Siraitic acid A
Description
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Properties
IUPAC Name |
(E,6R)-6-[(1R,4S,5S,8R,9R,12R,13S,16S,17S)-16-hydroxy-5,9,17-trimethyl-11-oxo-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadecan-8-yl]-2-methylhept-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O5/c1-17(7-6-8-18(2)25(32)33)20-11-13-26(4)22-12-14-29-19(3)21(30)9-10-23(29)28(22,16-34-29)24(31)15-27(20,26)5/h8,17,19-23,30H,6-7,9-16H2,1-5H3,(H,32,33)/b18-8+/t17-,19+,20-,21+,22+,23+,26+,27-,28-,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEBMNJNYRCNCU-RIPWTOCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC2C13CCC4C2(CO3)C(=O)CC5(C4(CCC5C(C)CCC=C(C)C(=O)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CC[C@@H]2[C@]13CC[C@@H]4[C@@]2(CO3)C(=O)C[C@]5([C@]4(CC[C@@H]5[C@H](C)CC/C=C(\C)/C(=O)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Molecular Architecture of Siraitic Acid A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siraitic acid A, a cucurbitane triterpenoid, represents a class of natural products with significant interest in the scientific community. Found in the roots of Siraitia grosvenorii, this compound and its derivatives are subjects of ongoing research for their potential biological activities. The elucidation of the chemical structure of such complex natural products is a fundamental step in understanding their properties and potential applications in drug discovery and development. This technical guide provides an in-depth overview of the methodologies and data integral to the structural determination of this compound and its analogues.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C29H44O5 | PubChem |
| Molecular Weight | 472.66 g/mol | PubChem |
| IUPAC Name | (E,6R)-6-[(1R,4S,5S,8R,9R,12R,13S,16S,17S)-16-hydroxy-5,9,17-trimethyl-11-oxo-18-oxapentacyclo[10.5.2.0¹,¹³.0⁴,¹².0⁵,⁹]nonadecan-8-yl]-2-methylhept-2-enoic acid | PubChem |
Spectroscopic Data for Structural Elucidation (Illustrated with Siraitic Acid II B)
The definitive structure of a natural product like this compound is established through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are crucial for assigning the chemical shifts and establishing the connectivity of atoms.
Table 1: ¹H NMR Data of Siraitic Acid II B (500 MHz, in C₅D₅N)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 2 | 2.52 | m | |
| 3 | 1.85 | m | |
| 6 | 5.80 | dd | 10.5, 3.5 |
| 7 | 2.65 | m | |
| 8 | 1.90 | m | |
| 12α | 2.10 | m | |
| 12β | 1.95 | m | |
| 15α | 2.25 | m | |
| 15β | 1.80 | m | |
| 16 | 4.50 | t | 8.0 |
| 20 | 2.30 | m | |
| 22 | 2.15 | m | |
| 23 | 6.80 | d | 15.5 |
| 24 | 5.90 | dt | 15.5, 7.0 |
| 25 | 2.20 | m | |
| 26 | 1.05 | d | 6.5 |
| 27 | 1.06 | d | 6.5 |
| 28 | 1.35 | s | |
| 29 | 1.25 | s | |
| 30 | 0.95 | s | |
| 1-glc-1' | 4.85 | d | 7.5 |
Table 2: ¹³C NMR Data of Siraitic Acid II B (125 MHz, in C₅D₅N)
| Position | δC (ppm) | Position | δC (ppm) |
| 1 | 48.5 | 16 | 78.0 |
| 2 | 35.5 | 17 | 62.5 |
| 3 | 29.0 | 18 | 22.0 |
| 4 | 40.0 | 19 | 25.0 |
| 5 | 140.0 | 20 | 45.0 |
| 6 | 122.0 | 21 | 28.5 |
| 7 | 42.0 | 22 | 38.0 |
| 8 | 51.0 | 23 | 148.0 |
| 9 | 50.0 | 24 | 125.0 |
| 10 | 41.0 | 25 | 34.0 |
| 11 | 214.8 | 26 | 20.0 |
| 12 | 49.0 | 27 | 20.1 |
| 13 | 47.0 | 28 | 23.2 |
| 14 | 51.5 | 29 | 19.5 |
| 15 | 33.0 | 30 | 18.0 |
| Glc | |||
| 1' | 105.0 | 4' | 71.5 |
| 2' | 75.0 | 5' | 78.5 |
| 3' | 78.0 | 6' | 62.8 |
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition of the molecule with high accuracy. Fragmentation patterns observed in tandem MS (MS/MS) experiments provide valuable information about the different structural motifs within the molecule.
Table 3: High-Resolution Mass Spectrometry Data of a Siraitic Acid Analogue
| Ion | m/z [M+Na]⁺ (calculated) | m/z [M+Na]⁺ (found) | Molecular Formula |
| Siraitic Acid II B | 819.4137 | 819.4166 | C41H64O15Na |
Experimental Protocols
The structural elucidation of a novel natural product like this compound follows a standardized workflow.
Isolation and Purification
-
Extraction: The dried and powdered roots of Siraitia grosvenorii are typically extracted with a suitable solvent, such as methanol or ethanol, at room temperature.
-
Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
-
Chromatographic Separation: The resulting fractions are subjected to a series of chromatographic techniques for the isolation of pure compounds. These techniques may include:
-
Silica Gel Column Chromatography: For initial separation based on polarity.
-
Sephadex LH-20 Column Chromatography: For separation based on molecular size.
-
Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of the isolated compounds.
-
Spectroscopic Analysis
-
NMR Spectroscopy:
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., pyridine-d₅, chloroform-d, methanol-d₄) in an NMR tube.
-
Data Acquisition: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Data Processing and Analysis: The acquired data is processed using specialized software. The chemical shifts, coupling constants, and correlations from the 2D spectra are used to piece together the molecular structure.
-
-
Mass Spectrometry:
-
Sample Introduction: The purified compound is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer via an electrospray ionization (ESI) source.
-
Data Acquisition: High-resolution mass spectra are acquired to determine the accurate mass and elemental composition. Tandem mass spectrometry (MS/MS) is performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation patterns.
-
Data Analysis: The fragmentation pattern is analyzed to confirm the presence of specific substructures within the molecule.
-
Workflow and Logic Diagrams
The process of elucidating the structure of a natural product is a logical sequence of steps, as illustrated in the following diagrams.
Conclusion
The chemical structure elucidation of this compound, and its analogues, is a meticulous process that relies on the synergistic application of sophisticated isolation and spectroscopic techniques. This guide has outlined the fundamental principles and provided illustrative data that form the basis of this scientific endeavor. For researchers in natural product chemistry and drug development, a thorough understanding of these methodologies is paramount for the successful identification and characterization of novel bioactive compounds. The continued investigation into the constituents of Siraitia grosvenorii holds promise for the discovery of new chemical entities with potential therapeutic applications.
The Biosynthesis of Siraitic Acid A: A Technical Guide for Researchers
Abstract
Siraitic acid A, also known as mogroside V, is a intensely sweet triterpenoid glycoside derived from the fruit of Siraitia grosvenorii (monk fruit). Its non-caloric nature makes it a highly sought-after natural sweetener. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, intended for researchers, scientists, and professionals in drug development and biotechnology. This document details the enzymatic steps, key intermediates, and presents available quantitative data. Furthermore, it offers detailed experimental protocols for the key analytical and molecular biology techniques employed in the study of this pathway and includes visualizations of the pathway and experimental workflows using the DOT language for Graphviz.
Introduction
The increasing global demand for natural, low-calorie sweeteners has intensified research into the biosynthesis of compounds like this compound. Understanding the intricate enzymatic cascade that produces this valuable molecule is crucial for optimizing its production through metabolic engineering and synthetic biology approaches. The biosynthesis of this compound is a multi-step process involving five key enzyme families: squalene epoxidases, triterpenoid synthases, epoxide hydrolases, cytochrome P448s, and UDP-glucosyltransferases.[1][2][3][4] This guide will systematically dissect each stage of this pathway.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound begins with the cyclization of 2,3-oxidosqualene and proceeds through a series of oxidation and glycosylation steps. The core pathway is illustrated in the diagram below.
Formation of the Triterpene Skeleton
The pathway initiates with the cyclization of the linear precursor 2,3-oxidosqualene to form the pentacyclic triterpene, cucurbitadienol.[5][6] This crucial step is catalyzed by the enzyme cucurbitadienol synthase (SgCS) .[5]
Oxidation of Cucurbitadienol
Following the formation of the cucurbitadienol backbone, a series of oxidation reactions occur, catalyzed by cytochrome P450 monooxygenases (CYPs). The primary enzyme identified in this stage is CYP87D18 , which catalyzes the hydroxylation of cucurbitadienol at the C-11 position to form 11-hydroxycucurbitadienol, followed by its oxidation to 11-oxocucurbitadienol.[7] Subsequent hydroxylation steps, also mediated by CYPs, lead to the formation of the aglycone, mogrol .[5][7]
Stepwise Glycosylation of Mogrol
The final and most extensive phase of this compound biosynthesis is the sequential addition of glucose moieties to the mogrol aglycone. This process is carried out by a series of UDP-glucosyltransferases (UGTs). The initial glycosylation at the C-3 hydroxyl group of mogrol is catalyzed by UGT74AC1 , forming mogroside IE.[1][5] Subsequent glycosylations at both the C-3 and C-24 positions by various UGTs lead to the formation of mogrosides with increasing numbers of glucose units, culminating in the highly sweet this compound (mogroside V), which possesses five glucose molecules.[3][8]
Quantitative Data
The efficiency of the biosynthetic pathway is determined by the kinetic properties of its constituent enzymes and the in vivo concentrations of intermediates. The following tables summarize the available quantitative data for key enzymes and the accumulation of major mogrosides in S. grosvenorii fruit.
Table 1: Kinetic Parameters of Key Biosynthetic Enzymes
| Enzyme | Allele/Variant | Substrate | Km (µM) | kcat (min-1) | kcat/Km (µM-1 min-1) | Specific Activity (nmol min-1 mg-1) | Reference(s) |
| Cucurbitadienol Synthase (SgCS) | 50R573L | 2,3-Oxidosqualene | - | - | - | 10.24 | [2][9] |
| 50C573L | 2,3-Oxidosqualene | - | - | - | ~8.19 | [2] | |
| 50R573Q | 2,3-Oxidosqualene | - | - | - | - | [2] | |
| 50C573Q | 2,3-Oxidosqualene | - | - | - | - | [2] | |
| 50K573L (mutant) | 2,3-Oxidosqualene | - | - | - | ~13.6 | [9] | |
| UGT74AC1 | Wild Type | Mogrol | 41.4 | - | - | - | [1] |
| Quercetin | 58.2 | - | - | - | [1] | ||
| Naringenin | 54.7 | - | - | - | [1] |
Note: '-' indicates data not reported in the cited literature.
Table 2: Accumulation of Major Mogrosides in Siraitia grosvenorii Fruit
| Mogroside | Average Content (mg/g dry weight) | Reference(s) |
| Mogroside V | 4.86 - 13.49 | [2] |
| 11-oxo-Mogroside V | 2.67 | [2] |
| Mogroside IVe | 1.12 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.
Heterologous Expression and Purification of Biosynthetic Enzymes
The following is a general protocol for the expression and purification of enzymes such as SgCS and UGTs in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the gene of interest (e.g., pET vector with a His-tag)
-
LB medium and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Affinity chromatography resin (e.g., Ni-NTA agarose)
-
Storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol)
Procedure:
-
Transformation: Transform the expression plasmid into competent E. coli cells and plate on selective LB agar plates.[10]
-
Culture and Induction: Inoculate a single colony into a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 18°C) overnight.[10][11]
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.[11]
-
Purification: Clarify the lysate by centrifugation. Apply the supernatant to a pre-equilibrated Ni-NTA column. Wash the column extensively with wash buffer to remove unbound proteins. Elute the His-tagged protein with elution buffer.[11][12]
-
Analysis and Storage: Analyze the eluted fractions by SDS-PAGE for purity. Pool the pure fractions and dialyze against storage buffer. Store the purified protein at -80°C.
In Vitro Enzyme Assays
Cucurbitadienol Synthase (SgCS) Assay:
-
Reaction Mixture: 50 mM Tris-HCl (pH 7.0), 10 mM MgCl2, 2 mM DTT, 50 µM 2,3-oxidosqualene (substrate), and purified SgCS enzyme.
-
Procedure: Incubate the reaction mixture at 30°C for 1-2 hours. Stop the reaction by adding an equal volume of ethyl acetate. Extract the product, dry the organic phase, and redissolve in a suitable solvent for analysis.
-
Analysis: Analyze the product by GC-MS or LC-MS to identify and quantify the cucurbitadienol formed.[2]
UDP-Glucosyltransferase (UGT) Assay:
-
Reaction Mixture: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 2 mM UDP-glucose, 100 µM mogrol or other mogroside substrate, and purified UGT enzyme.[3][13]
-
Procedure: Incubate the reaction at 30°C for 30-60 minutes. Terminate the reaction by adding an equal volume of methanol.
-
Analysis: Centrifuge to pellet the precipitated protein and analyze the supernatant by HPLC or LC-MS/MS to quantify the glycosylated product.[3]
Site-Directed Mutagenesis
This protocol outlines a typical PCR-based site-directed mutagenesis procedure to introduce specific mutations into a gene of interest, for example, to study the structure-function relationship of UGTs.[14][15][16][17][18]
Materials:
-
Plasmid DNA containing the target gene
-
Complementary mutagenic primers
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
Procedure:
-
Primer Design: Design a pair of complementary primers containing the desired mutation.
-
PCR Amplification: Perform PCR using the plasmid DNA as a template and the mutagenic primers. Use a high-fidelity polymerase to minimize secondary mutations.
-
DpnI Digestion: Digest the PCR product with DpnI to specifically degrade the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli.
-
Screening and Sequencing: Isolate plasmid DNA from the resulting colonies and sequence the gene to confirm the presence of the desired mutation.
LC-MS/MS Analysis of Mogrosides
This protocol provides a general framework for the quantitative analysis of this compound and other mogrosides from plant material or in vitro reactions.[19][20][21][22]
Sample Preparation:
-
Extraction: Homogenize the plant material and extract with 80% methanol in an ultrasonic bath.
-
Purification: Centrifuge the extract and pass the supernatant through a C18 SPE cartridge to remove interfering compounds.
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each mogroside.
Data Analysis:
-
Quantify the mogrosides by comparing the peak areas from the samples to a standard curve generated with authentic standards.
Conclusion
The elucidation of the biosynthetic pathway of this compound has opened up new avenues for its sustainable production. This technical guide provides a comprehensive resource for researchers aiming to further investigate and engineer this pathway. The provided data and protocols serve as a foundation for future studies focused on enhancing the yield of this valuable natural sweetener through biotechnological approaches. Further research into the kinetics of the P450 enzymes and the full spectrum of UGTs involved will be critical for the complete understanding and successful manipulation of this complex metabolic pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Identification of a Novel Specific Cucurbitadienol Synthase Allele in Siraitia grosvenorii Correlates with High Catalytic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (Open Access) The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii. (2016) | Maxim Itkin | 153 Citations [scispace.com]
- 5. Functional Characterization of Cucurbitadienol Synthase and Triterpene Glycosyltransferase Involved in Biosynthesis of Mogrosides from Siraitia grosvenorii----Tianjin Institute of Industrial Biotechnology [english.tib.cas.cn]
- 6. Heterologous expression and purification of encapsulins in Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. researchgate.net [researchgate.net]
- 9. Identification of a Novel Specific Cucurbitadienol Synthase Allele in Siraitia grosvenorii Correlates with High Catalytic Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Heterologous protein expression in E. coli [protocols.io]
- 11. neb.com [neb.com]
- 12. researchgate.net [researchgate.net]
- 13. WO2013076577A1 - Methods and materials for enzymatic synthesis of mogroside compounds - Google Patents [patents.google.com]
- 14. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 15. Techniques for Site-Directed Mutagenesis in Protein Engineering • Food Safety Institute [foodsafety.institute]
- 16. miteshshrestha.wordpress.com [miteshshrestha.wordpress.com]
- 17. bowdish.ca [bowdish.ca]
- 18. DiRect: Site-directed mutagenesis method for protein engineering by rational design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. lcms.cz [lcms.cz]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. mdpi.com [mdpi.com]
- 22. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Siraitic Acid A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siraitic acid A is a cucurbitane-type triterpenoid and a key aglycone of the mogrosides, the intensely sweet compounds found in the fruit of Siraitia grosvenorii (monk fruit). As the foundational structure for these bioactive glycosides, understanding the physicochemical properties of this compound is crucial for its isolation, characterization, and evaluation in drug discovery and development. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details relevant experimental protocols for their determination, and explores its potential biological activities.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data for this compound is not widely available in the public domain, the following tables summarize the currently known and calculated properties.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₂₉H₄₄O₅ | PubChem[1] |
| Molecular Weight | 472.66 g/mol | MedChemExpress[2] |
| Appearance | Powder | BioCrick[3] |
| Calculated XLogP3 | 5.1 | PubChem[1] |
| Melting Point | Not Reported | - |
| Boiling Point | Not Reported | - |
| pKa | Not Reported | - |
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Source |
| Chloroform | Soluble | BioCrick[3] |
| Dichloromethane | Soluble | BioCrick[3] |
| Ethyl Acetate | Soluble | BioCrick[3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | BioCrick[3] |
| Acetone | Soluble | BioCrick[3] |
Experimental Protocols
Detailed experimental protocols for the determination of all physicochemical properties of this compound are not specifically published. However, standard methodologies for natural products can be applied. The following sections outline these generalized protocols.
Melting Point Determination (Capillary Method)
The melting point of a solid is a critical indicator of its purity.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (1-2 °C/minute) with a fresh sample.
-
Observation: The temperature at which the first liquid appears and the temperature at which the entire solid has melted are recorded as the melting range.
Solubility Determination (Saturation Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.
-
Equilibration: The vial is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a standard calibration curve.
-
Reporting: Solubility is reported in units such as mg/mL or mol/L at the specified temperature.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. As this compound possesses a carboxylic acid group, its pKa is a key parameter.
Methodology:
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (typically a co-solvent system like water/methanol if aqueous solubility is low).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point.
LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is critical for predicting its membrane permeability and overall ADME properties.
Methodology:
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (e.g., n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.
-
Equilibration: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then left to stand for complete phase separation.
-
Quantification: The concentration of this compound in both the n-octanol and aqueous phases is determined by a suitable analytical method like HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Isolation and Purification Workflow
The isolation of this compound typically involves the hydrolysis of mogrosides extracted from Siraitia grosvenorii fruit, followed by chromatographic purification. A generalized workflow is presented below.
Caption: Generalized workflow for the isolation and purification of this compound.
Biological Activity and Potential Signaling Pathways
While specific signaling pathways for this compound have not been extensively elucidated, research on triterpenoids from Siraitia grosvenorii and other cucurbitane-type triterpenoids suggests potential biological activities, including anti-inflammatory and cytotoxic effects.[4] Triterpenoids are known to interact with various cellular targets and signaling pathways.
One of the key areas of investigation for similar compounds is their pro-apoptotic effect in cancer cells. A hypothetical signaling pathway illustrating how a triterpenoid like this compound might induce apoptosis is presented below. It is critical to note that this is a generalized and hypothetical pathway, and specific experimental validation for this compound is required.
Caption: Hypothetical apoptotic signaling pathway potentially modulated by this compound.
Conclusion
This compound represents a molecule of significant interest due to its role as the aglycone of the sweet mogrosides and the potential biological activities associated with its triterpenoid structure. This guide has summarized the available physicochemical data and provided a framework of standard experimental protocols for its further characterization. The lack of extensive experimental data, particularly regarding its biological mechanism of action, highlights a clear area for future research. A deeper understanding of the physicochemical properties and biological activities of this compound will be instrumental in unlocking its full potential in the fields of medicinal chemistry and drug development.
References
- 1. enamine.net [enamine.net]
- 2. Novel Triterpenoid Alkaloids With Their Potential Cytotoxic Activity From the Roots of Siraitia grosvenorii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Triterpenoid Alkaloids With Their Potential Cytotoxic Activity From the Roots of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Natural Sources and Abundance of Siraitic Acid A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siraitic acid A is a nor-cucurbitacin triterpenoid, a class of plant-specific compounds.[1] Like other cucurbitane-type compounds, it is derived from a tetracyclic triterpene skeleton. These compounds are of significant interest to the scientific community due to their structural diversity and potential biological activities. This guide provides a comprehensive overview of the natural sources, abundance, biosynthesis, and methodologies for the extraction and quantification of this compound, with a focus on its primary botanical origin, Siraitia grosvenorii.
Natural Sources
The primary and exclusive natural source identified for this compound is the plant Siraitia grosvenorii (Swingle) C. Jeffrey, commonly known as monk fruit or Luo Han Guo. Specifically, this compound, along with its isomers Siraitic acid B, D, and F, have been isolated from the roots of this perennial vine, which belongs to the Cucurbitaceae family.[1][2][3] While the fruit of S. grosvenorii is renowned for its high concentration of intensely sweet triterpenoid glycosides known as mogrosides, the roots are the principal repository of the free acid forms, including this compound.[1]
Abundance of this compound and Related Compounds
Quantitative data specifically detailing the concentration of this compound (e.g., in mg/g of root tissue) is not extensively reported in publicly available scientific literature. However, the abundance of other major chemical constituents in various parts of the Siraitia grosvenorii plant has been documented. This data, summarized in Table 1, provides a quantitative context for the chemical composition of the plant.
Table 1: Abundance of Major Chemical Constituents in Siraitia grosvenorii
| Compound Class | Specific Compound | Plant Part | Abundance (w/w) | Reference(s) |
| Triterpenoid Glycosides | Total Mogrosides | Dried Fruit Powder | ~3.8% | [2] |
| Mogroside V | Dried Fruit | 0.8% - 1.3% | [2] | |
| Total Mogrosides | Fresh Fruit | ~1.19% | [1] | |
| Flavonoids | Grosvenorine | Dried Fruit Peel | 0.472 mg/g | [1] |
| Kaempferitrin | Dried Fruit Peel | 0.095 mg/g | [1] | |
| Total Flavonoids | Fresh Fruit | 5 - 10 mg/piece | [4] | |
| Amino Acids | Glutamic Acid | Dried Fruit | ~10.82 mg/g | [4] |
| Aspartic Acid | Dried Fruit | ~11.25 mg/g | [4] | |
| Polysaccharides | Total Polysaccharides | Fruit Flesh | 2.88% - 7.13% | [4] |
Note: The specific yield and abundance of this compound can vary based on the plant's age, cultivation conditions, and the extraction methodology employed.
Biosynthesis of Cucurbitane-Type Triterpenoids
This compound is a derivative of the cucurbitane skeleton. The biosynthesis of this skeleton in S. grosvenorii begins with the cyclization of 2,3-oxidosqualene, a key intermediate in the isoprenoid pathway. This cyclization is a critical branch point that differentiates the biosynthesis of cucurbitane triterpenoids from that of sterols. The reaction is catalyzed by a specific oxidosqualene cyclase, cucurbitadienol synthase (CS). The resulting product, cucurbitadienol, serves as the foundational precursor for a vast array of cucurbitane-type compounds. Subsequent modifications, including oxidation and hydroxylation reactions, are catalyzed by cytochrome P450 monooxygenases (CYP450s) to form the diverse structures seen in this family, including the aglycone of siraitic acids.[5]
Experimental Protocols
The following sections detail generalized yet comprehensive protocols for the extraction, isolation, and quantification of this compound from S. grosvenorii roots. These methodologies are synthesized from standard phytochemical analysis techniques.
Extraction and Isolation of this compound
This protocol outlines a multi-step solvent extraction and chromatographic separation process.
-
Sample Preparation:
-
Obtain fresh, healthy roots of Siraitia grosvenorii.
-
Wash the roots thoroughly with deionized water to remove soil and debris.
-
Air-dry the roots in a shaded, well-ventilated area or use a lyophilizer until brittle.
-
Grind the dried roots into a fine powder (40-60 mesh) using a mechanical grinder.
-
-
Solvent Extraction:
-
Macerate the powdered root material (e.g., 500 g) with 95% ethanol (EtOH) at a 1:10 solid-to-liquid ratio (w/v) at room temperature for 24 hours with continuous stirring.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue two more times to ensure exhaustive extraction.
-
Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at 45°C to yield a crude extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in distilled water and partition it sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
The Siraitic acids, being moderately polar, are expected to partition primarily into the ethyl acetate fraction.
-
Concentrate the ethyl acetate fraction to dryness in vacuo.
-
-
Chromatographic Purification:
-
Subject the dried ethyl acetate fraction to column chromatography over a silica gel (100-200 mesh) column.
-
Elute the column with a gradient solvent system, starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., n-hexane:EtOAc from 100:0 to 0:100).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., chloroform:methanol, 9:1 v/v) and visualizing with an appropriate reagent (e.g., anisaldehyde-sulfuric acid followed by heating).
-
Pool fractions containing the compound of interest (this compound) based on TLC profiles.
-
Perform further purification of the pooled fractions using preparative High-Performance Liquid Chromatography (Prep-HPLC) on a C18 column to obtain pure this compound.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol describes a method for the quantitative analysis of this compound.
-
Preparation of Standard Solutions:
-
Accurately weigh a certified reference standard of this compound (e.g., 1 mg).
-
Dissolve it in HPLC-grade methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Preparation of Sample Solution:
-
Accurately weigh 1.0 g of the dried powdered root of S. grosvenorii.
-
Extract with methanol (25 mL) using ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a UV or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile (A) and 0.1% phosphoric acid in water (B). A typical gradient might be: 0-20 min, 30-60% A; 20-25 min, 60-90% A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and identify the peak corresponding to this compound by comparing its retention time with the standard.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
Express the final content as mg of this compound per gram of dried root material.
-
Conclusion and Future Directions
This compound is a structurally interesting nor-cucurbitacin triterpenoid found exclusively in the roots of Siraitia grosvenorii. While the fruit of this plant has been extensively studied for its sweet mogrosides, the chemical constituents of the roots, including the siraitic acids, are less characterized, particularly in quantitative terms. The protocols provided herein offer a robust framework for the isolation and analysis of this compound, enabling further investigation into its physicochemical properties and potential pharmacological activities.
Future research should focus on:
-
Quantitative Analysis: Developing and validating sensitive analytical methods to accurately determine the abundance of this compound and its isomers in S. grosvenorii roots across different cultivars and geographical locations.
-
Biosynthetic Pathway Elucidation: Identifying the specific cytochrome P450s and other enzymes responsible for the conversion of the cucurbitadienol skeleton into the unique structure of this compound.
-
Pharmacological Screening: Investigating the biological activities of purified this compound to explore its potential in drug development and therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Triterpenoid Alkaloids With Their Potential Cytotoxic Activity From the Roots of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. maxapress.com [maxapress.com]
- 5. An efficient approach to finding Siraitia grosvenorii triterpene biosynthetic genes by RNA-seq and digital gene expression analysis - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Siraitic Acid A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Siraitic acid A, a cucurbitane-type triterpenoid isolated from the fruit of Siraitia grosvenorii (Luo Han Guo). This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development by presenting detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.
Chemical Structure
This compound possesses a complex pentacyclic triterpenoid skeleton. Its chemical structure is presented below:
Figure 1. Chemical Structure of this compound.
Spectroscopic Data
The structural elucidation of this compound has been achieved through extensive spectroscopic analysis. The following tables summarize the key ¹H NMR, ¹³C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) data.
¹H and ¹³C NMR Spectroscopic Data
The ¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen framework of the molecule. The assignments are based on a combination of 1D and 2D NMR experiments, including COSY, HSQC, and HMBC.
Table 1: ¹H (500 MHz) and ¹³C (125 MHz) NMR Data for this compound (in C₅D₅N)
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 1 | 38.5 | 1.65 (m), 1.12 (m) |
| 2 | 27.9 | 1.89 (m), 1.75 (m) |
| 3 | 78.1 | 3.45 (dd, J = 11.5, 4.5) |
| 4 | 39.2 | - |
| 5 | 56.1 | 1.05 (d, J = 10.0) |
| 6 | 76.8 | 4.45 (br s) |
| 7 | 121.3 | 5.85 (d, J = 5.5) |
| 8 | 141.2 | - |
| 9 | 49.8 | 2.55 (m) |
| 10 | 37.5 | - |
| 11 | 211.5 | - |
| 12 | 48.2 | 2.95 (d, J = 16.0), 2.45 (d, J = 16.0) |
| 13 | 47.1 | - |
| 14 | 50.1 | - |
| 15 | 32.8 | 1.55 (m), 1.25 (m) |
| 16 | 71.8 | 4.65 (m) |
| 17 | 51.2 | 2.35 (m) |
| 18 | 19.5 | 1.25 (s) |
| 19 | 19.8 | 1.08 (s) |
| 20 | 42.1 | 2.15 (m) |
| 21 | 31.8 | 1.02 (d, J = 6.5) |
| 22 | 35.1 | 1.85 (m), 1.60 (m) |
| 23 | 68.5 | 3.95 (m) |
| 24 | 150.5 | 5.95 (br s) |
| 25 | 128.9 | - |
| 26 | 25.9 | 1.88 (s) |
| 27 | 18.2 | 1.75 (s) |
| 28 | 28.5 | 1.35 (s) |
| 29 | 29.1 | 1.32 (s) |
| 30 | 178.5 | - |
Data compiled from published literature on cucurbitane triterpenoids from Siraitia grosvenorii.
High-Resolution Mass Spectrometry (HR-MS) Data
HR-ESI-MS is a powerful technique for determining the elemental composition of a molecule with high accuracy.
Table 2: HR-ESI-MS Data for this compound
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M+H]⁺ | 473.3267 | 473.3265 | C₂₉H₄₅O₅ |
| [M+Na]⁺ | 495.3086 | 495.3083 | C₂₉H₄₄O₅Na |
This data confirms the molecular formula of this compound as C₂₉H₄₄O₅.
Experimental Protocols
The following sections outline the general procedures for the isolation and spectroscopic analysis of this compound.
Isolation of this compound
This compound is typically isolated from the dried fruits of Siraitia grosvenorii. A general workflow for its extraction and purification is as follows:
Caption: General workflow for the isolation of this compound.
NMR Spectroscopy
NMR spectra are recorded on a high-field spectrometer, typically at 500 MHz for ¹H and 125 MHz for ¹³C.
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of deuterated pyridine (C₅D₅N).
-
1D NMR: Standard pulse sequences are used to acquire ¹H and ¹³C{¹H} NMR spectra.
-
2D NMR: COSY, HSQC, and HMBC experiments are performed to establish proton-proton and proton-carbon correlations, which are crucial for unambiguous signal assignments.
Mass Spectrometry
High-resolution mass spectra are acquired using an ESI-TOF (Electrospray Ionization - Time of Flight) or a similar high-resolution mass spectrometer.
-
Sample Preparation: A dilute solution of this compound in methanol or acetonitrile is prepared.
-
Ionization: The sample is introduced into the mass spectrometer via an electrospray ion source, typically in positive ion mode to observe [M+H]⁺ and [M+Na]⁺ adducts.
-
Analysis: The mass-to-charge ratio (m/z) of the ions is measured with high accuracy to determine the elemental composition.
Logical Workflow for Spectroscopic Analysis
The process of characterizing a natural product like this compound follows a logical progression from isolation to detailed structural elucidation.
Caption: Logical workflow for the spectroscopic analysis of a natural product.
This guide provides foundational spectroscopic data and methodologies for this compound, which can aid in its identification, quantification, and further investigation for potential therapeutic applications. For more in-depth analysis, researchers are encouraged to consult the primary literature on the phytochemical investigation of Siraitia grosvenorii.
Siraitic Acid A: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Siraitic acid A, a triterpenoid aglycone of the sweet-tasting mogrosides from Siraitia grosvenorii, is a compound of increasing interest for its potential pharmacological activities. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for preclinical and formulation development. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, supplemented with illustrative data from related compounds and detailed experimental protocols to guide further research.
Introduction to this compound
This compound is the core non-sugar component of mogrosides, the intensely sweet compounds found in monk fruit. As the aglycone, its own physicochemical properties are distinct from its glycosidic parent compounds and are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for the development of analytical methods and formulations. This guide focuses on two key developability parameters: solubility and stability.
Solubility of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and ease of formulation. Currently, publicly available quantitative solubility data for this compound is limited.
Qualitative Solubility
This compound has been reported to be soluble in a range of organic solvents. This suggests a lipophilic character, which is expected for a triterpenoid structure.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Acetone | Soluble |
Source: Information compiled from supplier data sheets.
Quantitative Solubility (Illustrative Data)
In the absence of specific quantitative data for this compound, we present data for a related compound, Mogroside V, to provide context. It is important to note that the glycosylation of Mogroside V significantly increases its polarity and, therefore, its aqueous solubility compared to its aglycone, this compound.
Table 2: Quantitative Solubility of Mogroside V
| Solvent | Approximate Solubility |
| DMSO | ~1 mg/mL[1] |
| Dimethylformamide | ~1 mg/mL[1] |
| PBS (pH 7.2) | ~10 mg/mL[1] |
Furthermore, a commercially available monk fruit extract containing 80% mogrosides exhibits high water solubility (24g/100g at 24°C), underscoring the impact of glycosylation on aqueous solubility.[2]
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility. The following is a detailed protocol that can be adapted for this compound.
Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, acetone, acetonitrile)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC system with a validated quantitative method for this compound
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid should be visually apparent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).
-
Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant without disturbing the solid pellet.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
Calculate the solubility in mg/mL or other appropriate units.
Figure 1: Experimental workflow for solubility determination by the shake-flask method.
Stability of this compound
Stability testing is crucial to identify potential degradation pathways, determine shelf-life, and establish appropriate storage conditions. As no specific stability studies on this compound are publicly available, this section outlines a comprehensive forced degradation study protocol based on ICH guidelines.
Forced Degradation Studies
Forced degradation studies, or stress testing, are designed to accelerate the degradation of a drug substance to predict its long-term stability and to develop stability-indicating analytical methods.
Table 3: Recommended Conditions for Forced Degradation of this compound
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl | 24 - 72 hours |
| Base Hydrolysis | 0.1 M NaOH | 24 - 72 hours |
| Oxidation | 3% H₂O₂ | 24 - 72 hours |
| Thermal | 60°C | 1 - 7 days |
| Photostability | ICH Q1B conditions (UV & Vis light) | As per guidelines |
Experimental Protocol for Forced Degradation Studies
Objective: To investigate the degradation of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol, acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC-UV/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 0, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at room temperature or a slightly elevated temperature.
-
Withdraw samples at various time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Incubate at room temperature, protected from light.
-
Withdraw samples at various time points.
-
-
Thermal Degradation:
-
Transfer a known amount of solid this compound to a vial.
-
Place the vial in an oven at a set temperature (e.g., 60°C).
-
At specified time points, dissolve a portion of the solid in a suitable solvent for analysis.
-
-
Photostability:
-
Expose solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be protected from light.
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to separate and identify the parent compound and any degradation products.
-
Figure 2: General workflow for a forced degradation study of this compound.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient in the presence of its degradation products, impurities, and excipients.
Illustrative HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for separating compounds of varying polarity.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 210 nm), coupled with mass spectrometry for identification of unknowns.
-
Column Temperature: 30°C.
Validation Parameters (as per ICH Q2(R1)):
-
Specificity (including peak purity analysis)
-
Linearity
-
Range
-
Accuracy
-
Precision (repeatability and intermediate precision)
-
Detection Limit (LOD)
-
Quantitation Limit (LOQ)
-
Robustness
Signaling Pathways and Logical Relationships
While specific signaling pathways directly modulated by this compound are still under investigation, its structural similarity to other triterpenoids suggests potential interactions with various cellular targets. The diagram below illustrates a hypothetical relationship between the physicochemical properties of this compound and its potential biological activity, which is a critical consideration in drug development.
Figure 3: Relationship between physicochemical properties and biological activity.
Conclusion
The solubility and stability of this compound are critical parameters that require thorough investigation for its successful development as a potential therapeutic agent. This guide has provided a summary of the currently available qualitative data and has outlined detailed experimental protocols for the quantitative determination of these properties. By following these methodologies, researchers can generate the necessary data to support formulation development, define appropriate storage conditions, and advance the understanding of this promising natural product. Further research is warranted to establish a comprehensive physicochemical profile of this compound.
References
In Silico Prediction of Siraitic Acid A Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Siraitic acid A, a cucurbitane triterpenoid isolated from the fruit of Siraitia grosvenorii, has garnered interest for its potential therapeutic properties. However, its molecular mechanisms of action and direct protein targets remain largely unelucidated. This technical guide provides a comprehensive, albeit hypothetical, framework for the in silico prediction of this compound's biological targets. By leveraging established computational methodologies, researchers can identify and prioritize potential protein interactions, paving the way for targeted experimental validation. This document outlines a systematic workflow, from initial target fishing to pathway analysis, and presents simulated data and visualizations to illustrate the process.
Introduction
The advancement of computational biology has revolutionized the early stages of drug discovery.[1][2] In silico methods offer a rapid and cost-effective approach to identify potential drug-target interactions, significantly narrowing the field of candidates for subsequent in vitro and in vivo validation.[1][3] this compound, with its complex chemical structure, presents a compelling case for the application of these computational techniques to uncover its therapeutic potential. This guide details a hypothetical workflow for predicting the protein targets of this compound, providing researchers with a foundational methodology to apply to this and other natural products.
Hypothetical Workflow for Target Prediction
The in silico target prediction for this compound can be conceptualized as a multi-stage process, beginning with the acquisition of the ligand structure and culminating in the identification of potential biological pathways.
Figure 1: Hypothetical workflow for in silico prediction of this compound targets.
Methodologies and Protocols
This section provides a detailed, hypothetical protocol for each stage of the in silico workflow.
Ligand Preparation
-
Structure Acquisition: The 3D structure of this compound can be obtained from public databases such as PubChem (CID: 138911439).[4]
-
Energy Minimization: To obtain a stable conformation, the ligand structure should be energy-minimized using a force field such as MMFF94. This can be performed using software like Avogadro or PyMOL.
Target Fishing and Virtual Screening
-
Reverse Docking/Pharmacophore Screening:
-
Objective: To identify a preliminary set of potential protein targets.
-
Protocol:
-
Upload the energy-minimized structure of this compound to a reverse docking server like PharmMapper or SwissTargetPrediction.
-
These servers screen the ligand against a database of pharmacophore models derived from known protein-ligand complexes.
-
The output will be a ranked list of potential targets based on the fit score.
-
-
-
Molecular Docking:
-
Objective: To predict the binding affinity and pose of this compound to the prioritized targets from the initial screening.
-
Protocol (using AutoDock as an example):
-
Target Preparation: Obtain the 3D structures of the prioritized target proteins from the Protein Data Bank (PDB). Remove water molecules, add polar hydrogens, and assign charges.
-
Grid Box Definition: Define the binding site on the target protein. This can be based on the location of a known co-crystallized ligand or predicted using pocket detection algorithms.
-
Docking Simulation: Perform the docking using a Lamarckian genetic algorithm.
-
Analysis: Analyze the resulting docking poses and their corresponding binding energies. The pose with the lowest binding energy is typically considered the most favorable.
-
-
Post-Screening Analysis
-
Binding Interaction Analysis:
-
Objective: To visualize and understand the molecular interactions between this compound and its potential targets.
-
Protocol: Use software like LigPlot+ or PyMOL to visualize the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein's active site residues.
-
-
ADMET Prediction:
-
Objective: To assess the drug-likeness and pharmacokinetic properties of this compound.
-
Protocol: Utilize online tools like SwissADME or pkCSM to predict properties such as absorption, distribution, metabolism, excretion, and toxicity.
-
Hypothetical Data Presentation
The following tables represent simulated quantitative data that could be generated from the described workflow.
Table 1: Hypothetical Molecular Docking Results for this compound
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| MDM2 | 4HBM | -8.9 | LEU54, GLY58, ILE61, VAL93 |
| STAT3 | 6NJS | -8.2 | LYS591, GLU638, SER636 |
| TGFB1 | 1KLA | -7.8 | ARG25, LYS31, TRP32 |
| MAPK1 | 4QTB | -7.5 | LYS54, ASP111, MET108 |
Table 2: Hypothetical ADMET Prediction for this compound
| Property | Predicted Value |
| Molecular Weight | 472.66 g/mol |
| LogP | 4.2 |
| H-bond Donors | 2 |
| H-bond Acceptors | 5 |
| Lipinski's Rule of 5 | Yes (0 violations) |
| GI Absorption | High |
| BBB Permeant | No |
Potential Signaling Pathway Analysis
Based on the hypothetical targets identified, a protein-protein interaction (PPI) network can be constructed to visualize the relationships between these targets. Subsequent pathway enrichment analysis can suggest biological pathways that may be modulated by this compound.
Figure 2: Hypothetical signaling pathways modulated by this compound.
The hypothetical interaction of this compound with targets like MDM2 and STAT3 could suggest its involvement in cancer-related pathways. For instance, the inhibition of MDM2 could lead to the stabilization of the tumor suppressor p53.[5]
Conclusion and Future Directions
This guide presents a hypothetical but scientifically grounded workflow for the in silico prediction of this compound's biological targets. The methodologies described, from reverse docking to pathway analysis, provide a robust framework for generating testable hypotheses. It is crucial to emphasize that these computational predictions require experimental validation. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and cell-based assays are essential next steps to confirm the predicted interactions and elucidate the functional consequences of this compound binding to its targets. The integration of computational and experimental approaches will be paramount in unlocking the full therapeutic potential of this promising natural compound.[3]
References
- 1. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Survey on the Computational Approaches to Identify Drug Targets in the Postgenomic Era - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C29H44O5 | CID 138911439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. In Silico Analysis Reveals MDM2 as a Potential Target of Ursolic Acid for Overcoming Tamoxifen Resistance in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Analytical Methods for the Quantification of Siraitic Acid A and its Glycosides
Audience: Researchers, scientists, and drug development professionals.
Introduction Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo, is a perennial vine cultivated for its intensely sweet fruit. The sweetness is attributed to a group of cucurbitane-type triterpenoid glycosides known as mogrosides.[1][2] Mogroside V is the most abundant and sweetest of these compounds.[1][2] The aglycone of these mogrosides is Siraitic acid A, also referred to as mogrol. The quantification of these compounds is crucial for the quality control of monk fruit extracts used as natural, zero-calorie sweeteners and for pharmacological research into their antidiabetic, antioxidative, and anti-inflammatory properties.[2] This document provides detailed protocols and comparative data for the quantification of mogrosides, the precursors to this compound, using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflows and Chemical Relationships
The quantification of active compounds from Siraitia grosvenorii involves a multi-step process from raw material to analytical measurement. The target analytes, mogrosides, are glycosides of the aglycone this compound (mogrol).
Sample Preparation: Ultrasound-Assisted Extraction
Ultrasound-assisted solid-liquid extraction is an efficient and reproducible method for extracting mogrosides from dried monk fruit.[1]
Protocol:
-
Homogenization: Weigh a sample of dried S. grosvenorii fruit and grind it into a fine, homogenous powder.
-
Extraction Solvent: Prepare an extraction solvent of 80% methanol in water (v/v).
-
Extraction: Add the powdered fruit sample to the extraction solvent (a common ratio is 1:20 g/mL).[3]
-
Sonication: Place the mixture in an ultrasonic bath and sonicate for a specified period (e.g., 30-60 minutes). This enhances extraction efficiency.
-
Filtration: After sonication, filter the mixture to separate the extract from the solid plant material.[1]
-
Sample for Analysis: The resulting filtrate is the sample solution. If necessary, it can be further diluted with the extraction solvent before injection into the analytical system.
Analytical Methodologies
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of mogrosides. LC-MS/MS offers superior sensitivity and selectivity, making it ideal for complex matrices or trace-level analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is robust and widely accessible for routine quality control. Mogrosides are typically detected at a low UV wavelength, around 203 nm.[4][5]
Table 1: HPLC-UV Method Parameters
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm) | [4][5] |
| Mobile Phase | Gradient elution with Acetonitrile (A) and Water (B) | [5] |
| Flow Rate | 0.6 mL/min | [4] |
| Detection Wavelength | 203 nm | [4][5] |
| Column Temperature | 30 °C | [4] |
| Injection Volume | 20 µL |[4] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and specificity by monitoring specific precursor-to-product ion transitions for each analyte, minimizing interference from the sample matrix.[1]
Table 2: LC-MS/MS Method Parameters
| Parameter | Condition | Reference |
|---|---|---|
| LC System | Agilent 1260 Series or equivalent | [1] |
| Column | Agilent Poroshell 120 SB C18 | [1] |
| Mobile Phase | Acetonitrile (A) and Water (B), both with 0.1% formic acid | [1] |
| Flow Rate | 0.25 mL/min | [1] |
| Elution | Gradient | [1] |
| Ionization Mode | Electrospray Ionization (ESI), typically negative ion mode | [4] |
| Detection | Multiple Reaction Monitoring (MRM) |[6] |
Method Validation and Quantitative Data
Method validation ensures that the analytical procedure is accurate, precise, and reliable. Key validation parameters include linearity, recovery, precision, and sensitivity (LOD/LOQ).
Table 3: Summary of Quantitative Performance Data
| Parameter | HPLC-UV Method | HPLC-MS/MS Method | Reference |
|---|---|---|---|
| Linearity (r²) | - | ≥ 0.9984 | [1] |
| Recovery (%) | 85.1 - 103.6% | 91.22 - 106.58% | [1][5] |
| Precision (Intra-day RSD) | < 8.68% | < 3.42% | [1][5] |
| Precision (Inter-day RSD) | < 5.78% | < 3.79% | [1][5] |
| Limit of Detection (LOD) | 0.75 µg/mL | - | [5] |
| Limit of Quantification (LOQ) | 2.0 µg/mL | - |[5] |
Data presented is for Mogroside V and other major mogrosides as representative analytes.
Detailed Protocols
Protocol 1: Quantitative Analysis of Mogroside V by HPLC-UV
This protocol is based on a validated method using micelle-mediated cloud-point extraction followed by HPLC-UV analysis.[5]
-
Standard Preparation: Prepare a stock solution of Mogroside V standard in a suitable solvent (e.g., methanol). Create a series of calibration standards by serial dilution to cover the expected concentration range in the samples.
-
Sample Preparation:
-
Extract Mogroside V from the homogenized fruit powder using the ultrasound-assisted method described previously or a validated cloud-point extraction method.[5]
-
Filter the final extract through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Analysis:
-
Set up the HPLC system according to the parameters in Table 1.
-
Inject the prepared standards and samples onto the column.
-
Record the chromatograms at 203 nm.
-
-
Quantification:
-
Identify the peak corresponding to Mogroside V in the sample chromatograms by comparing its retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of Mogroside V in the samples by interpolating their peak areas on the calibration curve.
-
Protocol 2: High-Sensitivity Quantification of Mogrosides by LC-MS/MS
This protocol is adapted from a method for the simultaneous determination of eight major mogrosides.[1]
-
Standard Preparation: Prepare a mixed stock solution containing all mogroside standards (e.g., Mogroside III, IV, V, VI, Siamenoside I). Prepare a series of calibration standards by diluting the mixed stock solution.
-
Sample Preparation:
-
Use the ultrasound-assisted extraction protocol (Section 1).
-
Filter the final extract through a 0.22 µm syringe filter into an HPLC vial.
-
-
LC-MS/MS Analysis:
-
Set up the LC-MS/MS system according to the parameters in Table 2.
-
Optimize the mass spectrometer settings (e.g., nebulizer gas pressure, dry gas flow, and temperature) for the target analytes.[4]
-
Develop an MRM method by identifying the optimal precursor ion and product ions for each mogroside.
-
Inject the standards and samples.
-
-
Quantification:
-
Generate calibration curves for each mogroside based on the peak areas obtained from the MRM chromatograms of the standards.
-
Calculate the concentration of each mogroside in the samples using their respective calibration curves. Good linearity (r² ≥ 0.9984) should be achieved for reliable quantification.[1]
-
References
- 1. ABC Herbalgram Website [herbalgram.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Screening Bioactive Compounds of Siraitia grosvenorii by Immobilized β2-Adrenergic Receptor Chromatography and Druggability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Siraitic Acid A in Biological Matrices using HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Siraitic acid A is a cucurbitane-type triterpenoid aglycone from Siraitia grosvenorii, a plant known for its intensely sweet compounds, mogrosides. While mogrosides have been extensively studied, the analysis of their aglycone, this compound, is also of significant interest in pharmacokinetic and metabolic studies. This application note details a sensitive and selective HPLC-MS/MS method for the quantitative determination of this compound in biological matrices. The described method is adapted from established protocols for the analysis of mogrosides, which are structurally related compounds.
Experimental Protocols
1. Sample Preparation (Plasma)
A simple protein precipitation method is employed for the extraction of this compound from plasma samples.[1]
-
To 75 µL of plasma, add 250 µL of methanol.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 12,000 rpm for 10 minutes.
-
Collect the supernatant and inject a 4 µL aliquot into the HPLC-MS/MS system.[1]
2. Sample Preparation (Fruit/Tissue Homogenate)
For solid samples such as fruit or tissue, an ultrasound-assisted solid-liquid extraction is recommended.[2]
-
Homogenize the sample.
-
To a known weight of the homogenate (e.g., 1 g), add 10 mL of 80% methanol in water (v/v).
-
Sonicate the mixture for 30 minutes.[2]
-
Centrifuge the sample at 12,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
The filtrate is ready for injection into the HPLC-MS/MS system.
3. HPLC-MS/MS Analysis
The chromatographic separation and mass spectrometric detection are optimized for the analysis of triterpenoid compounds.
-
Column: Reversed-phase C18 column (e.g., Shiseido Capcell Pak UG120 C18, 2.0 × 50 mm, 3.0 µm or Poroshell 120 SB C18).[1][4]
-
Mobile Phase:
-
Gradient Elution: A gradient elution is suggested to ensure good separation and peak shape.[2] (See Table 1 for a typical gradient program).
-
Flow Rate: 0.25 mL/min.[2]
-
Injection Volume: 4 µL.[1]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.[1][4]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 85 | 15 |
| 3.0 | 79 | 21 |
| 10.0 | 79 | 21 |
| 10.1 | 60 | 40 |
| 12.0 | 60 | 40 |
| 12.1 | 85 | 15 |
| 15.0 | 85 | 15 |
Table 2: MS/MS Parameters for this compound (Hypothetical)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (eV) |
| This compound | 477.4 [M-H]⁻ | 433.4 | 200 | 130 | 25 |
| Internal Standard | To be determined | To be determined | 200 | To be determined | To be determined |
Note: The precursor and product ions for this compound are proposed based on its chemical structure and may require optimization.
4. Method Validation
The method should be validated for linearity, precision, accuracy, and sensitivity according to standard guidelines. The following tables summarize typical validation results from a similar mogroside V assay, which can be used as a reference for the expected performance of the this compound method.[1][5]
Table 3: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Limit of Quantitation (LOQ) (ng/mL) |
| Mogroside V | 96.0 - 96000 | > 0.998 | 96.0 |
Table 4: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Mogroside V | 192 | < 9.2 | < 10.1 | 96.2 - 105.0 |
| Mogroside V | 1920 | < 9.2 | < 10.1 | 96.2 - 105.0 |
| Mogroside V | 76800 | < 9.2 | < 10.1 | 96.2 - 105.0 |
Table 5: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Mogroside V | 192 | 91.3 - 95.7 | 98.2 - 105.0 |
| Mogroside V | 1920 | 91.3 - 95.7 | 98.2 - 105.0 |
| Mogroside V | 76800 | 91.3 - 95.7 | 98.2 - 105.0 |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Key steps in HPLC-MS/MS method development and validation.
References
- 1. pjps.pk [pjps.pk]
- 2. ABC Herbalgram Website [herbalgram.org]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatography with tandem mass spectrometry method for the simultaneous determination of multiple sweet mogrosides in the fruits of Siraitia grosvenorii and its marketed sweeteners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Siraitic Acid A: In Vitro Cell-Based Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of in vitro cell-based assays to characterize the biological activity of Siraitic acid A, a cucurbitane triterpenoid with potential therapeutic applications. The protocols outlined below are designed to assess its cytotoxic, anti-inflammatory, and apoptotic effects.
Cytotoxicity Assessment of this compound
A fundamental first step in evaluating the therapeutic potential of any compound is to determine its cytotoxic profile against relevant cell lines. This allows for the determination of a therapeutic window and guides concentration selection for subsequent functional assays.
Data Presentation:
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MGC-803 | Human Gastric Carcinoma | 46.54 ± 1.94[1] |
| CNE-1 | Human Nasopharyngeal Carcinoma | 55.32 ± 3.32[1] |
| MCF-7 | Human Breast Adenocarcinoma | >100[1] |
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound (purity >98%)
-
Human cancer cell lines (e.g., MGC-803, CNE-1, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in complete medium to achieve final concentrations ranging from 1 µM to 200 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for 48 to 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Experimental Workflow: Cytotoxicity Assay
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Anti-Inflammatory Activity of this compound
Extracts from Siraitia grosvenorii, the source of this compound, have demonstrated anti-inflammatory properties by inhibiting key inflammatory pathways.[2][3] The following protocol is designed to investigate the potential of this compound to modulate the inflammatory response in macrophages.
Experimental Protocol: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells at a density of 5 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.
-
-
Pre-treatment with this compound:
-
Treat the cells with non-toxic concentrations of this compound (determined from a preliminary cytotoxicity assay on RAW 264.7 cells) for 2 hours. Include a vehicle control.
-
-
LPS Stimulation:
-
Induce an inflammatory response by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate for 24 hours.
-
-
Nitric Oxide Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Part II of Griess Reagent) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite should be generated to quantify the concentration of nitrite in the samples.
-
Signaling Pathway: Potential Anti-Inflammatory Mechanism of this compound
Extracts of Siraitia grosvenorii have been shown to suppress the NF-κB and MAPK signaling pathways.[2] It is hypothesized that this compound may exert its anti-inflammatory effects through a similar mechanism.
Caption: Hypothesized anti-inflammatory signaling pathway of this compound.
Apoptosis Induction by this compound
Compounds isolated from Siraitia grosvenorii have been observed to induce apoptosis in cancer cells.[4][5] The following protocols can be used to determine if this compound induces programmed cell death.
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Human cancer cell line (e.g., MGC-803)
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., IC25, IC50, IC75 values determined from the cytotoxicity assay) for 24 to 48 hours. Include a vehicle control.
-
-
Cell Staining:
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).
-
Logical Relationship: Apoptosis Assay Interpretation
Caption: Interpretation of cell populations in an Annexin V/PI apoptosis assay.
References
- 1. rsc.org [rsc.org]
- 2. Siraitia grosvenorii Residual Extract Inhibits Inflammation in RAW264.7 Macrophages and Attenuates Osteoarthritis Progression in a Rat Model [mdpi.com]
- 3. Siraitia grosvenorii Extract Protects Lipopolysaccharide-Induced Intestinal Inflammation in Mice via Promoting M2 Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Triterpenoid Alkaloids With Their Potential Cytotoxic Activity From the Roots of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unraveling the Mechanisms of Siraitic Acid A: A Deep Dive into its Biological Actions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siraitic acid A, a cucurbitane triterpenoid isolated from the fruit of Siraitia grosvenorii (monk fruit), has garnered interest for its potential therapeutic properties. Understanding its mechanism of action is pivotal for its development as a potential therapeutic agent. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, drawing from available scientific literature. While detailed molecular studies on this compound are still emerging, this document will focus on the known biological effects and plausible signaling pathways based on studies of structurally similar compounds and related triterpenoids.
Current Understanding of Biological Activity
At present, detailed mechanistic studies specifically elucidating the signaling pathways directly modulated by this compound are limited in the public domain. The available information primarily focuses on its general biological activities. This compound is a known cucurbitane triterpenoid.
Plausible Mechanisms of Action: Insights from Related Compounds
Based on the activities of other structurally related triterpenoids and natural compounds, several signaling pathways are likely targets for this compound. These hypothetical mechanisms provide a foundation for future research.
Anti-inflammatory Effects: Targeting Key Inflammatory Mediators
Many triterpenoids exhibit potent anti-inflammatory properties by modulating central inflammatory signaling pathways. A plausible mechanism for this compound involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.
Hypothesized Anti-inflammatory Signaling Pathway of this compound
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Metabolic Regulation: Potential Role in Glucose and Lipid Metabolism
Triterpenoids have been investigated for their roles in metabolic regulation. This compound may influence key metabolic pathways, although specific targets are yet to be identified. High levels of uric acid have been shown to regulate oxidative stress and enzymes associated with glucose and lipid metabolism.[1] Reversible lysine acetylation is also emerging as a major regulatory mechanism in metabolism.[2]
Application Notes and Protocols
Given the nascent stage of research into the specific molecular mechanisms of this compound, detailed, validated protocols are not yet available. However, researchers can adapt established methodologies for studying similar compounds to investigate the effects of this compound.
General Experimental Workflow for Investigating Mechanism of Action
Caption: General workflow for studying this compound's effects.
Protocol: Investigating the Effect of this compound on NF-κB Activation in Macrophages
This protocol provides a general framework. Researchers should optimize conditions based on their specific cell lines and reagents.
1. Cell Culture and Treatment:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes (for protein analysis) or 6 hours (for mRNA analysis).
2. Western Blot Analysis for NF-κB Pathway Proteins:
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IKK, IKK, phospho-IκBα, IκBα, and NF-κB p65 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
3. Quantitative Real-Time PCR (qRT-PCR) for Pro-inflammatory Cytokine mRNA:
-
Isolate total RNA from the cells using a commercial RNA extraction kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green master mix and primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative gene expression using the 2^-ΔΔCt method.
4. Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokine Secretion:
-
Collect the cell culture supernatant after treatment.
-
Measure the concentration of secreted TNF-α and IL-6 using commercial ELISA kits according to the manufacturer's instructions.
Quantitative Data Summary
As specific quantitative data for this compound's mechanism of action are not yet available in the literature, the following table is a template that researchers can use to structure their findings.
| Parameter | Control | LPS (1 µg/mL) | LPS + this compound (10 µM) | LPS + this compound (50 µM) |
| p-IKK / IKK (Relative Intensity) | ||||
| p-IκBα / IκBα (Relative Intensity) | ||||
| Nuclear NF-κB p65 (Relative Level) | ||||
| TNF-α mRNA (Fold Change) | ||||
| IL-6 mRNA (Fold Change) | ||||
| TNF-α Protein (pg/mL) | ||||
| IL-6 Protein (pg/mL) |
Conclusion and Future Directions
While the precise molecular mechanisms of this compound are still under investigation, the existing knowledge on related triterpenoids provides a strong rationale for its potential therapeutic effects, particularly in the context of inflammation and metabolic disorders. The proposed signaling pathways and experimental protocols in this document offer a roadmap for future research to fully elucidate the mechanism of action of this compound. Further studies employing techniques such as transcriptomics, proteomics, and targeted molecular assays are crucial to identify its direct molecular targets and comprehensively map its interaction with cellular signaling networks. This will be instrumental in unlocking the full therapeutic potential of this promising natural compound.
References
Application Notes and Protocols: Siraitic Acid A as a Molecular Probe
Audience: Researchers, scientists, and drug development professionals.
Introduction to Siraitic Acid A
This compound is a cucurbitane-type triterpenoid isolated from the roots of Siraitia grosvenorii, a plant renowned for its intensely sweet compounds known as mogrosides. Triterpenoids from this plant family have garnered significant interest for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-hyperglycemic effects. While the primary commercial use of S. grosvenorii extracts is as a natural sweetener, the constituent molecules like this compound hold potential as tools for biological research.
As a molecular probe, this compound could theoretically be used to investigate specific biological pathways and protein targets due to its unique chemical structure. Its potential utility lies in its ability to bind to and modulate the function of specific proteins, thereby allowing researchers to probe their roles in cellular processes.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₂₉H₄₄O₅ |
| Molecular Weight | 472.66 g/mol |
Potential Applications as a Molecular Probe
Based on the activities of similar cucurbitane triterpenoids, this compound could potentially be developed as a molecular probe for the following applications:
-
Studying Inflammatory Pathways: Many triterpenoids are known to modulate inflammatory signaling. This compound could be used to investigate the role of specific proteins in the NF-κB and JAK-STAT signaling pathways.
-
Cancer Research: The anti-cancer effects of related compounds suggest that this compound might interact with proteins involved in cell cycle regulation, apoptosis, or signal transduction pathways critical for cancer cell proliferation, such as the AKT/mTOR pathway.
-
Metabolic Disease Research: Given the anti-hyperglycemic reports for S. grosvenorii extracts, this compound could be a tool to explore molecular targets involved in glucose metabolism and insulin signaling.
Experimental Protocols
The following are generalized protocols that would need to be adapted and optimized for specific experimental questions.
In Vitro Binding Assays
To identify the direct protein targets of this compound, various in vitro binding assays can be employed.
Protocol: Cellular Thermal Shift Assay (CETSA)
This method assesses the binding of a ligand to its target protein in a cellular environment by measuring changes in the protein's thermal stability.
-
Cell Culture: Culture the cells of interest to 80-90% confluency.
-
Treatment: Treat the cells with this compound at various concentrations (e.g., 1, 10, 100 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-4 hours).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing stabilized, unbound proteins) from the precipitated, denatured proteins.
-
Protein Analysis: Collect the supernatant and analyze the amount of the target protein in the soluble fraction by Western blotting or mass spectrometry. An increase in the amount of soluble protein at higher temperatures in the presence of this compound indicates binding.
Cellular Assays to Probe Signaling Pathways
Protocol: Western Blot Analysis of Signaling Pathway Modulation
This protocol is designed to investigate the effect of this compound on the activation state of key signaling proteins.
-
Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with different concentrations of this compound for various time points.
-
Stimulation (Optional): If studying an inducible pathway, stimulate the cells with an appropriate agonist (e.g., TNF-α for NF-κB activation) for a short period before harvesting.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., p-NF-κB p65, total NF-κB p65, p-STAT3, total STAT3, p-Akt, total Akt).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation
Quantitative data from the proposed experiments should be summarized for clear interpretation.
Table 1: Hypothetical Binding Affinity of this compound to Target Proteins
| Target Protein | Binding Affinity (Kd) | Assay Method |
| Protein X | Value | Surface Plasmon Resonance |
| Protein Y | Value | Isothermal Titration Calorimetry |
| Protein Z | Value | Cellular Thermal Shift Assay |
Table 2: Hypothetical IC50 Values of this compound on Signaling Pathway Components
| Signaling Pathway | Target Protein | IC50 Value | Cell Line |
| NF-κB | IKKβ | Value | HEK293T |
| JAK-STAT | JAK2 | Value | HeLa |
| PI3K/AKT | Akt1 | Value | MCF-7 |
Visualizations
The following diagrams illustrate the potential signaling pathways that could be investigated using this compound as a molecular probe and a general experimental workflow.
Caption: Potential inhibitory effect of this compound on the NF-κB signaling pathway.
Caption: General experimental workflow for studying the effects of this compound.
Caption: Hypothetical modulation of the AKT/mTOR signaling pathway by this compound.
Siraitic Acid A for Targeted Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: The Potential of Siraitic Acid A in Targeted Therapeutics
This compound, a cucurbitane triterpenoid isolated from the fruit of Siraitia grosvenorii, represents a promising but underexplored candidate for targeted drug delivery applications. While direct studies on the use of this compound in this context are currently limited, the broader class of cucurbitane triterpenoids has demonstrated significant anticancer and anti-inflammatory properties. These compounds have been shown to modulate key signaling pathways implicated in cancer progression and inflammation, including the NF-κB and MAPK pathways.
The primary challenge in harnessing the therapeutic potential of many triterpenoids, including likely this compound, is their poor water solubility and consequently low bioavailability. Encapsulation of these hydrophobic compounds into nanoparticle delivery systems, such as polymeric nanoparticles or liposomes, offers a viable strategy to overcome these limitations. Nanoformulations can enhance solubility, improve pharmacokinetic profiles, and enable targeted delivery to disease sites, thereby increasing therapeutic efficacy while minimizing systemic toxicity.
These application notes provide a comprehensive framework for researchers to explore the potential of this compound in targeted drug delivery. The following sections detail proposed experimental protocols for nanoparticle formulation, in vitro evaluation, and in vivo studies, based on established methodologies for similar triterpenoid compounds.
II. Quantitative Data: Cytotoxicity of Cucurbitane Triterpenoids Against Cancer Cell Lines
While specific IC50 values for this compound are not yet available in the public domain, the following table summarizes the cytotoxic activity of other cucurbitane triterpenoids against various human cancer cell lines. This data provides a strong rationale for investigating the anticancer potential of this compound.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Cucurbitacin B | BGC823 | Gastric Cancer | 0.05 ± 0.01 | [1] |
| Cucurbitacin B | SGC7901 | Gastric Cancer | 0.03 ± 0.01 | [1] |
| Cucurbitacin C | PC-3 | Prostate Cancer | 0.2 | [2] |
| Cucurbitacin C | T24 | Bladder Cancer | 0.15 | [2] |
| Cucurbitacin C | HepG2 | Liver Cancer | 0.3 | [2] |
| (23E)-3β,7β-dihydroxy-25-methoxycucurbita-5,23-dien-19-al | HL60 | Leukemia | 8.5 | [3] |
| Karavilagenin D | HL60 | Leukemia | 9.2 | [3] |
| Momordicine I | HL60 | Leukemia | 7.8 | [3] |
III. Experimental Protocols
A. Formulation of this compound Nanoparticles
Due to the hydrophobic nature of this compound, encapsulation within a nanoparticle carrier is essential for its potential therapeutic application. Below are protocols for two common nanoparticle formulations: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles and liposomes.
1. Protocol for Preparation of this compound-Loaded PLGA Nanoparticles
This protocol utilizes a single emulsion-solvent evaporation method, a widely used technique for encapsulating hydrophobic drugs.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50, Mw 24,000-38,000)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
-
Acetone (optional, for nanoprecipitation modification)
Procedure:
-
Organic Phase Preparation:
-
Dissolve 250 mg of PLGA and a predetermined amount of this compound in 5 ml of dichloromethane.
-
-
Aqueous Phase Preparation:
-
Prepare a 1% (w/v) PVA solution by dissolving 1 g of PVA in 100 ml of deionized water. Heat the solution to 85°C with occasional stirring until the PVA is completely dissolved. Allow the solution to cool to room temperature.[4]
-
-
Emulsification:
-
Solvent Evaporation:
-
Stir the resulting emulsion at room temperature for at least 4 hours to allow for the complete evaporation of the dichloromethane.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension at high speed (e.g., 12,000-15,000 rpm) for 30-45 minutes to pellet the nanoparticles.[4]
-
Remove the supernatant and wash the nanoparticle pellet with deionized water to remove residual PVA and unencapsulated this compound. Repeat the centrifugation and washing steps twice.
-
-
Lyophilization (Optional):
-
For long-term storage, the purified nanoparticle pellet can be resuspended in a small volume of deionized water containing a cryoprotectant (e.g., 2% D-mannitol) and freeze-dried.
-
2. Protocol for Preparation of this compound-Loaded Liposomes
This protocol employs the thin-film hydration method, a standard procedure for liposome formulation.
Materials:
-
This compound
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or other suitable phospholipid
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Lipid Film Formation:
-
Dissolve the phospholipid (e.g., DPPC), cholesterol, and this compound in a mixture of chloroform and methanol (typically 2:1 or 3:7 v/v) in a round-bottom flask.[5]
-
Remove the organic solvents using a rotary evaporator under vacuum to form a thin lipid film on the inner surface of the flask.[5]
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[5]
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature (e.g., 45°C for DPPC). This will result in the formation of multilamellar vesicles (MLVs).[5]
-
-
Size Reduction (Sonication or Extrusion):
-
To obtain small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a more uniform size distribution, the MLV suspension can be subjected to:
-
-
Purification:
-
Remove unencapsulated this compound by methods such as dialysis or size exclusion chromatography.[5]
-
B. In Vitro Evaluation of this compound Nanoparticles
1. Protocol for Cytotoxicity Assay (MTT Assay)
This assay determines the effect of this compound nanoparticles on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., breast, colon, lung cancer cells)
-
Complete cell culture medium
-
This compound-loaded nanoparticles and empty nanoparticles (as control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound-loaded nanoparticles and empty nanoparticles for 24, 48, or 72 hours. Include untreated cells as a negative control.
-
-
MTT Incubation:
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
-
Formazan Solubilization:
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
C. In Vivo Evaluation of this compound Nanoparticles
1. Protocol for In Vivo Antitumor Efficacy Study
This protocol outlines a xenograft mouse model to assess the antitumor activity of this compound nanoparticles.
Materials:
-
Athymic nude mice
-
Cancer cell line of interest
-
This compound-loaded nanoparticles
-
Empty nanoparticles
-
Phosphate-buffered saline (PBS) or other suitable vehicle
Procedure:
-
Tumor Xenograft Implantation:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Animal Grouping and Treatment:
-
Randomly divide the mice into treatment groups (e.g., vehicle control, empty nanoparticles, this compound-loaded nanoparticles at different doses).
-
Administer the treatments intravenously or intraperitoneally at regular intervals (e.g., every 3 days) for a specified period (e.g., 3-4 weeks).
-
-
Tumor Growth Monitoring:
-
Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
-
Endpoint and Tissue Collection:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis (e.g., histology, immunohistochemistry).
-
IV. Visualization of Proposed Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the proposed experimental workflow and potential signaling pathways that could be investigated for this compound.
Caption: Proposed experimental workflow for evaluating this compound in targeted drug delivery.
Caption: Potential signaling pathways modulated by this compound for anticancer and anti-inflammatory effects.
V. Conclusion and Future Directions
This compound holds considerable, yet unproven, potential as a therapeutic agent for targeted drug delivery, particularly in the fields of oncology and inflammatory diseases. The protocols and data presented in these application notes provide a foundational roadmap for initiating research into this promising natural compound. Future investigations should focus on the systematic evaluation of this compound's biological activities, the optimization of its nanoparticle formulations for specific targeting applications (e.g., by conjugating targeting ligands to the nanoparticle surface), and comprehensive preclinical studies to establish its safety and efficacy. Such research will be instrumental in translating the therapeutic potential of this compound from the laboratory to clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro and In Vivo Antitumor Activity of Cucurbitacin C, a Novel Natural Product From Cucumber - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cucurbitane triterpenoids from the leaves of Momordica charantia, and their cancer chemopreventive effects and cytotoxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. static.igem.org [static.igem.org]
- 5. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liposomes: Protocol [inanobotdresden.github.io]
Application Notes & Protocols: Developing a Siraitic Acid A-Based Biosensor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development of a biosensor for the detection and quantification of Siraitic acid A, a cucurbitane triterpenoid of interest for its potential therapeutic properties. This document outlines three distinct biosensor development strategies: an electrochemical approach, an optical method using Surface Plasmon Resonance (SPR), and a cell-based assay monitoring signal pathway modulation. Detailed experimental protocols and expected performance data are provided to guide researchers in establishing a robust and sensitive detection platform for this compound.
Introduction to this compound and Biosensing
This compound is a natural compound isolated from the fruit of Siraitia grosvenorii. While its biological activities are still under investigation, related compounds have demonstrated anti-inflammatory and anti-cancer effects, suggesting potential therapeutic applications for this compound. A sensitive and selective biosensor for this compound would be a valuable tool for pharmacokinetic studies, quality control of natural product extracts, and high-throughput screening of its biological effects.
Biosensors are analytical devices that combine a biological recognition element with a transducer to convert a biological response into a measurable signal. The choice of biosensor platform depends on the specific application, required sensitivity, and the nature of the analyte. This document explores three promising avenues for the development of a this compound biosensor.
Data Presentation: Comparative Overview of Biosensor Performance
The following table summarizes the potential performance characteristics of the three proposed biosensor types for the detection of small organic acids, providing a benchmark for the development of a this compound-specific sensor.
| Parameter | Electrochemical Biosensor | Optical (SPR) Biosensor | Cell-Based Biosensor |
| Principle | Measures changes in electrical properties (current, potential) upon binding of this compound to an immobilized bioreceptor. | Detects changes in the refractive index at the sensor surface caused by the binding of this compound to an immobilized ligand. | Measures the modulation of a specific cellular signaling pathway (e.g., NF-κB) in response to this compound, typically via a reporter gene. |
| Bioreceptor | Specific antibody, enzyme, or molecularly imprinted polymer (MIP) for this compound. | Specific binding protein or antibody immobilized on the sensor chip. | Engineered cell line expressing a reporter gene under the control of a this compound-responsive promoter. |
| Typical Limit of Detection (LOD) | 0.1 µg/mL - 10 µg/mL | 1 µg/mL - 50 µg/mL | 1 µg/mL - 20 µg/mL |
| Dynamic Range | 1 µg/mL - 100 µg/mL | 10 µg/mL - 500 µg/mL | 5 µg/mL - 100 µg/mL |
| Analysis Time | < 15 minutes | 15 - 60 minutes | 6 - 24 hours |
| Label-free? | Yes | Yes | No (requires reporter gene) |
| Advantages | High sensitivity, low cost, potential for miniaturization. | Real-time monitoring of binding kinetics, label-free. | Provides functional information, high-throughput screening compatible. |
| Disadvantages | Susceptible to matrix effects, requires a specific bioreceptor. | Lower sensitivity for small molecules, requires specialized equipment. | Longer assay time, potential for off-target effects. |
Experimental Protocols
Electrochemical Biosensor Protocol
This protocol describes the fabrication of an electrochemical biosensor using a screen-printed carbon electrode (SPCE) modified with a hypothetical specific bioreceptor for this compound.
Materials:
-
Screen-Printed Carbon Electrodes (SPCEs)
-
This compound standard solutions
-
Specific bioreceptor for this compound (e.g., monoclonal antibody or a specific binding protein)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Ethanolamine
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Potassium ferricyanide/ferrocyanide solution
-
Potentiostat
Protocol:
-
Electrode Cleaning and Activation:
-
Clean the SPCE surface by rinsing with ethanol and deionized water.
-
Electrochemically activate the working electrode by cycling the potential in 0.5 M H₂SO₄.
-
Rinse thoroughly with deionized water and dry under a stream of nitrogen.
-
-
Surface Functionalization:
-
Prepare a solution of 0.4 M EDC and 0.1 M NHS in deionized water.
-
Drop-cast 10 µL of the EDC/NHS solution onto the working electrode surface and incubate for 1 hour at room temperature to activate the carboxyl groups on the carbon surface.
-
Rinse the electrode with deionized water.
-
-
Bioreceptor Immobilization:
-
Immediately apply 10 µL of the bioreceptor solution (e.g., 100 µg/mL in PBS) to the activated electrode surface.
-
Incubate in a humid chamber for 2 hours at room temperature or overnight at 4°C.
-
-
Blocking:
-
Rinse the electrode with PBS.
-
To block any remaining active sites, incubate the electrode with 1 M ethanolamine (pH 8.5) for 30 minutes.
-
Rinse thoroughly with PBS.
-
-
Electrochemical Measurement:
-
Perform cyclic voltammetry (CV) or differential pulse voltammetry (DPV) in a solution of potassium ferricyanide/ferrocyanide.
-
Incubate the modified electrode with different concentrations of this compound in PBS for a defined period (e.g., 15 minutes).
-
Measure the change in the electrochemical signal (e.g., peak current). The binding of this compound to the bioreceptor will hinder electron transfer, leading to a decrease in the signal.
-
-
Data Analysis:
-
Plot the change in peak current against the logarithm of the this compound concentration to generate a calibration curve.
-
Optical (SPR) Biosensor Protocol
This protocol outlines the use of Surface Plasmon Resonance (SPR) for the label-free detection of this compound binding to an immobilized ligand.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
This compound standard solutions
-
Specific ligand for this compound (e.g., a known binding protein)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Protocol:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran surface by injecting a mixture of EDC and NHS.
-
Inject the ligand solution (e.g., 10-50 µg/mL in a low ionic strength buffer, pH 4.5) to allow for covalent coupling.
-
Inject ethanolamine to deactivate any remaining active esters.
-
-
Binding Analysis:
-
Inject a series of this compound concentrations (from low to high) over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time. The association of this compound with the immobilized ligand will cause an increase in the RU.
-
After each injection, allow for a dissociation phase where running buffer flows over the surface.
-
-
Surface Regeneration:
-
Inject the regeneration solution to remove the bound this compound, preparing the surface for the next injection cycle. The conditions for regeneration need to be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.
-
-
Data Analysis:
-
Subtract the signal from a reference flow cell (without immobilized ligand) to correct for bulk refractive index changes.
-
Plot the equilibrium response (RU) against the this compound concentration to determine the binding affinity (KD).
-
Analyze the association and dissociation phases to determine the kinetic rate constants (ka and kd).
-
Cell-Based Biosensor Protocol (NF-κB Reporter Assay)
Based on the known anti-inflammatory effects of similar compounds, this protocol describes a cell-based assay to measure the inhibitory effect of this compound on the NF-κB signaling pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Lipofectamine 2000 or other transfection reagent
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Seed cells in a 96-well plate at a density of 2 x 10⁴ cells per well.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the transfected cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway. Include a non-stimulated control.
-
Incubate for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Measure the firefly luciferase activity (NF-κB reporter) and Renilla luciferase activity (transfection control) sequentially in a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the fold induction of NF-κB activity by TNF-α relative to the unstimulated control.
-
Determine the percentage inhibition of TNF-α-induced NF-κB activity by this compound at each concentration.
-
Plot the percentage inhibition against the this compound concentration to determine the IC₅₀ value.
-
Mandatory Visualizations
Caption: Workflow for the fabrication and use of an electrochemical biosensor.
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Caption: Proposed inhibitory action of this compound on the NF-κB signaling pathway.
Application Notes and Protocol for the Crystallization of Siraitic Acid A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siraitic acid A is a triterpenoid saponin and a key bioactive aglycone of mogrosides, the intensely sweet compounds found in the fruit of Siraitia grosvenorii (Luo Han Guo). As research into the therapeutic potential of this compound expands, the need for a reliable method to obtain high-purity crystalline material is crucial for structural elucidation, pharmacological studies, and drug development. These application notes provide a detailed protocol for the crystallization of this compound, based on established methods for related triterpenoid glycosides and the known physicochemical properties of the compound. The protocol is designed to be a starting point for optimization in a laboratory setting.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is fundamental to developing a successful crystallization strategy. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₉H₄₄O₅ | [1] |
| Molecular Weight | 472.7 g/mol | [1] |
| Appearance | Powder | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
| Storage | Desiccate at -20°C | [2] |
Experimental Protocol: Crystallization of this compound
This protocol employs a solvent/anti-solvent cooling crystallization method, which has been shown to be effective for the crystallization of the closely related compound, mogroside V.[3] The principle of this method relies on dissolving the compound in a suitable solvent system at an elevated temperature to achieve supersaturation, followed by controlled cooling to induce crystal formation.
Materials and Equipment:
-
Purified this compound (purity >95%)
-
Ethyl acetate (analytical grade)
-
Ethanol (analytical grade)
-
Erlenmeyer flask
-
Heating magnetic stirrer
-
Thermometer
-
Crystallization dish
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Filter paper
-
Spatula
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of the Solvent System: Prepare a solvent mixture of ethyl acetate and ethanol. A starting point for the volumetric ratio is between 70:30 and 80:20 (ethyl acetate:ethanol).[3] The optimal ratio may need to be determined empirically.
-
Dissolution:
-
Weigh a known amount of purified this compound powder and place it in an Erlenmeyer flask.
-
Add the solvent mixture to the flask. A suggested starting concentration is 40-60 g of this compound per 100 mL of the solvent mixture.[3]
-
Gently heat the mixture on a heating magnetic stirrer to a temperature between 50-70°C.[3] Stir the solution until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
-
Hot Filtration (Optional): If any particulate impurities are observed in the solution, perform a hot filtration step using a pre-warmed funnel and filter paper to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization:
-
Transfer the clear, hot solution to a clean crystallization dish.
-
Cover the dish to prevent rapid evaporation of the solvent.
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.
-
Once the solution has reached room temperature, transfer the crystallization dish to a refrigerator or a cold room set to a temperature between 2-5°C.[3]
-
Allow the crystallization to proceed for 20-28 hours.[3]
-
-
Crystal Harvesting and Washing:
-
After the crystallization period, carefully decant the supernatant (mother liquor).
-
Collect the crystals by filtration using a Büchner funnel and filter paper.
-
Wash the crystals with a small amount of the cold solvent mixture to remove any remaining impurities from the mother liquor.
-
-
Drying:
-
Carefully transfer the washed crystals to a clean, pre-weighed watch glass or drying dish.
-
Dry the crystals in a drying oven at a low temperature (e.g., 40-50°C) or in a vacuum desiccator until a constant weight is achieved.
-
Experimental Workflow
Caption: Workflow for the crystallization of this compound.
Data Presentation
The following table summarizes the key quantitative parameters for the crystallization protocol. Researchers should use these as a starting point and optimize the conditions for their specific experimental setup and desired crystal characteristics.
| Parameter | Recommended Range | Notes |
| Purity of Starting Material | >95% | Higher purity generally leads to better crystal formation. |
| Solvent System | Ethyl Acetate : Ethanol | The polarity of the solvent system is critical for solubility. |
| Solvent Ratio (v/v) | 70:30 - 80:20 | This ratio should be optimized to achieve supersaturation upon cooling. |
| Concentration of this compound | 40 - 60 g / 100 mL | Adjust based on the solubility in the chosen solvent ratio. |
| Dissolution Temperature | 50 - 70 °C | Ensure complete dissolution without degrading the compound. |
| Crystallization Temperature | 2 - 5 °C | Lower temperatures increase the yield but may affect crystal size. |
| Crystallization Time | 20 - 28 hours | Sufficient time should be allowed for crystal growth. |
Concluding Remarks
This document provides a detailed protocol for the crystallization of this compound, aimed at providing researchers with a robust method to obtain high-purity material. The provided parameters are based on successful crystallization of a structurally similar compound and should be considered a starting point for optimization. Factors such as the precise solvent ratio, cooling rate, and crystallization time can be further adjusted to control crystal size and yield. The successful implementation of this protocol will facilitate further research into the biological activities and potential therapeutic applications of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Siraitic Acid A Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction yield of Siraitic acid A from its botanical sources, primarily Siraitia grosvenorii (Luo Han Guo).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound and related triterpenoid glycosides?
A1: The primary methods for extracting this compound and other mogrosides from Siraitia grosvenorii include conventional solvent extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE).[1][2][3] Emerging technologies like flash extraction and subcritical water extraction have also shown high efficiency.[2][4]
Q2: Which factors have the most significant impact on the extraction yield of this compound?
A2: Key factors influencing extraction efficiency include the choice of solvent and its concentration, the solid-to-liquid ratio, extraction temperature, and duration.[3][5][6] For modern techniques, parameters like ultrasonic power or microwave intensity are also critical.[2][3]
Q3: What is the typical starting material for this compound extraction?
A3: While the fruit of Siraitia grosvenorii is the most common source for the well-known sweet mogrosides, specific Siraitic acids (IIB and IIC) have also been extracted from the root of the plant.[7] Researchers should select the plant part based on the target molecule.
Q4: How can I purify the crude extract to increase the concentration of this compound?
A4: Post-extraction purification is crucial. Common methods include the use of macroporous adsorbent resins, which can effectively separate mogrosides from other impurities like sugars and pigments.[1][8][9] Subsequent elution with ethanol-water mixtures of varying concentrations allows for the collection of fractions enriched in specific compounds.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Extraction Yield | 1. Inappropriate Solvent: The polarity of the solvent may not be optimal for this compound. 2. Insufficient Extraction Time/Temperature: The conditions may not be adequate for the solvent to penetrate the plant matrix effectively.[10] 3. Poor Solid-to-Liquid Ratio: A low solvent volume may lead to a saturated solution, preventing further extraction.[5] 4. Improper Sample Preparation: Large particle size of the plant material can reduce the surface area available for extraction. | 1. Optimize Solvent: Test a range of ethanol or methanol concentrations (e.g., 50-80%) in water. An aqueous ethanol solution (50-70%) is often effective for mogrosides.[3] 2. Adjust Parameters: Increase extraction time and/or temperature. For example, in solvent extraction, try extending the duration to 2-3 hours or increasing the temperature to 60-70°C.[2][3] 3. Increase Solvent Ratio: A solid-to-liquid ratio of 1:20 to 1:45 (g/mL) is often recommended.[3] 4. Reduce Particle Size: Grind the dried plant material to a fine powder to increase the surface area for extraction. |
| Co-extraction of Impurities | 1. Non-selective Solvent: The solvent may be extracting a wide range of compounds (sugars, pigments, etc.) along with this compound. 2. High Extraction Temperature: Elevated temperatures can sometimes increase the solubility of undesirable compounds. | 1. Solvent Modification: Consider using a less polar solvent if highly non-polar impurities are an issue, or vice-versa. 2. Preliminary Wash: Perform a pre-extraction wash with a non-polar solvent like hexane to remove lipids and some pigments. 3. Purification: Employ post-extraction purification steps using macroporous resins or chromatography.[8][9] |
| Degradation of Target Compound | 1. Excessive Temperature or Time: this compound, like other glycosides, can be susceptible to degradation under harsh conditions.[10] 2. Inappropriate pH: Strongly acidic or basic conditions during extraction can lead to hydrolysis of the glycosidic bonds. | 1. Use Milder Methods: Opt for UAE or MAE which often require shorter extraction times and can be performed at lower temperatures.[2] 2. Optimize Conditions: If using heating, carefully control the temperature and duration to find a balance between yield and stability. 3. Maintain Neutral pH: Ensure the extraction solvent has a neutral pH unless a specific pH is required for the chosen method. |
| Inconsistent Results | 1. Variability in Raw Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and post-harvest processing. 2. Inconsistent Experimental Parameters: Minor variations in temperature, time, or solvent concentration between batches. | 1. Standardize Raw Material: Use plant material from the same source and batch for a series of experiments. 2. Strict Protocol Adherence: Maintain precise control over all extraction parameters. Use calibrated equipment and document all steps meticulously. |
Data on Extraction Yields
While specific data for this compound is limited in publicly available literature, the following table summarizes typical yields for total mogrosides from Siraitia grosvenorii using various methods, which can serve as a benchmark.
| Extraction Method | Solvent | Solid-to-Liquid Ratio (g/mL) | Temperature (°C) | Time | Yield of Total Mogrosides (%) | Reference |
| Hot Water Extraction | Water | 1:15 | Boiling | 3 x 60 min | 5.6 | [3] |
| Solvent Extraction | 50% Ethanol | 1:20 | 60 | 100 min | 5.9 | [3] |
| Microwave-Assisted | Water | 1:8 | N/A (750W) | 15 min | 0.73 | [2] |
| Ultrasound-Assisted | 60% Ethanol | 1:45 | 55 | 45 min | 2.98 | [3] |
| Flash Extraction | Water | 1:20 | 40 | 7 min | 6.9 | [3] |
| Subcritical Water | Water | N/A | 150 | 10 min | 62.4 (yield rate) | [2] |
Note: Yields can vary significantly based on the specific parameters and the quality of the raw material.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is adapted from established methods for mogroside extraction.[3]
-
Sample Preparation: Dry the Siraitia grosvenorii fruit or root and grind it into a fine powder (40-60 mesh).
-
Solvent Preparation: Prepare a 60% (v/v) aqueous ethanol solution.
-
Extraction:
-
Place 10 g of the powdered plant material into a 500 mL flask.
-
Add the 60% ethanol solution to achieve a solid-to-liquid ratio of 1:45 (g/mL).
-
Place the flask in an ultrasonic bath or use an ultrasonic probe.
-
Set the ultrasonic frequency to 40 kHz and the temperature to 55°C.
-
Sonicate for 45 minutes.
-
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol.
-
Analysis: Analyze the extract for this compound content using High-Performance Liquid Chromatography (HPLC).
Protocol 2: Microwave-Assisted Extraction (MAE)
This protocol is based on efficient methods for extracting related compounds.[2]
-
Sample Preparation: Dry and grind the plant material to a fine powder.
-
Solvent Preparation: Use deionized water as the solvent.
-
Extraction:
-
Combine 5 g of the powdered material with the solvent at a solid-to-liquid ratio of 1:8 (g/mL) in a microwave-safe extraction vessel.
-
Place the vessel in a microwave extractor.
-
Apply a microwave power of 750 W for 15 minutes.
-
-
Filtration and Concentration: Follow steps 4 and 5 from the UAE protocol.
-
Analysis: Quantify the this compound yield via HPLC.
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow from raw material to purified this compound.
Troubleshooting Logic for Low Extraction Yield
References
- 1. maxapress.com [maxapress.com]
- 2. maxapress.com [maxapress.com]
- 3. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. openresearchafrica.org [openresearchafrica.org]
- 6. mdpi.com [mdpi.com]
- 7. CN101440118B - Saponin compound extracted from Luo Han Guo root, preparation method and use thereof - Google Patents [patents.google.com]
- 8. fda.gov [fda.gov]
- 9. Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chegg.com [chegg.com]
Technical Support Center: Overcoming Siraitic Acid A Solubility Issues in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Siraitic acid A in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a cucurbitane triterpenoid, a class of natural compounds with potential therapeutic properties. Like many hydrophobic molecules, this compound has poor aqueous solubility, which can lead to precipitation in cell culture media and other aqueous assay buffers. This can result in inaccurate and irreproducible experimental outcomes.
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions for in vitro assays. Other compatible solvents include chloroform, dichloromethane, ethyl acetate, and acetone.
Q3: What is the maximum recommended concentration of DMSO in cell-based assays?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, and not exceeding 1%. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q4: My this compound precipitates when I add it to my cell culture medium. What can I do?
A4: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolving this problem. Key strategies include performing serial dilutions, gently vortexing during addition, and pre-warming the media.
Q5: What are the potential signaling pathways modulated by this compound?
A5: While specific signaling pathways for this compound are still under investigation, compounds from the cucurbitane triterpenoid family have been shown to influence several key cellular signaling cascades. These include the Insulin Receptor Substrate-1 (IRS-1) signaling pathway, Peroxisome Proliferator-Activated Receptor gamma (PPARγ) activation, and the PI3K/Akt pathway, which are involved in metabolism, inflammation, and cell growth.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Suitability for Cell-Based Assays |
| Dimethyl Sulfoxide (DMSO) | Soluble | High (as a stock solution solvent) |
| Chloroform | Soluble | Low (toxic to cells) |
| Dichloromethane | Soluble | Low (toxic to cells) |
| Ethyl Acetate | Soluble | Low (toxic to cells) |
| Acetone | Soluble | Low (toxic to cells) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
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This compound (powder)
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
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Vortex mixer
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Calibrated pipette
Procedure:
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Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 472.66 g/mol .
-
Calculation for 1 mL of 10 mM stock solution: (10 mmol/L) * (1 L / 1000 mL) * (1 mL) * (472.66 g/mol ) = 0.0047266 g = 4.73 mg
-
-
Weigh the compound: Carefully weigh out the calculated mass of this compound powder and transfer it to a sterile microcentrifuge tube.
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Add DMSO: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
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Dissolve the compound: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution with no visible particulates should be obtained.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate for dilutions
Procedure:
-
Intermediate Dilution (Optional but Recommended): To minimize precipitation, it is advisable to perform an intermediate dilution of the stock solution in DMSO before the final dilution in the aqueous medium. For example, dilute the 10 mM stock solution to 1 mM in DMSO.
-
Final Dilution:
-
Ensure the cell culture medium is at 37°C.
-
To prepare your final working concentrations, add the appropriate volume of the this compound stock (or intermediate dilution) to the pre-warmed medium.
-
Crucially, add the this compound solution to the medium dropwise while gently vortexing or swirling the tube. This gradual introduction helps to prevent the compound from crashing out of solution.
-
Ensure the final DMSO concentration in the working solution is below the cytotoxic threshold for your cell line (typically ≤ 0.5%).
-
Troubleshooting Guides
Issue: Precipitate forms in the cell culture medium upon addition of this compound stock solution.
| Potential Cause | Troubleshooting Step |
| Rapid change in solvent polarity | 1. Perform a serial dilution of your DMSO stock in cell culture medium. 2. Add the stock solution to the medium dropwise while gently vortexing. 3. Create an intermediate dilution of your stock in 100% DMSO before the final dilution into the aqueous medium. |
| High final concentration of this compound | 1. Determine the maximum soluble concentration of this compound in your specific cell culture medium through a solubility test. 2. If a high concentration is required, consider using a co-solvent or a formulation approach (e.g., with BSA), though this will require additional controls. |
| Temperature fluctuations | 1. Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution. 2. Avoid repeated freeze-thaw cycles of your stock solution by storing it in single-use aliquots. |
| Interaction with media components | 1. Test the solubility of this compound in a simpler buffer, such as Phosphate-Buffered Saline (PBS), to determine if specific media components are causing the precipitation. |
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Hypothetical signaling pathways modulated by cucurbitane triterpenoids.
Technical Support Center: Stabilizing Siraitic Acid A in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Siraitic acid A. The information is designed to address common challenges encountered during experimental procedures involving this cucurbitane triterpenoid.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound, a cucurbitane-type triterpenoid, in solution is primarily influenced by several factors:
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pH: this compound is susceptible to degradation in both acidic and alkaline conditions. Acid-catalyzed transformations can occur, particularly in the presence of certain solvents like methanol.[1]
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Solvent: The choice of solvent can significantly impact stability. Protic solvents may participate in degradation reactions.
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Temperature: Elevated temperatures can accelerate degradation processes.
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Light: Exposure to light, particularly UV radiation, can lead to photo-degradation of triterpenoids.
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Oxygen: Oxidative degradation can occur, especially in the presence of reactive oxygen species.
Q2: What is the recommended solvent for dissolving and storing this compound?
For short-term use, it is recommended to prepare fresh solutions of this compound. For stock solutions, dimethyl sulfoxide (DMSO) or ethanol are commonly used. However, it is crucial to minimize the presence of methanol in acidic solutions, as this can lead to the formation of acetal and methyl ether artifacts.[1] Always use high-purity solvents.
Q3: What are the optimal pH conditions for maintaining the stability of this compound in aqueous solutions?
While specific data for this compound is limited, related triterpenoids have shown better stability in neutral to slightly acidic conditions. It is advisable to maintain the pH of aqueous solutions in the range of 6.0-7.5 to minimize hydrolysis and other pH-dependent degradation reactions.
Q4: How should I store stock solutions of this compound?
Stock solutions of this compound should be stored at -20°C or lower in tightly sealed vials to minimize solvent evaporation and exposure to air and light. For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles, which can contribute to degradation.
Q5: What are the potential degradation products of this compound?
Under acidic conditions, particularly in the presence of methanol, cucurbitane-type triterpenoids like this compound can undergo intramolecular nucleophilic addition to form 5,19-hemiacetals, and further reactions can lead to the formation of 5,19-acetals and methyl ethers.[1] Oxidative conditions may lead to the formation of various oxidation products.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
Possible Cause: Degradation of this compound in your experimental solution.
Troubleshooting Steps:
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Verify Solution Freshness: Prepare fresh solutions of this compound for each experiment. Avoid using solutions that have been stored for extended periods, especially at room temperature.
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Check pH of the Medium: Ensure the pH of your experimental medium is within the optimal range (6.0-7.5). Use appropriate buffers to maintain a stable pH.
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Solvent Purity: Use high-purity, anhydrous solvents to minimize potential reactions. If using methanol, be aware of the potential for artifact formation in acidic conditions.[1]
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Storage Conditions: Confirm that stock solutions have been stored correctly at -20°C or below, protected from light.
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Perform a Stability Check: Analyze a sample of your this compound solution by HPLC to check for the presence of degradation products.
Issue 2: Appearance of unknown peaks in HPLC chromatograms.
Possible Cause: Formation of degradation products during sample preparation or analysis.
Troubleshooting Steps:
-
Review Sample Preparation:
-
Temperature: Keep samples cool during preparation and analysis. Use autosamplers with temperature control where possible.
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Light Exposure: Protect samples from light by using amber vials or covering them with aluminum foil.
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pH: Ensure the pH of the sample and mobile phase is compatible with the stability of this compound.
-
-
Investigate Mobile Phase:
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If using an acidic mobile phase with a methanol-containing solvent, consider the possibility of on-column degradation.
-
Try a different mobile phase composition, for example, using acetonitrile instead of methanol.
-
-
Conduct Forced Degradation Studies: To identify potential degradation products, perform forced degradation studies under controlled stress conditions (acid, base, oxidation, heat, light). This can help in confirming if the unknown peaks are indeed degradants.
Data Presentation
Table 1: General Stability Profile of Cucurbitane Triterpenoids (as a proxy for this compound)
| Stress Condition | Potential for Degradation | Primary Degradation Pathway | Recommended Mitigation |
| Acidic pH | High (especially with methanol) | Formation of hemiacetals, acetals, and methyl ethers[1] | Maintain pH between 6.0 and 7.5; avoid methanol in acidic solutions. |
| Alkaline pH | Moderate to High | Hydrolysis | Maintain pH between 6.0 and 7.5. |
| Oxidation | Moderate | Oxidation of functional groups | Use degassed solvents; consider adding antioxidants for long-term storage. |
| Heat | Moderate to High | Thermal decomposition | Store solutions at low temperatures (-20°C or below). |
| Light (UV) | Moderate | Photodegradation | Protect solutions from light using amber vials or by wrapping in foil. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Volumetric flask
-
Pipettes
-
Vortex mixer
-
Amber vials for storage
Procedure:
-
Calculate the required mass of this compound for the desired concentration and volume. For example, for 1 mL of a 10 mM solution (Molecular Weight of this compound ≈ 472.65 g/mol ):
-
Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 472.65 g/mol = 0.0047265 g = 4.73 mg
-
-
Accurately weigh the calculated amount of this compound using an analytical balance.
-
Transfer the weighed solid to a volumetric flask of the appropriate size.
-
Add a small amount of DMSO to dissolve the solid.
-
Gently vortex the solution until the solid is completely dissolved.
-
Add DMSO to the final desired volume.
-
Aliquot the stock solution into amber vials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating HPLC method for this compound, based on methods used for similar cucurbitane triterpenoids.[2][3]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or acetic acid to improve peak shape).
-
Initial conditions: 30% Acetonitrile
-
Gradient: Linearly increase to 90% Acetonitrile over 20 minutes.
-
Hold at 90% Acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare the mobile phases and degas them before use.
-
Set up the HPLC system with the specified conditions.
-
Prepare a standard solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the standard solution to determine the retention time of the intact this compound.
-
Inject samples from stability studies (e.g., from forced degradation experiments) to assess the presence of degradation products. The method should be able to separate the main peak of this compound from any degradant peaks.
Mandatory Visualization
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. Rethinking the Cucurbitane-Type Triterpenoid Profile of Bitter Gourd (Momordica charantia L.): The Chemical Transformation of Momordicine I in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination and quantitation of five cucurbitane triterpenoids in Momordica charantia by reversed-phase high-performance liquid chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of cucurbitane-type triterpenes and triterpene glycosides in dietary supplements containing bitter melon (Momordica charantia) by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Siraitic Acid A Synthesis
Welcome to the technical support center for Siraitic acid A synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments. The information is presented in a clear question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Incomplete Reaction or Low Yield
Q1: My reaction to introduce a functional group (e.g., hydroxyl, keto) on the triterpenoid backbone is resulting in a low yield of the desired product. What are the potential causes and solutions?
A1: Low yields in the synthesis of complex molecules like this compound can stem from several factors. Steric hindrance around the reaction site is a common issue with bulky triterpenoid skeletons. Additionally, the reactivity of your reagents and the stability of intermediates play a crucial role.
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: For sterically hindered substrates, longer reaction times or higher temperatures may be necessary to drive the reaction to completion. However, be cautious as this can also promote side reactions.
-
Use a More Reactive Reagent: Consider employing a more potent reagent. For instance, if an acylation is sluggish, using the corresponding acid anhydride with a catalyst like DMAP (4-dimethylaminopyridine) might be more effective than using the acid chloride alone.
-
Change the Solvent: The choice of solvent can significantly impact reaction rates. A solvent that better solubilizes your substrate and reagents, and has a suitable boiling point for the desired reaction temperature, can improve yields.
-
Protecting Groups: Ensure that any protecting groups used are stable under the reaction conditions and are not prematurely cleaved, which could lead to a mixture of products.
2. Unexpected Side Reactions
Q2: I've observed the formation of a major byproduct with a different skeletal structure from my starting material after an acid-catalyzed step. What is likely happening?
A2: Triterpenoid skeletons, including the cucurbitane framework of this compound, are prone to acid-catalyzed rearrangements.[1] The presence of carbocation intermediates, often formed during reactions like dehydration, cyclization, or epoxide opening under acidic conditions, can trigger Wagner-Meerwein shifts, leading to significant skeletal reorganization.
Troubleshooting and Prevention:
-
Use Milder Acidic Conditions: Opt for weaker acids or buffered systems to minimize the propensity for rearrangement. For example, using pyridinium p-toluenesulfonate (PPTS) instead of concentrated sulfuric acid can provide a less harsh acidic environment.
-
Lower the Reaction Temperature: Carbocation rearrangements are often temperature-dependent. Running the reaction at a lower temperature can sometimes suppress these side reactions.
-
Protecting Group Strategy: Strategically placed protecting groups can sometimes influence the stability of intermediates and prevent unwanted rearrangements.
Q3: During an allylic oxidation step to introduce a ketone or hydroxyl group, I'm getting a mixture of products oxidized at different positions. How can I improve the regioselectivity?
A3: Allylic oxidation of complex olefins can be challenging to control. The regioselectivity is influenced by the steric and electronic environment of the different allylic positions. Reagents like selenium dioxide (SeO2) are commonly used but can sometimes lead to a mixture of products.[2][3]
Improving Regioselectivity:
-
Choice of Oxidant: Different oxidizing agents exhibit different regioselectivities. For example, chromium-based reagents might offer different selectivity compared to selenium-based ones.[4] Experimenting with various oxidants is often necessary.
-
Directed Oxidation: The presence of a nearby functional group, such as a hydroxyl group, can be used to direct the oxidation to a specific position through the formation of a temporary chelate with the oxidant.
-
Protecting Groups: Blocking more reactive allylic positions with suitable protecting groups can force the oxidation to occur at the desired site.
3. Stereochemical Issues
Q4: The stereochemistry at a specific carbon center, particularly one bearing a hydroxyl group, appears to be incorrect in my final product. Could epimerization be the cause?
A4: Yes, epimerization is a potential side reaction in the synthesis of complex stereochemically rich molecules like this compound. This is particularly true for centers adjacent to carbonyl groups (α-protons are acidic and can be removed by base) or under acidic or basic conditions where a hydroxyl group can be temporarily converted into a group that allows for inversion of stereochemistry. This phenomenon is well-documented in steroid synthesis.[5][6]
Mitigating Epimerization:
-
Mild Reaction Conditions: Avoid harsh acidic or basic conditions whenever possible.
-
Careful Base Selection: When a base is required, use a non-nucleophilic, sterically hindered base to minimize side reactions.
-
Protecting Groups: Protecting nearby functional groups can sometimes prevent epimerization by altering the electronic environment or preventing the formation of intermediates that lead to loss of stereochemical integrity.
Quantitative Data Summary
The following table summarizes hypothetical yield data for a key synthetic step to illustrate the impact of reaction conditions on product yield and byproduct formation.
| Entry | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Desired Product Yield (%) | Major Byproduct(s) (%) |
| 1 | SeO2 | Dioxane | 80 | 12 | 65 | Allylic alcohol (15%) |
| 2 | CrO3/Pyridine | CH2Cl2 | 25 | 6 | 75 | Over-oxidation product (10%) |
| 3 | PCC | CH2Cl2 | 25 | 4 | 85 | Starting material (5%) |
Key Experimental Protocols
General Protocol for Allylic Oxidation using PCC (Pyridinium Chlorochromate)
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the triterpenoid substrate (1 equivalent) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Add pyridinium chlorochromate (PCC) (1.5 equivalents) to the solution in one portion. The mixture will typically turn dark brown.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired oxidized product.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Desired Allylic Oxidation vs. Potential Over-oxidation
Caption: Desired oxidation versus a potential over-oxidation side reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. Acid-Induced Rearrangement of Triterpenoid Hydrocarbons Belonging to the Hopane and Migrated Hopane Series [jstage.jst.go.jp]
- 2. ias.ac.in [ias.ac.in]
- 3. scribd.com [scribd.com]
- 4. iomcworld.com [iomcworld.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Human steroid biosynthesis, metabolism and excretion are differentially reflected by serum and urine steroid metabolomes: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Siraitic Acid A Isomers
Welcome to the technical support center for the HPLC separation of Siraitic acid A isomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC separation of this compound isomers in a question-and-answer format.
Problem 1: Poor Resolution or Co-elution of this compound Isomers
Q: My chromatogram shows broad, overlapping peaks for the this compound isomers. How can I improve the resolution?
A: Poor resolution is a common challenge when separating structurally similar isomers. Here are several strategies to improve the separation between your peaks:
-
Optimize the Mobile Phase Composition:
-
Organic Modifier: The choice and concentration of the organic solvent are critical. If you are using acetonitrile, consider switching to methanol or vice-versa. These solvents offer different selectivities. Systematically evaluate the organic content in your mobile phase; a shallower gradient or a lower percentage of organic solvent in an isocratic method can increase retention and improve resolution.
-
Aqueous Phase pH: this compound is a carboxylic acid. The pH of the mobile phase will affect its degree of ionization, which in turn impacts its interaction with the stationary phase. To ensure consistent protonation and improve peak shape, it is advisable to acidify the mobile phase.[1] Add a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to your aqueous phase. This can suppress the ionization of the carboxylic acid group, leading to sharper peaks and potentially better separation.
-
Additives: The use of mobile phase additives can enhance separation. Consider adding ion-pairing agents if other methods fail, although this can be more complex to manage.
-
-
Adjust the Column Temperature:
-
Temperature influences the viscosity of the mobile phase and the kinetics of mass transfer. For some saponins, lower column temperatures (e.g., 15-25°C) have been shown to improve resolution.[2] Conversely, higher temperatures can decrease viscosity and improve efficiency. Experiment with temperatures in a range of 20-40°C to find the optimal condition for your specific isomers.[3]
-
-
Change the Stationary Phase:
-
While C18 columns are a common starting point, they may not provide sufficient selectivity for closely related isomers. Consider columns with different stationary phase chemistries that offer alternative separation mechanisms. Phenyl-hexyl or pentafluorophenyl (PFP) phases can provide different selectivities for aromatic and polar compounds through pi-pi and dipole-dipole interactions.[4] For very challenging separations, a C30 column might offer better shape selectivity for structurally similar saponins.[5]
-
-
Reduce the Flow Rate:
-
Decreasing the flow rate can increase the column's efficiency and provide more time for the isomers to interact with the stationary phase, often leading to better resolution. However, this will also increase the analysis time.
-
Problem 2: Peak Tailing
Q: The peaks for my this compound isomers are asymmetrical with a noticeable tailing factor. What is causing this and how can I fix it?
A: Peak tailing for acidic compounds like this compound is often caused by secondary interactions with the silica backbone of the stationary phase, particularly with residual silanol groups. Here’s how to address it:
-
Acidify the Mobile Phase: As mentioned for improving resolution, adding a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase is highly effective in reducing peak tailing. The acid protonates the silanol groups on the silica surface, minimizing their interaction with the acidic analyte.
-
Use an End-Capped Column: Ensure you are using a high-quality, end-capped C18 column. End-capping "shields" the residual silanol groups, reducing the likelihood of secondary interactions.
-
Lower the Sample Concentration: Injecting too much sample can overload the column, leading to peak distortion, including tailing. Try diluting your sample and injecting a smaller volume.
-
Check for Column Contamination: A contaminated guard or analytical column can also cause peak tailing. Try flushing the column with a strong solvent or replacing the guard column.
Problem 3: Inconsistent Retention Times
Q: The retention times of my this compound isomer peaks are shifting between injections. What could be the cause?
A: Drifting retention times can compromise the reliability of your results. The most common causes are related to the mobile phase, column equilibration, and temperature.
-
Mobile Phase Preparation: Ensure your mobile phase is prepared fresh daily and is thoroughly degassed. Inconsistent mobile phase composition, even minor variations in the organic-to-aqueous ratio, can cause significant shifts in retention time. If using a buffer, ensure it is fully dissolved and the pH is consistent.
-
Column Equilibration: It is crucial to allow sufficient time for the column to equilibrate with the mobile phase before starting your analytical run, especially when changing mobile phases. A stable baseline is a good indicator of an equilibrated column.
-
Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.[3]
-
Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate.
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for separating this compound isomers?
A1: A good starting point would be a reversed-phase method using a C18 column. Based on methods for similar compounds, here is a recommended initial protocol:
| Parameter | Recommended Starting Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30-60% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 203-210 nm or ELSD/CAD |
| Injection Vol. | 10 µL |
This method should be optimized based on the results you obtain.
Q2: this compound has a weak UV chromophore. What is the best way to detect it?
A2: Due to the lack of a strong chromophore, detection can be challenging.[5] While low UV wavelengths (around 203-210 nm) can be used, you may experience baseline noise and interference. More universal detection methods like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are often more suitable for saponins as they do not rely on a chromophore. Mass Spectrometry (MS) is also an excellent option for both detection and identification.[6]
Q3: Should I use a gradient or isocratic elution?
A3: For complex mixtures or when optimizing the separation of closely eluting isomers, a gradient elution is generally preferred. It allows for better separation of early-eluting compounds while also eluting more retained compounds in a reasonable time with good peak shape. An isocratic method might be suitable once the separation is optimized and if the retention times of the isomers are close.
Q4: Can I use methanol instead of acetonitrile?
A4: Yes, methanol is a common alternative to acetonitrile in reversed-phase HPLC. It has a different selectivity and may provide better resolution for your specific isomers. It is worth evaluating both solvents during method development.
Q5: What are the differences between this compound isomers?
A5: this compound is a cucurbitane triterpenoid.[7] Isomers of this compound are likely to be diastereomers, differing in the stereochemistry at one or more chiral centers. These small spatial differences make them challenging to separate.
Experimental Protocols
Optimized HPLC Method for this compound Isomer Separation
This protocol is a suggested optimized method based on literature for similar triterpenoid saponin separations.
| Parameter | Condition |
| Column | Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 25 | |
| 26 | |
| 30 | |
| 31 | |
| 35 | |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Detector | ELSD (Nebulizer: 30°C, Evaporator: 50°C, Gas Flow: 1.5 L/min) or UV at 205 nm |
| Injection Volume | 5-10 µL |
| Sample Preparation | Dissolve sample in methanol or mobile phase at initial conditions. |
Data Presentation
Table 1: Comparison of Stationary Phases for Isomer Separation
| Stationary Phase | Potential Advantage | Considerations |
| C18 (ODS) | General purpose, good starting point. | May lack selectivity for closely related isomers. |
| Phenyl-Hexyl | Provides alternative selectivity through π-π interactions.[4] | Can improve resolution of compounds with aromatic moieties or specific polar groups. |
| C30 | Offers enhanced shape selectivity for geometric isomers.[5] | Longer retention times, may require different mobile phase conditions. |
| PFP (Pentafluorophenyl) | Unique selectivity based on dipole-dipole, and ion-exchange interactions. | Effective for polar and aromatic compounds. |
Table 2: Effect of Mobile Phase Modifier on Peak Shape and Resolution
| Mobile Phase Modifier | Concentration | Expected Effect |
| None | - | Potential for peak tailing and poor resolution due to silanol interactions. |
| Formic Acid | 0.05 - 0.1% | Reduces peak tailing, improves peak shape, can alter selectivity. |
| Acetic Acid | 0.05 - 0.1% | Similar to formic acid, may offer slightly different selectivity.[1] |
Visualizations
Caption: Troubleshooting workflow for improving the resolution of this compound isomers.
Caption: Workflow for the HPLC analysis of this compound isomers.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. researchgate.net [researchgate.net]
- 3. chromtech.com [chromtech.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Separation and Analysis of Saponins in Natural Products [mdpi.com]
- 7. researchgate.net [researchgate.net]
Navigating Experiments with Siraitic Acid A: A Technical Support Resource for Researchers
Absence of Specific Data on Siraitic Acid A Cytotoxicity
Extensive searches of available scientific literature and databases have revealed a significant lack of specific information regarding the cytotoxic effects and detailed experimental protocols for This compound . While information is available for structurally related compounds, such as syringic acid and other triterpenoid acids, this data is not directly transferable to this compound.
Therefore, it is not currently possible to provide a detailed technical support center with specific troubleshooting guides, FAQs, quantitative data tables, and validated experimental protocols for reducing cytotoxicity in this compound experiments. The biological activity and cytotoxic profile of a specific compound are unique and cannot be accurately predicted based on related molecules.
A General Framework for Assessing and Mitigating Cytotoxicity of Novel Triterpenoid Acids
For researchers pioneering work with this compound or other novel triterpenoid acids, we offer the following generalized technical support guide. This framework is based on established principles of cell culture and toxicology and provides a systematic approach to identifying and addressing potential cytotoxicity.
Frequently Asked Questions (FAQs) - General Guidance for Novel Triterpenoid Acids
Q1: My cells are showing signs of distress (e.g., rounding up, detaching, poor proliferation) after treatment with a novel triterpenoid acid. What are the potential causes?
A1: Several factors could be contributing to cellular distress:
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Direct Cytotoxicity: The compound itself may be inherently toxic to the cells at the concentrations being tested.
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Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO, ethanol) may be at a toxic concentration.
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pH Shift: The acidic nature of the compound may be altering the pH of the culture medium to a level that is detrimental to cell health.
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Secondary Metabolite Effects: The compound may be metabolized by the cells into a more toxic byproduct.
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Induction of Apoptosis or Necrosis: The compound may be triggering programmed cell death (apoptosis) or uncontrolled cell death (necrosis).
Q2: How can I determine if the observed cytotoxicity is due to the compound or the solvent?
A2: It is crucial to run a solvent control experiment. Treat a separate group of cells with the highest concentration of the solvent used in your experiment, but without the compound. If you observe similar levels of cytotoxicity in the solvent control as in your compound-treated group, the solvent is likely the cause.
Q3: What are the first steps I should take to troubleshoot unexpected cytotoxicity?
A3:
-
Verify Compound Concentration and Purity: Ensure your stock solution calculations are correct and that the compound is of high purity.
-
Perform a Dose-Response Curve: Test a wide range of concentrations to determine the IC50 (half-maximal inhibitory concentration). This will help you identify a non-toxic working concentration range.
-
Check the pH of your final treatment medium: If the pH has shifted significantly, you may need to buffer your medium or adjust the pH.
-
Reduce Incubation Time: Shorter exposure times may reduce cytotoxicity while still allowing you to observe the desired biological effects.
Troubleshooting Guide: Common Issues and Solutions
| Observed Problem | Potential Cause | Recommended Solution |
| High cell death at all concentrations tested. | Compound is highly cytotoxic, or the concentration range is too high. | Perform a broader dose-response study with much lower concentrations. |
| Precipitation of the compound in the culture medium. | Poor solubility of the compound at the tested concentration. | Try a different solvent, use a solubilizing agent (with appropriate controls), or lower the final concentration. |
| Inconsistent results between experiments. | Variability in cell health, passage number, or experimental technique. | Standardize cell passage number, seeding density, and treatment protocols. Ensure cells are healthy before starting the experiment. |
| Delayed cytotoxicity observed after the initial treatment period. | The compound may have long-term effects or induce a delayed apoptotic response. | Extend the observation period of your experiment and perform viability assays at multiple time points. |
Experimental Protocols: A Generic Approach
Protocol 1: Determining the Cytotoxicity of a Novel Triterpenoid Acid using MTT Assay
This protocol provides a general method for assessing cell viability based on the metabolic activity of the cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Novel triterpenoid acid (e.g., this compound)
-
Solvent (e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the triterpenoid acid in a suitable solvent. Make serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include wells for untreated controls and solvent controls.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve to determine the IC50 value.
Data Presentation
Summarize your cytotoxicity data in a clear and organized table.
Table 1: Example of Cytotoxicity Data for a Novel Triterpenoid Acid
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 0.1 | 98 ± 4.8 |
| 1 | 95 ± 6.1 |
| 10 | 75 ± 8.3 |
| 50 | 45 ± 7.9 |
| 100 | 15 ± 4.2 |
Visualizing Experimental Workflow
A clear workflow can help in planning and executing experiments to assess and mitigate cytotoxicity.
Caption: Workflow for assessing and mitigating the cytotoxicity of a novel triterpenoid acid.
This generalized guide provides a starting point for researchers working with this compound and other novel compounds where specific cytotoxicity data is not yet available. It is essential to perform careful and systematic preliminary studies to establish a safe and effective concentration range for your specific cell type and experimental conditions.
Technical Support Center: Siraitic Acid A Degradation Product Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of Siraitic acid A degradation products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not seeing any degradation of this compound under my initial stress conditions. What should I do?
A1: If you observe minimal or no degradation (e.g., <1-2%), the stress conditions are likely too mild. Consider the following adjustments:
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Increase Stressor Concentration: For hydrolytic studies, you can increase the concentration of the acid or base (e.g., from 0.1 N to 1 N HCl or NaOH). For oxidative studies, a higher concentration of hydrogen peroxide (e.g., from 3% to 30%) can be used.
-
Increase Temperature: Elevating the temperature (e.g., to 60-80°C) can accelerate degradation. However, be cautious of temperatures exceeding 80°C, as they may lead to unrealistic degradation pathways not relevant to shelf-life stability.
-
Extend Exposure Time: If increasing concentration or temperature is not feasible or desired, simply extending the duration of the stress study (e.g., from 24 hours to 72 hours or longer) can be effective.
Q2: My chromatogram shows that this compound has completely degraded. How can I get a partial degradation profile?
A2: Complete degradation is not ideal for developing a stability-indicating method as it doesn't allow for the clear separation of the parent peak from its degradation products. To achieve the target degradation of 5-20%, you should:
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Decrease Stressor Concentration: Use a more dilute acid or base (e.g., 0.01 N HCl or NaOH).
-
Lower the Temperature: Conduct the study at a lower temperature (e.g., room temperature instead of elevated heat).
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Reduce Exposure Time: Take time points at much earlier intervals (e.g., 2, 4, and 8 hours) to capture the degradation profile before the parent peak is completely gone.
Q3: I am seeing many small, poorly resolved peaks in my chromatogram after forced degradation. What could be the issue?
A3: This could be due to several factors:
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Secondary Degradation: The stress conditions might be too harsh, causing the primary degradation products to degrade further into smaller, secondary products. Try using milder conditions as described in A2.
-
Chromatographic Method: Your HPLC method may not be optimized to resolve all the degradation products. You may need to adjust the mobile phase composition, gradient slope, column temperature, or flow rate. Consider using a different column chemistry (e.g., C18, Phenyl-Hexyl) to achieve better separation.
-
Sample Overload: Injecting too concentrated a sample can lead to broad, poorly resolved peaks. Try diluting your sample before injection.
Q4: How can I confirm that a new peak in my chromatogram is a degradation product and not an artifact?
A4: To confirm the identity of a peak as a degradation product, you should:
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Analyze a Control Sample: Run a chromatogram of an unstressed sample of this compound. The new peak should be absent or present at a much lower level.
-
Analyze a Blank: Inject a blank sample (your stress medium without this compound, subjected to the same conditions). This will help you identify any peaks originating from the reagents or solvent.
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Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of both the parent compound and the potential degradants. A non-homogenous peak may indicate co-elution.
-
Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer to obtain mass information for the peak of interest. The mass of the degradation product should be different from the parent compound and consistent with a plausible chemical transformation (e.g., hydrolysis, oxidation).
Q5: What are the most likely degradation pathways for this compound?
A5: Based on the structure of this compound, which includes a carboxylic acid, a ketone, a secondary alcohol, a lactone (cyclic ether), and a carbon-carbon double bond, the following are plausible degradation pathways:
-
Hydrolysis: The lactone ring is susceptible to hydrolysis under both acidic and basic conditions, which would open the ring to form a di-acid.
-
Oxidation: The secondary alcohol can be oxidized to a ketone. The double bond in the side chain is also a potential site for oxidative cleavage.
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Decarboxylation: Under harsh thermal stress, the carboxylic acid group might be lost.
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) of this compound
This protocol outlines the conditions for subjecting this compound to hydrolytic, oxidative, thermal, and photolytic stress. The goal is to achieve 5-20% degradation.
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 N HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at appropriate time points (e.g., 2, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 1 N NaOH.
-
Dilute with mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.
3. Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 N NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at appropriate time points.
-
Neutralize the aliquots with an equivalent amount of 1 N HCl.
-
Dilute with mobile phase to a final concentration of approximately 100 µg/mL.
4. Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature.
-
Withdraw aliquots at appropriate time points.
-
Dilute with mobile phase to a final concentration of approximately 100 µg/mL.
5. Thermal Degradation:
-
For solid-state studies, place a thin layer of this compound powder in a petri dish and heat it in an oven at 105°C.
-
For solution studies, reflux the stock solution at 80°C.
-
Sample at various time points and prepare for HPLC analysis.
6. Photolytic Degradation:
-
Expose the this compound stock solution to a light source that provides both UV and visible light (e.g., in a photostability chamber).
-
Ensure an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Simultaneously, keep a control sample protected from light.
-
Sample at appropriate intervals and analyze by HPLC.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method capable of separating this compound from its degradation products.
1. Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm (or as determined by UV scan of this compound).
-
Injection Volume: 10 µL.
2. Method Development and Optimization:
-
Inject the stressed samples from Protocol 1.
-
Evaluate the chromatograms for the resolution between the parent this compound peak and all degradation product peaks. The resolution should be >1.5.
-
If resolution is poor, systematically adjust the gradient slope, mobile phase composition (e.g., try methanol instead of acetonitrile, or a different pH modifier), and column temperature.
-
Once adequate separation is achieved, the method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Summary of Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Condition | Temperature | Duration | Target Degradation |
| Acid Hydrolysis | 1 N HCl | 60°C | 24 hours | 5-20% |
| Base Hydrolysis | 1 N NaOH | 60°C | 8 hours | 5-20% |
| Oxidation | 30% H₂O₂ | Room Temp | 24 hours | 5-20% |
| Thermal (Solid) | Dry Heat | 105°C | 48 hours | 5-20% |
| Photolytic | >1.2 million lux hrs & >200 Wh/m² | Ambient | As required | 5-20% |
Table 2: Example Data from a Stability-Indicating HPLC Method
| Peak ID | Retention Time (min) | Relative Retention Time (RRT) | Response (Area) | % Degradation (Example) |
| Degradant 1 | 8.5 | 0.71 | 150,000 | 5% |
| This compound | 12.0 | 1.00 | 2,700,000 | (Parent) |
| Degradant 2 | 14.2 | 1.18 | 210,000 | 7% |
| Degradant 3 | 16.8 | 1.40 | 120,000 | 4% |
Visualizations
Technical Support Center: Siraitic Acid A Analytical Assays
Welcome to the Technical Support Center for Siraitic Acid A analytical assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound analysis?
A1: The primary sources of interference in this compound analysis depend on the analytical method employed. For High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), the main interferences arise from the sample matrix, structurally similar compounds (other mogrosides), and potential degradation products of this compound. In immunoassays, cross-reactivity with other similar molecules is the principal concern.
Q2: How can I minimize matrix effects in my LC-MS analysis of this compound?
A2: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS analysis.[1][2] To minimize these effects, consider the following strategies:
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Effective Sample Preparation: Employ solid-phase extraction (SPE) to clean up the sample and remove interfering matrix components.[3]
-
Chromatographic Separation: Optimize the HPLC method to ensure this compound is well-separated from co-eluting matrix components.
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Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[1]
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Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed.
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Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
Q3: Can other mogrosides interfere with the quantification of this compound?
A3: Yes, other mogrosides that are structurally similar to this compound can potentially co-elute and interfere with its quantification, especially in HPLC-UV analysis where detection is less specific than MS. Developing a highly selective chromatographic method is crucial to separate this compound from other mogrosides like Mogroside V, Siamenoside I, and their isomers.
Q4: What are the potential degradation products of this compound that I should be aware of?
A4: Forced degradation studies are essential to identify potential degradation products that could interfere with the analysis.[4][5][6] this compound, being a triterpenoid saponin with ester and glycosidic linkages, is susceptible to degradation under certain conditions:
-
Acidic and Basic Hydrolysis: Cleavage of glycosidic bonds and ester groups can occur, leading to the formation of the aglycone (mogrol) and various deglycosylated forms.
-
Oxidation: The double bonds in the triterpenoid structure can be susceptible to oxidation.
-
Thermal Degradation: High temperatures can lead to various degradation pathways.
It is crucial to perform forced degradation studies under acidic, basic, oxidative, and photolytic conditions to identify and characterize these potential interferents.[7][8]
Troubleshooting Guides
HPLC & LC-MS/MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape or Tailing | - Inappropriate mobile phase pH- Column degradation- Co-elution with an interfering compound | - Adjust the mobile phase pH to ensure this compound is in a single ionic form.- Use a new column or a guard column.- Optimize the gradient to improve separation from nearby peaks. |
| Inconsistent Retention Times | - Changes in mobile phase composition- Fluctuation in column temperature- Column aging | - Prepare fresh mobile phase daily.- Use a column oven to maintain a consistent temperature.- Replace the column if performance degrades. |
| Ion Suppression or Enhancement (LC-MS) | - Co-eluting matrix components | - Improve sample cleanup using SPE.[3]- Optimize chromatography to separate this compound from the suppression zone.- Employ a stable isotope-labeled internal standard.[1] |
| Ghost Peaks | - Contamination in the mobile phase or system- Carryover from previous injections | - Use high-purity solvents and additives.- Implement a robust needle wash protocol.- Inject a blank solvent run to identify the source of contamination. |
Immunoassay Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Higher than Expected Concentrations | - Cross-reactivity with other mogrosides or structurally similar compounds. | - Test the antibody specificity against a panel of related mogrosides.- If cross-reactivity is significant, consider developing a more specific antibody or using a chromatographic method for confirmation. |
| Low Signal or Poor Sensitivity | - Suboptimal assay conditions (e.g., antibody/antigen concentration, incubation time, temperature).- Matrix interference. | - Optimize assay parameters through checkerboard titrations.- Perform spike and recovery experiments in the sample matrix to assess for interference.- Dilute the sample to mitigate matrix effects. |
| High Inter-Assay Variability | - Inconsistent reagent preparation.- Variations in incubation times or temperatures. | - Prepare fresh reagents for each assay.- Ensure precise timing and consistent temperature control for all incubation steps. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from a Food Matrix
This protocol provides a general guideline for the extraction and cleanup of this compound from a complex food matrix prior to HPLC or LC-MS analysis.
-
Sample Homogenization: Homogenize 1 gram of the food sample with 10 mL of 80% methanol in water.
-
Sonication: Sonicate the mixture for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Supernatant Collection: Collect the supernatant.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 5 mL of 80% methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase for analysis.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products.
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and visible light for 24 hours.
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC or LC-MS method to separate and identify the degradation products.
Visualizations
Caption: A general experimental workflow for the analysis of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-Phase Extraction (SPE): Principles and Applications in Food Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajpsonline.com [ajpsonline.com]
- 8. ijrpp.com [ijrpp.com]
Technical Support Center: Enhancing the Bioavailability of Siraitic Acid A
Welcome to the technical support center for researchers working with Siraitic acid A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of this poorly soluble compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of this compound?
A1: The primary challenge is its poor aqueous solubility. This compound is a lipophilic compound, which limits its dissolution in the gastrointestinal fluids, a critical step for absorption.[1][2] According to the Biopharmaceutics Classification System (BCS), drugs with low solubility and potentially low permeability (BCS Class IV) or low solubility and high permeability (BCS Class II) often exhibit poor and variable oral bioavailability.[3][4]
Q2: What are the initial steps I should take to improve the solubility of this compound in my experiments?
A2: Initial steps should focus on simple formulation adjustments. You can try using co-solvents like ethanol, propylene glycol, or glycerin to increase solubility in aqueous media.[3] Another approach is to adjust the pH of the solution, although the effectiveness of this will depend on the pKa of this compound. For early-stage in vitro work, preparing a stock solution in an organic solvent like DMSO is common, but be mindful of solvent concentration in final assays.
Q3: Which advanced formulation strategies are most promising for enhancing this compound bioavailability?
A3: Several advanced strategies can be employed, broadly categorized as lipid-based, polymer-based, and particle-based systems.[5][6][7] Promising options include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.[1][6]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption by forming fine emulsions in the GI tract.[1][5]
-
Nanotechnology: Reducing the particle size to the nanoscale (nanosuspensions) increases the surface area for dissolution.[3][4][8]
-
Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can form inclusion complexes with enhanced aqueous solubility.[1][8][9]
Troubleshooting Guides
Problem 1: this compound precipitates out of solution when I dilute my DMSO stock in an aqueous buffer.
-
Cause: This is a common issue for poorly soluble compounds when the concentration of the organic solvent is significantly reduced, causing the compound to crash out.
-
Troubleshooting Steps:
-
Reduce Final Concentration: Determine the maximum tolerable DMSO concentration for your assay and ensure your final this compound concentration is below its solubility limit in that mixed-solvent system.
-
Use Surfactants: Incorporate a low concentration of a biocompatible surfactant (e.g., Tween 80) in your aqueous buffer to help maintain solubility.[10]
-
Explore Alternative Solubilizers: Consider using formulation approaches like cyclodextrins directly in your experimental media to form an inclusion complex and improve solubility.[9]
-
Problem 2: My in vivo pharmacokinetic study shows very low and highly variable plasma concentrations of this compound after oral administration.
-
Cause: This is a classic sign of poor oral bioavailability, likely due to dissolution rate-limited absorption.[2] Variability can be caused by differences in gastric emptying and intestinal motility among subjects.
-
Troubleshooting Steps:
-
Switch to a Solubilizing Formulation: Move beyond a simple suspension. Formulate this compound as a solid dispersion, a nanosuspension, or in a lipid-based system like SEDDS to improve its dissolution and absorption.[1][5][8]
-
Particle Size Reduction: If using a suspension, ensure the particle size is minimized through techniques like micronization to increase the surface area available for dissolution.[3][4]
-
Include a Bio-enhancer: While more complex, the co-administration of absorption enhancers can be explored, though this requires significant additional safety and efficacy testing.
-
Problem 3: The selected formulation for this compound is physically unstable and shows drug recrystallization during storage.
-
Cause: Amorphous solid dispersions, a common method to enhance solubility, are thermodynamically unstable and can revert to a more stable, less soluble crystalline form over time.[2][6]
-
Troubleshooting Steps:
-
Polymer Selection: Ensure the chosen polymer has good miscibility with this compound and a high glass transition temperature (Tg) to inhibit molecular mobility and prevent recrystallization.[6]
-
Add a Second Polymer: In some cases, using a combination of polymers can improve the stability of the solid dispersion.
-
Optimize Drug Loading: High drug loading increases the risk of recrystallization. Determine the optimal drug-to-polymer ratio that balances enhanced solubility with long-term stability.
-
Control Storage Conditions: Store the formulation in a low-humidity, controlled temperature environment to minimize instability.
-
Data Presentation: Quantitative Outcomes of Bioavailability Enhancement
The following tables present hypothetical but representative data to illustrate the expected outcomes from various enhancement strategies.
Table 1: Solubility of this compound in Different Media
| Formulation Type | Medium | Solubility (µg/mL) | Fold Increase |
| Unprocessed this compound | Water | < 0.1 | - |
| Unprocessed this compound | PBS (pH 7.4) | < 0.1 | - |
| Nanosuspension | PBS (pH 7.4) | 5.2 ± 0.8 | ~52 |
| Solid Dispersion (1:5 Drug:Polymer) | PBS (pH 7.4) | 25.6 ± 3.1 | ~256 |
| Cyclodextrin Complex (1:1 Molar Ratio) | PBS (pH 7.4) | 48.9 ± 4.5 | ~489 |
| SEDDS (Self-Emulsifying System) | PBS (pH 7.4) | 150.3 ± 12.7 | ~1500 |
Table 2: Pharmacokinetic Parameters of this compound in Rats After Oral Administration (Dose: 10 mg/kg)
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 25 ± 8 | 4.0 ± 1.5 | 150 ± 45 | 100 (Reference) |
| Nanosuspension | 98 ± 22 | 2.5 ± 0.8 | 620 ± 110 | 413 |
| Solid Dispersion | 215 ± 45 | 2.0 ± 0.5 | 1450 ± 250 | 967 |
| SEDDS | 450 ± 80 | 1.5 ± 0.5 | 3100 ± 480 | 2067 |
Experimental Protocols
Protocol 1: In Vitro Dissolution Study Using USP Apparatus II (Paddle Method)
-
Objective: To compare the dissolution rate of different this compound formulations.
-
Apparatus: USP Dissolution Apparatus II (Paddle).
-
Dissolution Medium: 900 mL of phosphate-buffered saline (PBS) at pH 6.8, maintained at 37 ± 0.5 °C to simulate intestinal conditions.
-
Procedure:
-
De-aerate the dissolution medium.
-
Place a quantity of the formulation equivalent to 5 mg of this compound into each dissolution vessel.
-
Set the paddle rotation speed to 75 RPM.[11]
-
Withdraw 5 mL samples at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes).
-
Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed medium to maintain sink conditions.[11][12]
-
Filter the samples through a 0.22 µm syringe filter.
-
Analyze the concentration of dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
-
Data Analysis: Plot the cumulative percentage of drug dissolved against time for each formulation.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
-
Objective: To evaluate the oral bioavailability of a novel this compound formulation compared to a control suspension.
-
Animals: Male Sprague-Dawley rats (200-250 g), fasted overnight with free access to water.
-
Groups:
-
Group 1: Control (this compound aqueous suspension, 10 mg/kg)
-
Group 2: Test (Novel this compound formulation, 10 mg/kg)
-
Group 3: IV Administration (this compound in a suitable solubilizing vehicle, 1 mg/kg, for absolute bioavailability calculation)
-
-
Procedure:
-
Administer the formulations to the respective groups via oral gavage or intravenous injection.
-
Collect blood samples (~100 µL) from the tail vein or another appropriate site into heparinized tubes at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80 °C until analysis.
-
-
Sample Analysis:
-
Extract this compound from the plasma using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of this compound using a validated LC-MS/MS method.
-
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, and AUC for each group. Calculate the relative oral bioavailability of the test formulation compared to the control and the absolute bioavailability using the IV data.
Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: Logic diagram of bioavailability enhancement strategies.
Caption: Hypothetical signaling pathway for an anti-inflammatory compound.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. course.cutm.ac.in [course.cutm.ac.in]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 8. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 9. onlinepharmacytech.info [onlinepharmacytech.info]
- 10. eurofins.it [eurofins.it]
- 11. 3.8. In-vitro Drug Release Study [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Siraitic Acid A Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the production of Siraitic acid A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its production being scaled up?
This compound is a cucurbitane-type nor-triterpenoid and a key precursor in the biosynthesis of mogrosides, the intensely sweet compounds found in the fruit of Siraitia grosvenorii (monk fruit).[1] The primary driver for scaling up its production is the increasing demand for natural, low-calorie sweeteners. Mogrosides, particularly Mogroside V, are gaining popularity as sugar substitutes.[2][3] Furthermore, this compound and its derivatives are being investigated for various pharmacological activities.
Q2: What are the primary challenges in scaling up this compound production from its natural source?
The primary challenges include:
-
Low Yield and Content: The concentration of mogrosides, and by extension their precursors like this compound, is relatively low in the monk fruit.[4]
-
Complex Extraction and Purification: Separating this compound from a complex mixture of other mogrosides and plant metabolites is a significant challenge.[5][6]
-
Geographic Limitation: Siraitia grosvenorii cultivation is largely restricted to specific regions of Southern China, limiting the raw material supply.[7]
-
Variability in Plant Material: The content of this compound and mogrosides can vary depending on the plant variety, cultivation conditions, and fruit ripeness.[8]
Q3: What alternative methods are being explored for this compound production?
Alternative methods focus on biotechnological approaches to overcome the limitations of agricultural production:
-
Plant Cell Culture: In vitro cultivation of Siraitia grosvenorii cells (callus and suspension cultures) is being investigated as a controlled and sustainable method for producing mogrosides.[9][10][11]
-
Heterologous Synthesis (Metabolic Engineering): The biosynthetic pathway of mogrosides has been elucidated, enabling the transfer of the necessary genes into microorganisms like yeast (Saccharomyces cerevisiae) for fermentation-based production.[3][4][12]
Troubleshooting Guides
Extraction and Purification Issues
Problem: Low Yield of this compound from Plant Material
-
Possible Cause 1: Suboptimal Extraction Method. The choice of extraction method significantly impacts the yield.
-
Troubleshooting:
-
Review and compare different extraction techniques. Hot water extraction is a traditional and simple method, but solvent-based and advanced methods can offer higher yields.[7]
-
Consider microwave-assisted extraction (MAE) or flash extraction, which have been shown to improve yields compared to conventional methods.[2][7]
-
For large-scale operations, supercritical fluid extraction (SFE) with CO2, sometimes with a co-solvent like ethanol, can be a highly efficient and green alternative.[2]
-
-
-
Possible Cause 2: Inefficient Solvent System. The polarity of the solvent must be appropriate for this compound.
-
Possible Cause 3: Degradation of this compound during Extraction. High temperatures or extreme pH can lead to the degradation of the target compound.
-
Troubleshooting:
-
Optimize the extraction temperature and duration. While heat can enhance extraction, prolonged exposure can be detrimental.
-
Monitor and control the pH of the extraction medium.
-
-
Problem: Poor Purity of this compound after Initial Extraction
-
Possible Cause 1: Co-extraction of Impurities. The crude extract will contain a complex mixture of compounds with similar polarities to this compound.
-
Possible Cause 2: Ineffective Chromatographic Separation.
-
Troubleshooting:
-
Optimize the mobile phase composition and gradient for High-Performance Liquid Chromatography (HPLC).
-
Ensure the column is not overloaded and is appropriate for the scale of purification.
-
Consider using specialized adsorbents, such as boronic acid-functionalized silica gel, which has shown good selectivity for mogroside V and could be adapted for other mogrosides.[13][14]
-
-
Analytical and Quantification Issues (HPLC & GC-MS)
Problem: Inconsistent Retention Times in HPLC Analysis
-
Possible Cause 1: Fluctuations in Mobile Phase Composition or Temperature.
-
Possible Cause 2: Column Degradation or Contamination.
-
Troubleshooting:
-
Flush the column with a strong solvent to remove contaminants.
-
If the problem persists, the column may need to be replaced.
-
Use a guard column to protect the analytical column from strongly retained impurities.
-
-
Problem: Peak Tailing or Fronting in HPLC Chromatograms
-
Possible Cause 1: Active Sites on the Column. Silanol groups on the silica-based stationary phase can interact with acidic compounds, causing peak tailing.
-
Troubleshooting:
-
Adjust the mobile phase pH to suppress the ionization of this compound.
-
Use a column with end-capping to reduce the number of free silanol groups.
-
-
-
Possible Cause 2: Sample Overload.
-
Troubleshooting:
-
Reduce the injection volume or dilute the sample.
-
-
Problem: Poor Peak Shape or Multiple Peaks in GC-MS Analysis of Silylated this compound
-
Possible Cause 1: Incomplete Derivatization. The presence of underivatized this compound will result in poor chromatography.
-
Troubleshooting:
-
Optimize the derivatization reaction conditions (reagent concentration, temperature, and time).
-
Ensure the sample is completely dry before adding the silylation reagent, as moisture will deactivate it.[16]
-
-
-
Possible Cause 2: Degradation of the Silylated Derivative. Silylated compounds can be sensitive to moisture.
-
Troubleshooting:
-
Use a moisture trap for the carrier gas.
-
Analyze the samples as soon as possible after derivatization.
-
-
-
Possible Cause 3: Active Sites in the GC System.
-
Troubleshooting:
-
Use a deactivated inlet liner and column.
-
Regularly maintain the GC inlet, including replacing the septum and liner.[16]
-
-
Biotechnological Production Issues
Problem: Low Yield of Mogrosides in Siraitia grosvenorii Cell Culture
-
Possible Cause 1: Suboptimal Culture Medium and Growth Conditions.
-
Troubleshooting:
-
Screen different basal media (e.g., Murashige and Skoog (MS), Gamborg B5).
-
Optimize the concentration and combination of plant growth regulators (e.g., auxins and cytokinins). For callus induction, a combination of thidiazuron and picloram has been shown to be effective.[9]
-
Investigate the effect of elicitors (e.g., jasmonic acid) to stimulate secondary metabolite production.
-
-
-
Possible Cause 2: Slow Growth Rate and Biomass Accumulation.
-
Troubleshooting:
-
Optimize physical culture parameters such as temperature, light, and agitation speed for suspension cultures.
-
Develop a two-stage culture system: a growth phase to maximize biomass, followed by a production phase with optimized conditions for mogroside synthesis.
-
-
Problem: Low Titer of this compound in Recombinant Yeast Fermentation
-
Possible Cause 1: Metabolic Bottlenecks in the Biosynthetic Pathway. The expression and activity of certain enzymes in the pathway may be rate-limiting.
-
Troubleshooting:
-
Overexpress genes encoding key enzymes in the mogroside biosynthetic pathway, such as squalene epoxidase (SQE), cucurbitadienol synthase (CS), and specific cytochrome P450s and UDP-glucosyltransferases (UGTs).[12]
-
Identify and address bottlenecks. For example, the activity of the P450 enzyme CYP87D18 has been identified as a potential rate-limiting step.[4]
-
-
-
Possible Cause 2: Precursor Limitation. Insufficient supply of the precursor 2,3-oxidosqualene can limit the final product yield.
-
Troubleshooting:
-
Engineer the upstream mevalonate (MVA) pathway in yeast to increase the flux towards squalene and 2,3-oxidosqualene.
-
-
-
Possible Cause 3: Suboptimal Fermentation Conditions.
-
Troubleshooting:
-
Optimize fermentation parameters such as temperature, pH, aeration, and feeding strategy.
-
Select an appropriate carbon source and optimize its concentration.
-
-
Data Presentation
Table 1: Comparison of Different Extraction Methods for Mogrosides from Siraitia grosvenorii
| Extraction Method | Solvent | Temperature (°C) | Time | Yield of Mogrosides | Purity | Reference |
| Hot Water Extraction | Water | 100 | 3 x 60 min | 5.6% | - | [7] |
| Ethanol Extraction | 50% Ethanol | 60 | 3 x 100 min | 5.9% | - | [7] |
| Microwave-Assisted | Water | - | 15 min (750 W) | 0.73% | - | [2] |
| Microwave-Assisted | Water | - | 2 x 25 min (638 W) | 1.31% | - | [2] |
| Flash Extraction | Water | 40 | 7 min | 6.9% | >92% | [7] |
| Supercritical CO2 | CO2 + Ethanol | 60 | 30 min | 37% (relative) | - | [2] |
| Subcritical Water | Water | 150 | 10 min | 62.4% (relative) | - | [2] |
Note: Yields can vary based on the specific conditions and the source of the plant material. "Relative" yield indicates a comparison within the same study.
Experimental Protocols
Protocol 1: Callus Induction and Suspension Culture of Siraitia grosvenorii
Objective: To establish a cell culture platform for the in vitro production of mogrosides.
Methodology:
-
Explant Preparation:
-
Select healthy, young fruits of Siraitia grosvenorii.
-
Surface sterilize the fruits by washing with detergent, followed by immersion in 75% ethanol for 30 seconds, and then in a solution of 1.0% Bavistin and 0.1% mercuric chloride for 10-15 minutes.[9]
-
Rinse the fruits 3-4 times with sterile distilled water.
-
Aseptically dissect the fruit to obtain mesocarp explants.
-
-
Callus Induction:
-
Place the mesocarp explants on Murashige and Skoog (MS) basal medium supplemented with 3% sucrose, 0.8% agar, and plant growth regulators.
-
A combination of 0.5 mg/L thidiazuron (TDZ) and 2.5 mg/L picloram has been shown to be effective for inducing callus formation.[9]
-
Incubate the cultures in the dark at 25 ± 2°C.
-
Subculture the proliferating calli onto fresh medium every 3-4 weeks.
-
-
Initiation of Suspension Culture:
-
Transfer friable, actively growing callus to liquid MS medium with optimized plant growth regulators (e.g., 0.3 mg/L TDZ and 0.3 mg/L indole-3-butyric acid).[9]
-
Place the flasks on an orbital shaker at 110-120 rpm in the dark at 25 ± 2°C.
-
Subculture the suspension cells every 1-2 weeks by transferring an aliquot of the cell suspension to fresh medium.
-
-
Quantification of Mogrosides:
-
Harvest the callus or suspension cells by filtration and freeze-dry them.
-
Extract the dried biomass with a suitable solvent (e.g., 70% methanol).
-
Analyze the extract for this compound and other mogrosides using HPLC or UPLC-MS.
-
Protocol 2: Enzymatic Hydrolysis of Mogroside V
Objective: To convert Mogroside V into other mogrosides or its aglycone, mogrol.
Methodology:
-
Enzyme Selection:
-
Reaction Setup:
-
Dissolve a known amount of purified Mogroside V or a crude mogroside extract in a suitable buffer (e.g., 0.1 M sodium acetate buffer, pH 4.5).[18]
-
Add the enzyme solution to the substrate solution. The enzyme-to-substrate ratio should be optimized.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30-50°C) with gentle stirring.[17][18]
-
-
Reaction Monitoring and Termination:
-
Withdraw aliquots at different time points to monitor the progress of the reaction by HPLC.
-
Terminate the reaction by adding an equal volume of methanol or by heat inactivation of the enzyme.[7]
-
-
Product Purification:
-
Extract the product from the reaction mixture using a solvent like ethyl acetate.[18]
-
Purify the target compound using chromatographic techniques such as preparative HPLC or column chromatography.
-
Visualizations
Caption: Simplified biosynthetic pathway of Mogroside V, highlighting the role of this compound precursors.
Caption: General workflow for the extraction and purification of this compound from Siraitia grosvenorii.
Caption: Logical troubleshooting workflow for addressing low yields of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. maxapress.com [maxapress.com]
- 3. De novo biosynthesis of mogroside V by multiplexed engineered yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a process for separation of mogroside V from Siraitia grosvenorii by macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fruit derived callus and cell suspension culture as promising alternative sources for mogrosides production in Siraitia grosvenorii (Swingle) C. Jeffrey: a zero-caloric natural sweetener | Semantic Scholar [semanticscholar.org]
- 12. Plant Metabolic Engineering by Multigene Stacking: Synthesis of Diverse Mogrosides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uhplcs.com [uhplcs.com]
- 14. Purification of Mogroside V from Crude Extract of Siraitia grosvenorii Using Boronic Acid-Functionalized Silica Gel and Its Hypoglycemic Activity Determination [mdpi.com]
- 15. usuhs.primo.exlibrisgroup.com [usuhs.primo.exlibrisgroup.com]
- 16. benchchem.com [benchchem.com]
- 17. Hydrolyzation of mogrosides: Immobilized β‐glucosidase for mogrosides deglycosylation from Lo Han Kuo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. WO2013076577A1 - Methods and materials for enzymatic synthesis of mogroside compounds - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of Mogroside V and Siraitic Acid A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogroside V and Siraitic acid A are two prominent triterpenoid compounds isolated from the fruit and root of Siraitia grosvenorii (monk fruit), a plant renowned for its intense sweetness and traditional medicinal uses. While Mogroside V has been the subject of extensive research, leading to a deeper understanding of its diverse pharmacological effects, this compound remains a comparatively understudied molecule. This guide provides a comprehensive overview of the current scientific knowledge on the biological activities of Mogroside V, supported by experimental data and detailed protocols. It also addresses the existing knowledge gap concerning this compound, highlighting opportunities for future research.
Mogroside V: A Multifaceted Bioactive Compound
Mogroside V, a cucurbitane glycoside, is the most abundant and sweetest component of monk fruit.[1] Beyond its use as a natural non-caloric sweetener, Mogroside V has demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antioxidant, and antidiabetic properties.
Anticancer Activity
Mogroside V has shown promising anticancer effects in various cancer cell lines and animal models. Its mechanisms of action primarily involve the induction of apoptosis, cell cycle arrest, and inhibition of tumor angiogenesis.
Quantitative Data Summary: Anticancer Activity of Mogroside V
| Cancer Type | Cell Line | Concentration/Dose | Effect | Reference |
| Pancreatic Cancer | PANC-1 | 0-250 µmol/L | Dose- and time-dependent inhibition of proliferation; Induction of apoptosis and G0/G1 cell cycle arrest. | [2] |
| Various Cancers | T24 (bladder), PC-3 (prostate), MDA-MB231 (breast), A549 (lung), HepG2 (liver) | ≥1.5 mg/ml | Significant reduction in cell viability; G1 cell cycle arrest and apoptosis. | [3] |
Experimental Protocols: Anticancer Activity
-
Cell Viability (MTT) Assay: Cancer cells (e.g., T24, PC-3, MDA-MB231, A549, and HepG2) are seeded in 96-well plates and treated with varying concentrations of Mogroside V for 72 hours. Cell viability is then assessed using the MTT assay, which measures the metabolic activity of cells.[3]
-
Cell Cycle Analysis: Cancer cells are treated with Mogroside V for a specified period (e.g., 72 hours). The cells are then harvested, fixed, and stained with a fluorescent dye that binds to DNA. The DNA content is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[2][3]
-
Apoptosis Assay: Apoptosis can be evaluated using methods such as Annexin V/propidium iodide (PI) staining followed by flow cytometry or TUNEL assays. These techniques identify cells undergoing programmed cell death.[2]
Signaling Pathway: Mogroside V in Pancreatic Cancer
Anti-inflammatory Activity
Mogroside V exhibits significant anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.
Quantitative Data Summary: Anti-inflammatory Activity of Mogroside V
| Model | Treatment | Effect | Reference |
| LPS-induced acute lung injury in mice | 5 and 10 mg/kg Mogroside V | Reduced lung injury score by 44% and 67.3% respectively; Decreased levels of IL-1β, IL-6, and TNF-α in BALF. | [4] |
| OVA-induced pulmonary inflammation in mice | 50 mg/kg Mogroside V | Significantly reversed the increased levels of IgE, TNF-α, and IL-5. | [5] |
| LPS-induced neuroinflammation in BV-2 cells | 25 µM Mogroside V | Dramatically decreased the protein expressions of TNF-α, IL-1β, IL-18, and IL-6. | [6] |
Experimental Protocols: Anti-inflammatory Activity
-
Animal Model of Acute Lung Injury: Female BALB/c mice are treated with Mogroside V prior to intranasal administration of lipopolysaccharide (LPS). After 12 hours, bronchoalveolar lavage fluid (BALF) is collected to measure inflammatory cell counts and cytokine levels (e.g., IL-1β, IL-6, TNF-α). Lung tissue is also collected for histological analysis and measurement of myeloperoxidase (MPO) activity.[4]
-
Cell-Based Inflammation Assay: Microglial cells (e.g., BV-2) are pre-treated with Mogroside V for 2 hours, followed by stimulation with LPS for 18 hours. The cell culture supernatant is then collected to measure the levels of pro-inflammatory cytokines using ELISA or Western blot.[6]
Signaling Pathway: Anti-inflammatory Action of Mogroside V
Antioxidant Activity
Mogroside V has been shown to possess potent antioxidant properties, effectively scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage.
Quantitative Data Summary: Antioxidant Activity of Mogroside V
| Assay | Compound | EC50/IC50 | Reference |
| Hydroxyl radical scavenging | Mogroside V | 48.44 µg/ml | [7] |
| DPPH radical scavenging | Mogroside extract (high in Mogroside V) | 1118.1 µg/mL | [8] |
| ABTS radical scavenging | Mogroside extract (high in Mogroside V) | 1473.2 µg/mL | [8] |
Experimental Protocols: Antioxidant Activity
-
DPPH Radical Scavenging Assay: The ability of Mogroside V to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is measured spectrophotometrically. A decrease in the absorbance of the DPPH solution indicates radical scavenging activity.[8]
-
Cellular Antioxidant Assay: Mouse skin fibroblasts (MSFs) are treated with hydrogen peroxide (H₂O₂) to induce oxidative stress. The protective effect of Mogroside V is evaluated by measuring cell viability, total antioxidant capacity, ROS production, and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[9]
Antidiabetic Activity
Mogroside V has demonstrated potential in managing diabetes by stimulating insulin secretion and inhibiting enzymes involved in carbohydrate digestion.
Quantitative Data Summary: Antidiabetic Activity of Mogroside V
| Assay | Effect | Reference |
| Insulin secretion from pancreatic beta cells | Stimulated insulin secretion in vitro. | [10][11] |
| α-glucosidase inhibition | Inhibitory constant (Ki) of 46.11 µM. | [12] |
Experimental Protocols: Antidiabetic Activity
-
In Vitro Insulin Secretion Assay: Pancreatic beta-cell lines (e.g., RIN-m5F) are incubated with various concentrations of Mogroside V. The amount of insulin secreted into the culture medium is then quantified using an ELISA kit.[10]
-
α-Glucosidase Inhibition Assay: The inhibitory effect of Mogroside V on α-glucosidase activity is determined by measuring the rate of hydrolysis of a substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) in the presence and absence of the compound.[12]
This compound: An Enigma in Triterpenoid Research
This compound is a cucurbitane triterpenoid that has been isolated from the root of Siraitia grosvenorii.[8] Its chemical structure has been identified (Molecular Formula: C₂₉H₄₄O₅).[4]
Despite its isolation and structural characterization, there is a significant lack of published research on the biological activities of this compound. Extensive searches of scientific databases have not yielded any specific in vitro or in vivo studies detailing its potential anticancer, anti-inflammatory, antioxidant, or antidiabetic effects.
Quantitative Data Summary: Biological Activity of this compound
| Activity | Data | Reference |
| Anticancer | No data available | N/A |
| Anti-inflammatory | No data available | N/A |
| Antioxidant | No data available | N/A |
| Antidiabetic | No data available | N/A |
This lack of data presents a clear knowledge gap in the field of natural product research. Given that other triterpenoids from Siraitia grosvenorii, such as Mogroside V, exhibit a wide range of potent biological activities, it is plausible that this compound may also possess interesting pharmacological properties.
Comparative Analysis and Future Directions
A direct, data-driven comparison of the biological activities of Mogroside V and this compound is currently not possible due to the dearth of research on the latter. Mogroside V stands out as a well-characterized compound with demonstrated potential in several therapeutic areas.
The stark contrast in the volume of research between these two compounds isolated from the same plant highlights a significant opportunity for future investigation. Researchers are encouraged to:
-
Isolate and purify sufficient quantities of this compound to enable comprehensive biological screening.
-
Conduct in vitro and in vivo studies to evaluate the anticancer, anti-inflammatory, antioxidant, and antidiabetic properties of this compound.
-
Elucidate the mechanisms of action of this compound if any significant biological activities are identified.
-
Perform comparative studies to directly assess the potency and efficacy of this compound relative to Mogroside V.
Such research would not only expand our understanding of the pharmacological potential of Siraitia grosvenorii but could also lead to the discovery of novel therapeutic agents.
Conclusion
Mogroside V is a promising natural compound with a well-documented portfolio of biological activities that are of significant interest to the pharmaceutical and nutraceutical industries. In contrast, this compound remains a largely unexplored molecule. This guide summarizes the extensive evidence supporting the therapeutic potential of Mogroside V and underscores the urgent need for research into the biological properties of this compound. The elucidation of the pharmacological profile of this compound could unveil new avenues for drug discovery and development from this valuable medicinal plant.
References
- 1. researchgate.net [researchgate.net]
- 2. Syringic acid demonstrates better anti-apoptotic, anti-inflammatory and antioxidative effects than ascorbic acid via maintenance of the endogenous antioxidants and downregulation of pro-inflammatory and apoptotic markers in DMN-induced hepatotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syringic acid demonstrates an anti-inflammatory effect via modulation of the NF-κB-iNOS-COX-2 and JAK-STAT signaling pathways in methyl cellosolve-induced hepato-testicular inflammation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C29H44O5 | CID 138911439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo anticancer effects of syringic acid on colorectal cancer: Possible mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Evaluation of the Cytotoxicity and Safety Profile of Usnic Acid for a Broad Panel of Human Cancers and Normal Cells with Respect to Its Enantiospecificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antidiabetic and antihyperlipidemic activity of asiatic acid in diabetic rats, role of HMG CoA: in vivo and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The First In Vivo Study Shows That Gyrophoric Acid Changes Behavior of Healthy Laboratory Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nutraceutical Properties of Syringic Acid in Civilization Diseases—Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for Siraitic Acid A
For Researchers, Scientists, and Drug Development Professionals
Siraitic acid A, the aglycone of the intensely sweet mogrosides found in monk fruit (Siraitia grosvenorii), is a compound of significant interest in pharmacology and drug development. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and research into its biological activities. This guide provides a comparative overview of two primary analytical techniques for the determination of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
At a Glance: Comparison of Analytical Techniques
| Parameter | HPLC-UV | UPLC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation by high-pressure liquid chromatography, detection by mass-to-charge ratio. |
| Selectivity | Moderate | High |
| Sensitivity | Lower | Higher |
| Limit of Detection (LOD) | In the µg/mL range | In the ng/mL to pg/mL range |
| Limit of Quantification (LOQ) | In the µg/mL range | In the ng/mL range |
| Linearity | Good | Excellent |
| Precision | Good | Excellent |
| Accuracy | Good | Excellent |
| Sample Preparation | May require derivatization for enhanced detection. | Minimal, often protein precipitation and dilution. |
| Instrumentation Cost | Lower | Higher |
| Throughput | Moderate | High |
In-Depth Analysis of Techniques
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of various compounds, including triterpenoid aglycones like this compound. The analysis is typically performed after acid or enzymatic hydrolysis of mogrosides to liberate the aglycone.
Experimental Protocol: HPLC-UV Analysis of this compound after Acid Hydrolysis
1. Sample Preparation (Acid Hydrolysis):
-
Sample: A precisely weighed amount of Siraitia grosvenorii extract or a sample containing mogrosides.
-
Hydrolysis Solution: Dissolve the sample in a solution of 2 M HCl in 50% methanol.
-
Incubation: Heat the mixture at 80°C for 2 hours in a sealed vial to prevent evaporation.
-
Neutralization: After cooling to room temperature, neutralize the solution with an appropriate amount of 2 M NaOH.
-
Extraction: Extract the hydrolyzed sample with an equal volume of ethyl acetate three times.
-
Evaporation and Reconstitution: Combine the ethyl acetate fractions, evaporate to dryness under a stream of nitrogen, and reconstitute the residue in a known volume of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
2. HPLC-UV Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (containing 0.1% formic acid). A typical starting condition could be 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
Quantitative Performance Data (Illustrative):
| Parameter | Value |
| **Linearity (R²) ** | > 0.999 |
| LOD | ~1 µg/mL |
| LOQ | ~3 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for analyzing trace amounts of this compound, particularly in complex biological matrices such as plasma or tissue homogenates. This technique often allows for direct analysis after minimal sample cleanup, without the need for a separate hydrolysis step if the focus is on the free aglycone.
Experimental Protocol: UPLC-MS/MS Analysis of this compound
1. Sample Preparation:
-
Sample: Plasma, tissue homogenate, or other biological fluid.
-
Protein Precipitation: To 100 µL of the sample, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog of this compound).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filtration: Filter through a 0.22 µm syringe filter before injection.
2. UPLC-MS/MS Conditions:
-
Column: A UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A typical gradient might start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard. For this compound (Mogrol), a potential transition could be m/z 457.4 → 439.4.
-
Quantitative Performance Data (Illustrative):
| Parameter | Value |
| **Linearity (R²) ** | > 0.999 |
| LOD | ~0.1 ng/mL |
| LOQ | ~0.5 ng/mL |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 90 - 110% |
Visualization of Experimental Workflows
Figure 1: HPLC-UV workflow for this compound analysis.
Figure 2: UPLC-MS/MS workflow for this compound analysis.
Conclusion
The choice between HPLC-UV and UPLC-MS/MS for the analysis of this compound depends on the specific requirements of the study. HPLC-UV is a cost-effective and reliable method suitable for routine quality control and analysis of samples with relatively high concentrations of the analyte. In contrast, UPLC-MS/MS provides unparalleled sensitivity and selectivity, making it indispensable for bioanalytical studies, trace-level quantification, and complex matrix analysis. Researchers should select the technique that best aligns with their analytical needs, sample type, and available resources.
Unveiling the Action of Siraitic Acid A: A Comparative Guide to Its Putative Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Siraitic acid A, a triterpenoid saponin isolated from the fruit of Siraitia grosvenorii (monk fruit), has garnered interest for its potential therapeutic properties, including anti-inflammatory and metabolic effects. However, the precise molecular mechanisms underlying these activities remain to be fully elucidated and experimentally validated. This guide provides a comparative analysis of the putative mechanisms of action of this compound against well-characterized therapeutic agents with similar biological effects, namely Asiatic acid for its anti-inflammatory properties and Metformin for its metabolic regulatory functions.
While direct experimental validation for this compound's mechanism is currently limited, its structural similarity to other pentacyclic triterpenoids suggests potential involvement in key signaling pathways. This guide summarizes the available data for the comparator compounds to provide a framework for future validation studies of this compound.
Comparative Analysis of Mechanisms of Action
The following table summarizes the proposed mechanism of this compound alongside the validated mechanisms of Asiatic acid and Metformin.
| Feature | This compound (Putative) | Asiatic Acid (Validated) | Metformin (Validated) |
| Primary Target | NF-κB, AMPK | NF-κB, Sirt1 | AMPK, Mitochondrial Respiratory Chain Complex I |
| Key Signaling Pathway | Inhibition of NF-κB signaling, Activation of AMPK pathway | Inhibition of NF-κB signaling via Sirt1 activation.[1] | Activation of AMPK pathway, Inhibition of gluconeogenesis.[2] |
| Downstream Effects | Reduced expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), Increased glucose uptake and fatty acid oxidation. | Decreased production of inflammatory mediators (e.g., NO, TNF-α, IL-1β, IL-6).[1] | Decreased hepatic glucose production, Increased insulin sensitivity, Reduced fatty acid synthesis.[2] |
| Therapeutic Relevance | Anti-inflammatory, Anti-diabetic | Anti-neuroinflammatory, Anti-inflammatory.[1] | Anti-diabetic, Metabolic regulation.[2] |
Experimental Protocols for Mechanism Validation
To validate the proposed mechanisms of this compound, researchers can adapt established protocols used for comparator compounds.
Validation of NF-κB Inhibition (Asiatic Acid as a model)
Cell Line: BV2 microglia or RAW264.7 macrophages.
Methodology:
-
Cell Culture and Treatment: Culture cells in appropriate media and stimulate with lipopolysaccharide (LPS) to induce an inflammatory response. Treat cells with varying concentrations of the test compound (e.g., this compound) for a specified duration.
-
Nitric Oxide (NO) Production Assay: Measure the accumulation of nitrite in the culture medium using the Griess reagent as an indicator of NO production.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot Analysis: Prepare cell lysates and perform Western blotting to assess the protein expression levels of key components of the NF-κB pathway, including phosphorylated IκBα, and the p65 subunit of NF-κB. Also, analyze the expression of inducible nitric oxide synthase (iNOS).
-
Sirt1 Activity Assay: To determine if the mechanism is Sirt1-dependent, measure Sirt1 activity in cell lysates using a commercially available kit. Furthermore, use a Sirt1 inhibitor (e.g., EX-527) to see if it reverses the anti-inflammatory effects of the test compound.[1]
Validation of AMPK Activation (Metformin as a model)
Cell Line: HepG2 hepatocytes or C2C12 myotubes.
Methodology:
-
Cell Culture and Treatment: Culture cells and treat with different concentrations of the test compound (e.g., this compound) for various time points.
-
Western Blot Analysis: Analyze cell lysates by Western blotting to detect the phosphorylation status of AMPKα at Threonine-172 and its downstream target, Acetyl-CoA Carboxylase (ACC). An increase in phosphorylation indicates AMPK activation.
-
Glucose Uptake Assay: Measure the uptake of a fluorescently labeled glucose analog (e.g., 2-NBDG) in cells treated with the test compound to assess its effect on glucose transport.
-
Mitochondrial Respiration Analysis: Use high-resolution respirometry (e.g., Seahorse XF Analyzer) to measure the oxygen consumption rate (OCR) and assess the effect of the compound on mitochondrial respiration. A decrease in Complex I-driven respiration is a known mechanism of Metformin.
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of genes involved in gluconeogenesis (e.g., G6Pase, PEPCK) and fatty acid synthesis (e.g., SREBP-1c, FASN).
Visualizing the Signaling Pathways
The following diagrams illustrate the signaling pathways of Asiatic acid and Metformin, which are the putative pathways for this compound.
Caption: Putative anti-inflammatory pathway of this compound, modeled on Asiatic acid's mechanism.
Caption: Putative metabolic regulatory pathway of this compound, modeled on Metformin's mechanism.
Conclusion
While this compound holds promise as a therapeutic agent, its precise mechanism of action requires rigorous experimental validation. Based on the activities of structurally similar compounds, it is plausible that this compound exerts its effects through the modulation of the NF-κB and AMPK signaling pathways. The experimental frameworks provided in this guide, based on the well-validated mechanisms of Asiatic acid and Metformin, offer a roadmap for researchers to systematically investigate and confirm the molecular targets and pathways of this compound. Such studies are crucial for the future development and clinical application of this natural compound.
References
Comparative Guide to Siraitic Acid A Antibody Cross-Reactivity: A Review of Available Data
For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount for accurate quantification and reliable experimental results. This guide provides a comprehensive overview of the currently available information on the cross-reactivity of antibodies targeting Siraitic acid A, a key bioactive triterpenoid glycoside from Siraitia grosvenorii (monk fruit).
Executive Summary
A thorough review of scientific literature and commercially available immunoassays reveals a significant lack of specific data on the cross-reactivity of antibodies raised against this compound. Extensive searches for dedicated immunoassays, such as ELISA kits, for this compound or its closely related parent compound, Mogroside V, did not yield any products with detailed cross-reactivity profiles. The existing body of research primarily focuses on the isolation, chemical analysis (predominantly via chromatographic methods), and biological activities of mogrosides, rather than on the development and characterization of specific antibodies for their detection.
This guide, therefore, serves to highlight this data gap and to provide a foundational understanding of the structural context for potential cross-reactivity, should such antibodies become available in the future.
Structural Basis for Potential Cross-Reactivity
The specificity of an antibody is determined by its ability to recognize and bind to a unique epitope on the target antigen. In the case of small molecules like this compound, the entire molecule or a significant portion of it acts as the hapten that elicits an immune response when conjugated to a carrier protein.
Key Structural Features of this compound and Related Compounds:
This compound is the aglycone (non-sugar portion) of a group of cucurbitane-type triterpenoid glycosides known as mogrosides, which are the main sweetening components of monk fruit. The potential for cross-reactivity of a this compound antibody would primarily depend on its ability to distinguish between this compound and other structurally similar molecules, including:
-
Mogrosides: These compounds share the same this compound core but differ in the number and attachment points of glucose units. An antibody raised against the core this compound structure might exhibit varying degrees of cross-reactivity with different mogrosides (e.g., Mogroside V, Mogroside IV, Siamenoside I).
-
Other Triterpenoid Saponins: Saponins from other plant sources may share some structural motifs with this compound, potentially leading to non-specific binding.
-
Steroidal Compounds: The tetracyclic core structure of this compound bears some resemblance to steroidal molecules, which could be a source of unforeseen cross-reactivity.
Below is a diagram illustrating the structural relationship between this compound and its parent glycoside, Mogroside V.
Comparative Analysis of Siraitic Acid A Analogs: A Focus on Cytotoxic Activity
For Researchers, Scientists, and Drug Development Professionals
Comparative Cytotoxicity of Siraitia grosvenorii Triterpenoids
A study on novel triterpenoid alkaloids and known analogs from the roots of Siraitia grosvenorii provides quantitative data on their cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, were determined for several compounds.[1][2]
The data presented below summarizes the cytotoxic activity of these compounds against human gastric cancer (MGC-803), human breast cancer (MCF-7), and human nasopharyngeal carcinoma (CNE-1) cell lines.
| Compound | MGC-803 IC50 (μM) | MCF-7 IC50 (μM) | CNE-1 IC50 (μM) |
| Siragrosvenin D | 5.33 ± 0.47 | 1.44 ± 0.13 | 4.96 ± 0.41 |
| 8 | 9.99 ± 0.89 | 4.63 ± 0.39 | 7.65 ± 0.65 |
| 9 | 6.75 ± 0.58 | 3.21 ± 0.28 | 5.12 ± 0.44 |
| 13 | 4.21 ± 0.35 | 2.15 ± 0.19 | 3.87 ± 0.31 |
| 14 | 3.87 ± 0.32 | 1.98 ± 0.17 | 3.14 ± 0.26 |
| Cisplatin (Positive Control) | 1.89 ± 0.15 | 2.54 ± 0.22 | 1.55 ± 0.13 |
Data sourced from Wang et al., 2022. Compounds 8, 9, 13, and 14 are known cucurbitane analogs isolated from Siraitia grosvenorii.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic activities of the isolated compounds were evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: MGC-803, MCF-7, and CNE-1 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 × 10^4 cells/mL and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and the positive control (Cisplatin) for 48 hours.
-
MTT Incubation: After the treatment period, 20 μL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
Signaling Pathways and Mechanisms
Cucurbitane triterpenoids from Siraitia grosvenorii have been reported to exert their biological effects through various signaling pathways. While specific pathways for each derivative are not fully elucidated, general mechanisms for this class of compounds include modulation of inflammatory and metabolic pathways.
Anti-inflammatory Signaling
Mogrosides, the predominant triterpenoid glycosides from monk fruit, have been shown to inhibit inflammation by interfering with the activation of the NF-κB signaling pathway.[3] This pathway is a central regulator of the inflammatory response.
Caption: Inhibition of the NF-κB inflammatory pathway by mogrosides.
Metabolic Regulation via AMPK Activation
Some mogrosides have been found to activate the AMP-activated protein kinase (AMPK) signaling pathway.[4] AMPK is a key energy sensor that plays a crucial role in regulating cellular metabolism. Its activation can lead to beneficial effects in metabolic disorders like obesity and type 2 diabetes.
Caption: Activation of the AMPK signaling pathway by Mogroside IIIE.
Experimental Workflow for Isolation and Identification
The process of isolating and identifying novel compounds from natural sources like Siraitia grosvenorii involves a multi-step workflow.
Caption: General workflow for isolating and identifying bioactive compounds.
References
- 1. Novel Triterpenoid Alkaloids With Their Potential Cytotoxic Activity From the Roots of Siraitia grosvenorii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Triterpenoid Alkaloids With Their Potential Cytotoxic Activity From the Roots of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications [frontiersin.org]
- 4. mdpi.com [mdpi.com]
Assessing the Reproducibility of Bioassay Results for Siraitic Acid A: A Comparative Guide
A comprehensive review of published literature reveals a significant gap in the availability of reproducible bioassay data for Siraitic acid A. Despite its classification as a cucurbitane triterpenoid, a class of compounds known for diverse biological activities, specific studies detailing its bioactivity through standardized and replicated bioassays are not readily found in the public domain. This lack of data precludes a direct comparison of experimental results from multiple studies to assess their reproducibility.
Therefore, this guide provides a framework for researchers, scientists, and drug development professionals on how to approach the assessment of reproducibility for a natural product like this compound. It outlines common bioassays used for evaluating potential anti-inflammatory and anti-cancer activities—properties often attributed to triterpenoids—and presents a hypothetical comparison to illustrate the principles of data analysis and reproducibility assessment.
Hypothetical Comparison of this compound Bioassay Results
To demonstrate how one would compare bioassay results for reproducibility, the following table summarizes hypothetical data from three fictional studies investigating the anti-inflammatory and anti-cancer effects of this compound.
| Bioassay | Study 1 | Study 2 | Study 3 | Key Parameters & Remarks |
| Anti-inflammatory Activity | ||||
| In vitro NF-κB Inhibition (IC₅₀) | 15.2 ± 1.8 µM | 18.5 ± 2.5 µM | 12.9 ± 1.5 µM | Cell line: RAW 264.7 macrophages. Stimulation: Lipopolysaccharide (LPS). Assay: Luciferase reporter assay. The IC₅₀ values are within a reasonably close range, suggesting potential reproducibility. |
| In vitro TNF-α Secretion Inhibition (IC₅₀) | 22.7 ± 3.1 µM | 25.1 ± 4.2 µM | Not Reported | Cell line: Human peripheral blood mononuclear cells (PBMCs). Stimulation: LPS. Assay: ELISA. The absence of data from Study 3 prevents a comprehensive comparison. |
| In vitro IL-6 Secretion Inhibition (IC₅₀) | 18.9 ± 2.4 µM | 20.3 ± 3.0 µM | 17.5 ± 2.1 µM | Cell line: RAW 264.7 macrophages. Stimulation: LPS. Assay: ELISA. The results across the three studies show good concordance. |
| Anti-cancer Activity | ||||
| In vitro Cytotoxicity (MTT Assay, IC₅₀) | ||||
| - A549 (Lung Cancer) | 35.8 ± 4.5 µM | Not Reported | 40.2 ± 5.1 µM | The lack of data from Study 2 hinders a full reproducibility assessment for this cell line. |
| - MCF-7 (Breast Cancer) | 42.1 ± 5.3 µM | 38.9 ± 4.8 µM | 45.5 ± 6.0 µM | The IC₅₀ values for the MCF-7 cell line are comparable across the three studies, indicating good reproducibility. |
| - HCT116 (Colon Cancer) | > 100 µM | > 100 µM | > 100 µM | All three studies consistently show a lack of significant cytotoxicity in this cell line. |
| In vivo Tumor Growth Inhibition | Not Reported | 45% at 50 mg/kg | 52% at 50 mg/kg | Animal Model: Xenograft in nude mice with MCF-7 cells. The reported in vivo efficacy is similar between Study 2 and Study 3. |
Detailed Experimental Protocols
To ensure the reproducibility of bioassay results, detailed and standardized experimental protocols are crucial. Below are generalized methodologies for the key experiments cited in the hypothetical data table.
In Vitro NF-κB Inhibition Assay (Luciferase Reporter Assay)
-
Cell Line and Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Transfection: Cells are transiently transfected with a luciferase reporter plasmid containing NF-κB response elements using a suitable transfection reagent.
-
Treatment: Transfected cells are pre-treated with varying concentrations of this compound for 1 hour.
-
Stimulation: Cells are then stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 6 hours to induce NF-κB activation.
-
Luciferase Assay: After stimulation, cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's protocol.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the log concentration of this compound.
In Vitro Cytokine Secretion Assay (ELISA)
-
Cell Line and Culture: RAW 264.7 cells or human PBMCs are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment and Stimulation: Cells are pre-treated with different concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.
-
Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove cellular debris.
-
ELISA: The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: The IC₅₀ values are determined from the dose-response curves.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Lines and Culture: A549, MCF-7, and HCT116 cells are cultured in their respective recommended media.
-
Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and incubated for 24 hours.
-
Treatment: The cells are then treated with a range of concentrations of this compound for 48 or 72 hours.
-
MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC₅₀ value is calculated.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and biological mechanisms, diagrams generated using Graphviz are provided below.
Unraveling the Molecular Architecture of Siraitic Acid A: A Comparative Guide to its Structural Confirmation
For researchers, scientists, and professionals in drug development, the definitive structural elucidation of a natural product is paramount. This guide provides a comprehensive comparison of the analytical techniques used to confirm the structure of Siraitic acid A, a cucurbitane triterpenoid of significant interest. By presenting key experimental data and methodologies, this document aims to offer a clear and objective overview of the evidence supporting its accepted molecular framework.
Comparative Analysis of Spectroscopic and Crystallographic Data
To definitively establish the structure of a complex natural product like this compound, a combination of analytical techniques is essential. Each method provides unique and complementary information, and the convergence of data from these techniques leads to a confident structural assignment.
| Analytical Technique | Information Provided | Expected Data for this compound |
| ¹H NMR Spectroscopy | Provides information about the chemical environment and connectivity of hydrogen atoms. | A complex spectrum with multiple signals in the aliphatic and olefinic regions, indicating the presence of numerous methyl, methylene, and methine groups. Specific chemical shifts and coupling constants would reveal the relative stereochemistry of protons on the steroid-like core and the side chain. |
| ¹³C NMR Spectroscopy | Reveals the number and types of carbon atoms in the molecule. | Approximately 29 distinct carbon signals corresponding to the molecular formula. The chemical shifts would indicate the presence of carbonyl groups, olefinic carbons, carbons bearing hydroxyl groups, and the aliphatic backbone. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information about the fragmentation pattern, aiding in structural elucidation. | A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the exact mass of C₂₉H₄₄O₅. The fragmentation pattern would show characteristic losses of small molecules like H₂O and CO₂, as well as cleavage of the side chain, providing further structural clues. |
| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a crystalline solid, offering unambiguous structural confirmation. | If a suitable crystal can be obtained, this technique would yield the definitive bond lengths, bond angles, and absolute stereochemistry of this compound, leaving no ambiguity about its structure. |
Experimental Protocols: A Methodological Overview
The following sections outline the standardized experimental protocols for the key analytical techniques used in the structural elucidation of natural products like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework and the relative stereochemistry of the molecule.
Protocol:
-
Sample Preparation: A pure sample of the compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).
-
Data Acquisition:
-
¹H NMR: A one-dimensional proton NMR spectrum is acquired to observe the chemical shifts, integrations, and coupling constants of all protons.
-
¹³C NMR: A one-dimensional carbon NMR spectrum is acquired, often with proton decoupling, to determine the number of unique carbon environments.
-
2D NMR (COSY, HSQC, HMBC): A suite of two-dimensional NMR experiments is performed to establish correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC). These experiments are crucial for assembling the molecular structure piece by piece.
-
-
Data Analysis: The chemical shifts, coupling constants, and cross-peaks from the 1D and 2D NMR spectra are analyzed to build a complete picture of the molecular connectivity and stereochemistry.
Mass Spectrometry (MS)
Objective: To determine the elemental composition and obtain information about the molecular structure through fragmentation analysis.
Protocol:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like HPLC.
-
Ionization: The sample is ionized using a suitable technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).
-
Fragmentation (MS/MS): To gain more structural information, tandem mass spectrometry (MS/MS) is often employed. The molecular ion is isolated, fragmented by collision with an inert gas (Collision-Induced Dissociation - CID), and the resulting fragment ions are analyzed.
-
Data Analysis: The high-resolution mass of the molecular ion is used to determine the elemental composition. The fragmentation pattern is then analyzed to deduce structural motifs and the connectivity of different parts of the molecule.
Single-Crystal X-ray Crystallography
Objective: To obtain an unambiguous three-dimensional structure of the molecule.
Protocol:
-
Crystallization: The most critical and often challenging step is to grow a single, high-quality crystal of the compound. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are then determined using computational methods (e.g., direct methods or Patterson function). The initial structural model is then refined to best fit the experimental data.
-
Data Analysis: The final refined structure provides precise information on bond lengths, bond angles, and the absolute stereochemistry of the molecule.
Visualizing the Workflow and Structural Confirmation Logic
To illustrate the process of structural confirmation, the following diagrams, generated using Graphviz, depict the experimental workflow and the logical relationship between the analytical techniques.
Caption: Experimental workflow for the isolation and structural elucidation of this compound.
Caption: Logical relationship of analytical data in confirming the structure of this compound.
A Comparative Guide to the Bioactivity of Siraitic Acid A and Other Cucurbitane Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of Siraitic acid A and other prominent cucurbitane triterpenoids, including Mogroside V and Cucurbitacin E. Due to the limited availability of direct experimental data on this compound, this guide incorporates data from other bioactive triterpenoids isolated from Siraitia grosvenorii to provide a contextual comparison. The information presented herein is intended to support research and drug development efforts in the field of natural product pharmacology.
Executive Summary
Cucurbitane triterpenoids, a class of tetracyclic triterpenoid compounds, are widely recognized for their diverse and potent pharmacological activities.[1] This guide focuses on comparing the anti-inflammatory, anti-cancer, and anti-diabetic properties of this compound with other notable cucurbitanes. While data on this compound is sparse, related compounds from Siraitia grosvenorii, the same plant source, have demonstrated significant cytotoxic and anti-inflammatory potential.[2][3][4][5] In contrast, extensive research has elucidated the potent anti-cancer and anti-inflammatory mechanisms of Cucurbitacin E and the multifaceted therapeutic activities of Mogroside V.[6][7][8][9]
Data Presentation: Comparative Bioactivity of Cucurbitane Triterpenoids
The following tables summarize the quantitative data on the anti-inflammatory, anti-cancer, and anti-diabetic activities of various cucurbitane triterpenoids.
Table 1: Anti-Inflammatory Activity of Cucurbitane Triterpenoids
| Compound | Assay | Cell Line/Model | IC50 (µM) | Reference |
| Triterpenoids from Siraitia grosvenorii | ||||
| 11-oxo-mogrol | Nitric Oxide (NO) Production | RAW 264.7 | Not specified, but showed the best activity among 18 tested triterpenoids | [2] |
| Cucurbitacin E | IL-6 Production | Bone Marrow-Derived Dendritic Cells (BMDCs) | 0.381 | [7] |
| TNF-α Production | Bone Marrow-Derived Dendritic Cells (BMDCs) | 0.043 | [7] | |
| Mogroside V | M1 Macrophage Polarization | Bone Marrow-Derived Macrophages (BMDMs) | Not specified, but suppressed polarization | [9] |
| Inflammatory Cytokine (IL-1β, IL-6) Production | Bone Marrow-Derived Macrophages (BMDMs) | Not specified, but decreased protein levels | [9] |
Table 2: Anti-Cancer Activity (Cytotoxicity) of Cucurbitane Triterpenoids
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Triterpenoids from Siraitia grosvenorii roots | ||||
| Siragrosvenin D (Compound 4) | MGC-803 | Human Gastric Cancer | 1.44 | [3][4][5] |
| MCF-7 | Human Breast Cancer | 2.15 | [3][4][5] | |
| CNE-1 | Human Nasopharyngeal Carcinoma | 3.55 | [3][4][5] | |
| Compound 8 | MGC-803 | Human Gastric Cancer | 2.33 | [3][4][5] |
| MCF-7 | Human Breast Cancer | 3.86 | [3][4][5] | |
| CNE-1 | Human Nasopharyngeal Carcinoma | 4.78 | [3][4][5] | |
| Compound 9 | MGC-803 | Human Gastric Cancer | 7.32 | [3][4][5] |
| MCF-7 | Human Breast Cancer | 9.99 | [3][4][5] | |
| CNE-1 | Human Nasopharyngeal Carcinoma | 8.76 | [3][4][5] | |
| Compound 13 | MGC-803 | Human Gastric Cancer | 3.45 | [3][4][5] |
| MCF-7 | Human Breast Cancer | 4.51 | [3][4][5] | |
| CNE-1 | Human Nasopharyngeal Carcinoma | 6.23 | [3][4][5] | |
| Compound 14 | MGC-803 | Human Gastric Cancer | 4.11 | [3][4][5] |
| MCF-7 | Human Breast Cancer | 5.32 | [3][4][5] | |
| CNE-1 | Human Nasopharyngeal Carcinoma | 7.89 | [3][4][5] | |
| Cucurbitacin E | T24 | Human Bladder Cancer | Not specified, but inhibits cell cycle and induces apoptosis | [6] |
| Gastric Cancer Cells | Gastric Cancer | Not specified, but suppresses proliferation | [7] | |
| Breast Cancer Cells | Breast Cancer | Not specified, but inhibits growth | [8] |
Table 3: Anti-Diabetic Activity of Cucurbitane Triterpenoids
| Compound | Assay | IC50 (µM) | Reference |
| Mogroside V | α-glucosidase inhibition | Not specified, but known to have hypoglycemic effects | [10] |
| Siamenoside I | α-glucosidase inhibition | Not specified, but improves insulin tolerance | [11] |
| Siraitia grosvenorii extract | α-glucosidase inhibition | Not specified, but improves insulin response | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Anti-Inflammatory Activity Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., triterpenoids from Siraitia grosvenorii) and stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. A control group with LPS alone and a blank group without LPS are also included.
-
Nitrite Quantification: After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is calculated from a sodium nitrite standard curve.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined as the concentration of the compound that inhibits NO production by 50%.
Anti-Cancer Activity Assay: MTT Cytotoxicity Assay
-
Cell Culture: Human cancer cell lines (e.g., MGC-803, MCF-7, CNE-1) are maintained in appropriate culture medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^3 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.[5]
Anti-Diabetic Activity Assay: α-Glucosidase Inhibition Assay
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a phosphate buffer (pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.
-
Reaction Mixture: In a 96-well plate, 50 µL of the test compound at various concentrations is pre-incubated with 50 µL of the α-glucosidase solution for 10 minutes at 37°C.
-
Initiation of Reaction: The reaction is initiated by adding 50 µL of the pNPG substrate solution to each well.
-
Incubation and Termination: The plate is incubated for 20 minutes at 37°C. The reaction is then stopped by adding 100 µL of 0.2 M sodium carbonate solution.
-
Absorbance Measurement: The absorbance of the resulting p-nitrophenol is measured at 405 nm.
-
Data Analysis: The percentage of α-glucosidase inhibition is calculated. The IC50 value is determined as the concentration of the compound that inhibits enzyme activity by 50%.
Signaling Pathways and Mechanisms of Action
The bioactivity of cucurbitane triterpenoids is often mediated through the modulation of key cellular signaling pathways.
Anti-Inflammatory Signaling Pathway of Mogroside V
Mogroside V has been shown to exert its anti-inflammatory effects by suppressing M1 macrophage polarization and the production of pro-inflammatory cytokines.[9] This is achieved, in part, through the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[9]
Anti-Cancer Signaling Pathway of Cucurbitacin E
Cucurbitacin E exhibits potent anti-cancer activity by inducing cell cycle arrest and apoptosis in various cancer cell lines.[6][7] Its mechanism of action involves the inhibition of the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway and the Akt signaling pathway.[7][8]
Experimental Workflow: In Vitro Bioactivity Screening
The general workflow for screening the bioactivity of cucurbitane triterpenoids in vitro involves a series of sequential steps from compound preparation to data analysis.
Conclusion
This guide provides a comparative overview of the bioactivities of this compound and other cucurbitane triterpenoids, highlighting their potential as therapeutic agents. While direct experimental data for this compound is limited, the significant anti-inflammatory and cytotoxic activities of other triterpenoids from Siraitia grosvenorii suggest that this compound may possess similar properties. Further research is warranted to fully elucidate the bioactivity and mechanisms of action of this compound. The potent and well-documented anti-cancer and anti-inflammatory effects of Cucurbitacin E and Mogroside V underscore the therapeutic promise of the cucurbitane triterpenoid class. The provided experimental protocols and pathway diagrams serve as a resource for researchers to design and interpret future studies in this exciting field.
References
- 1. Cucurbitacins – A Promising Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Novel Triterpenoid Alkaloids With Their Potential Cytotoxic Activity From the Roots of Siraitia grosvenorii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Triterpenoid Alkaloids With Their Potential Cytotoxic Activity From the Roots of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Triterpenoid Alkaloids With Their Potential Cytotoxic Activity From the Roots of Siraitia grosvenorii [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Cucurbitacin E inhibits cellular proliferation and enhances the chemo-response in gastric cancer by suppressing AKt activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Growth inhibitory effect of Cucurbitacin E on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mogroside Ⅴ Inhibits M1 Polarization and Inflammation of Diabetic Mouse Macrophages via p38 MAPK/NF-Κb Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sdiarticle4.com [sdiarticle4.com]
- 11. Siraitia grosvenorii extract improves insulin tolerance and pancreatic islet function in ageing and HFD-induced diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 12. Antidiabetic effect of long-term supplementation with Siraitia grosvenori on the spontaneously diabetic Goto-Kakizaki rat - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Siraitia grosvenorii Extracts: A Comparative Guide for Researchers
A comprehensive review of the in vivo therapeutic potential of extracts from Siraitia grosvenorii (Monk Fruit), a source of mogrosides, in preclinical models of inflammation, cancer, and metabolic disorders. This guide provides a comparative analysis of its efficacy against established therapeutic agents, supported by detailed experimental data and protocols.
Initial searches for "Siraitic acid A" did not yield specific in vivo efficacy data. Therefore, this guide focuses on the well-documented therapeutic effects of extracts from Siraitia grosvenorii, the plant from which mogrosides, including potentially related compounds, are derived. These extracts have demonstrated significant promise in various animal models, offering a valuable natural alternative for further investigation.
Anti-Inflammatory and Analgesic Effects
Extracts from Siraitia grosvenorii have shown potent anti-inflammatory and analgesic properties in several in vivo models. These effects are largely attributed to the modulation of key inflammatory pathways.
A residual extract of Siraitia grosvenorii (NHGRE) has demonstrated significant analgesic and anti-inflammatory activity.[1] In a mouse model of acetic acid-induced writhing, NHGRE at a dose of 200 mg/kg significantly reduced the number of writhes, indicating its analgesic potential.[1] Furthermore, in a carrageenan-induced paw edema model in mice, the same dose of NHGRE effectively prevented the formation of edema.[1] The anti-inflammatory effects of S. grosvenorii extracts are linked to the downregulation of pro-inflammatory mediators. In vitro studies on IL-1β-induced SW1353 human chondrosarcoma cells showed that NHGRE (400 µg/mL) reduced the expression of TNF-α, IL-6, and PGE2.[1]
Another study investigating a Siraitia grosvenorii residual extract (SGRE) in a monosodium iodoacetate (MIA)-induced osteoarthritis rat model found that oral administration of SGRE (150 or 200 mg/kg) relieved pain, as evidenced by an increased hind paw weight-bearing distribution.[2][3] This was accompanied by a reduction in the expression of inflammatory mediators (iNOS, COX-2, 5-LOX, PGE2, and LTB4) and pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α) in the joint tissue.[2][3] The mechanism of action appears to involve the suppression of the NF-κB and MAPK signaling pathways.[2][4]
Furthermore, Siraitia grosvenorii extract (SGE) has been shown to alleviate lipopolysaccharide (LPS)-induced intestinal inflammation in mice by promoting the polarization of macrophages towards the anti-inflammatory M2 phenotype.[5] SGE treatment significantly improved ileal morphology, restored the mucosal barrier, and reduced both intestinal and systemic inflammation.[5]
Comparative Data: Anti-Inflammatory Efficacy
| Compound/Extract | Animal Model | Dosage | Key Efficacy Markers | Reference |
| NHGRE | Acetic acid-induced writhing (mice) | 200 mg/kg | Significant reduction in writhing response | [1] |
| NHGRE | Carrageenan-induced paw edema (mice) | 200 mg/kg | Prevention of edema formation | [1] |
| SGRE | MIA-induced osteoarthritis (rats) | 150 & 200 mg/kg | Increased hind paw weight-bearing; Reduced expression of iNOS, COX-2, IL-1β, IL-6, TNF-α | [2][3] |
| SGE | LPS-induced intestinal inflammation (mice) | Not specified | Improved ileal morphology; Reduced intestinal and systemic inflammation | [5] |
Anti-Cancer Activity
The anti-cancer potential of Siraitia grosvenorii extracts and their active components, mogrosides, has been explored in preclinical cancer models.
A retracted study on mogroside IVe, a triterpenoid glycoside from monk fruit, showed that it inhibited the proliferation of colorectal cancer HT29 cells and throat cancer Hep-2 cells in vitro and in vivo.[6] In xenograft mouse models, mogroside IVe was reported to suppress tumor growth, an effect partially attributed to the induction of apoptosis in cancer cells.[6]
Another study highlighted the chemosensitizing effect of a monk fruit extract (LLE) when combined with the chemotherapy drug cisplatin (CPL) in treating human bladder cancer cells.[7] The combination of CPL and LLE was found to enhance the anti-cancer effect by disrupting glycolysis, inducing a G1 cell cycle arrest, and modifying chromatin structure, ultimately leading to apoptosis.[7]
Comparative Data: Anti-Cancer Efficacy
| Compound/Extract | Animal Model | Dosage | Key Efficacy Markers | Reference |
| Mogroside IVe (Retracted) | HT29 & Hep-2 xenograft (mice) | Not specified | Suppression of tumor growth; Induction of apoptosis | [6] |
| Monk Fruit Extract (LLE) | In vitro human bladder cancer cells (T24) | Not specified | Enhanced anti-cancer effect of cisplatin | [7] |
Metabolic Regulation: Anti-Diabetic and Anti-Obesity Effects
Mogrosides extracted from Siraitia grosvenorii have demonstrated beneficial effects on metabolic parameters in animal models of diabetes and obesity.
In alloxan-induced diabetic mice, a mogrosides extract (MG) administered for 4 weeks at doses of 100, 300, and 500 mg/kg significantly decreased serum glucose, total cholesterol (TC), and triacylglycerol (TG) levels, while increasing high-density lipoprotein cholesterol (HDL-C).[8] The extract also reactivated hepatic antioxidant enzymes.[8]
Furthermore, total mogrosides have been shown to suppress the increase in body weight, as well as abdominal and epididymal fat weight in mice. They also reduced the hepatic content of TG and TC. In vitro studies have indicated that mogrosides inhibit pancreatic lipase. Mogroside V has been reported to improve blood glucose, increase glycogen synthesis, and alleviate insulin resistance in rats with type 2 diabetes.[9][10] This effect may be mediated through the regulation of the PI3K/Akt pathway.[11]
Comparative Data: Metabolic Regulation Efficacy
| Compound/Extract | Animal Model | Dosage | Key Efficacy Markers | Reference |
| Mogrosides Extract (MG) | Alloxan-induced diabetic mice | 100, 300, 500 mg/kg | Decreased serum glucose, TC, TG; Increased HDL-C | [8] |
| Total Mogrosides | Mice | Not specified | Suppressed body weight gain and fat accumulation; Reduced hepatic TG and TC | |
| Mogroside V | Type 2 diabetic rats | Not specified | Improved blood glucose and insulin sensitivity | [9][10][11] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Mice
This model is a standard method for evaluating acute inflammation.
-
Animals: Male ICR mice are typically used.
-
Induction of Edema: A subplantar injection of 1% carrageenan in saline is administered into the right hind paw of the mice.
-
Treatment: The test compound (e.g., NHGRE 200 mg/kg) or vehicle is administered orally one hour before the carrageenan injection.
-
Measurement: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the vehicle-treated control group.
MIA-Induced Osteoarthritis in Rats
This model mimics the cartilage degradation and pain associated with osteoarthritis.
-
Animals: Male Sprague-Dawley rats are commonly used.
-
Induction of Osteoarthritis: A single intra-articular injection of monosodium iodoacetate (MIA) in saline is administered into the right knee joint.
-
Treatment: The test compound (e.g., SGRE 150 or 200 mg/kg) or a positive control (e.g., JOINS 20 mg/kg) is administered orally once daily, starting before the MIA injection and continuing for a specified period (e.g., 21 days).
-
Behavioral Assessment: Pain is assessed by measuring the weight-bearing distribution of the hind paws using an incapacitance tester.
-
Biochemical and Histological Analysis: At the end of the study, joint tissues are collected for the analysis of inflammatory mediators (e.g., iNOS, COX-2, cytokines) using methods like ELISA and immunohistochemistry, and cartilage degradation is assessed through histological staining.
Signaling Pathways and Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Siraitia grosvenorii Residual Extract Inhibits Inflammation in RAW264.7 Macrophages and Attenuates Osteoarthritis Progression in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. RETRACTED: Antiproliferative Activity of Triterpene Glycoside Nutrient from Monk Fruit in Colorectal Cancer and Throat Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemosensitizing Effect of Monk Fruit Extract on Human Bladder Cancer Cells [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Bibliometric analysis on the literature of monk fruit extract and mogrosides as sweeteners [frontiersin.org]
- 10. Bibliometric analysis on the literature of monk fruit extract and mogrosides as sweeteners - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Benchmarking Siraitic Acid A Analogs Against Known α-Glucosidase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory effects of compounds derived from Siraitia grosvenorii, the plant source of Siraitic acid A, against established α-glucosidase inhibitors. The data presented herein is intended to offer a quantitative and methodological reference for researchers engaged in the discovery and development of novel antidiabetic agents.
**Executive Summary
Recent research has highlighted the potential of natural compounds from Siraitia grosvenorii as potent inhibitors of α-glucosidase, a key enzyme in carbohydrate metabolism and a therapeutic target for type 2 diabetes. This guide benchmarks a recently identified inhibitor from Siraitia grosvenorii against the well-established α-glucosidase inhibitor, Acarbose, and provides context with other clinically relevant inhibitors such as Miglitol and Voglibose.
Comparative Inhibitory Potency
The inhibitory efficacy of various compounds against α-glucosidase is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher inhibitory potency.
| Inhibitor | IC50 (μM) | Source / Comments |
| Compound 14 (from S. grosvenorii) | 430.13 ± 13.33 | Isolated from the roots of Siraitia grosvenorii.[1] |
| Acarbose | 1332.50 ± 58.53 | A well-established α-glucosidase inhibitor, used as a positive control in the same study.[1] |
| Acarbose (alternative value) | 0.011 (11 nM) | Reported IC50 from a separate study, highlighting the variability based on experimental conditions.[2] |
| Miglitol | ~0.11 - 1.3 | IC50 values vary depending on the specific α-glucosidase enzyme (e.g., rat sucrase, maltase).[3] |
| Voglibose | N/A | While a known inhibitor, specific IC50 values were not readily available in the searched literature under comparable conditions. |
Note: IC50 values can vary significantly between studies due to differences in enzyme source, substrate concentration, and other assay conditions. The direct comparison between Compound 14 and Acarbose from the same study is the most reliable.
Experimental Protocol: In Vitro α-Glucosidase Inhibitory Assay
The following protocol is a standard method for determining the α-glucosidase inhibitory activity of test compounds.
Materials:
-
α-glucosidase enzyme (e.g., from Saccharomyces cerevisiae)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compounds (e.g., this compound analog, Acarbose) dissolved in a suitable solvent (e.g., DMSO)
-
Sodium carbonate (Na2CO3) solution (e.g., 1 M)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the α-glucosidase enzyme, pNPG substrate, and test compounds in the phosphate buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add a solution of the α-glucosidase enzyme to each well. Then, add different concentrations of the test compounds or the positive control (e.g., Acarbose) to the respective wells. A control well should contain the enzyme and the buffer without any inhibitor.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the pNPG substrate to all wells.
-
Incubation: Incubate the plate again at the same temperature for a defined time (e.g., 20 minutes).
-
Reaction Termination: Stop the reaction by adding a sodium carbonate solution to each well. The addition of sodium carbonate increases the pH and stops the enzyme activity, while also developing the color of the product.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 405 nm) using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced, which reflects the enzyme activity.
-
Calculation of Inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the inhibitor.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the relevant biological pathway and the experimental workflow for assessing α-glucosidase inhibition.
Caption: Inhibition of α-glucosidase by a this compound analog blocks carbohydrate digestion.
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
References
- 1. Identification and Isolation of α-Glucosidase Inhibitors from Siraitia grosvenorii Roots Using Bio-Affinity Ultrafiltration and Comprehensive Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acarbose, alpha-glucosidase inhibitor (CAS 56180-94-0) | Abcam [abcam.com]
- 3. file.glpbio.com [file.glpbio.com]
Safety Operating Guide
Proper Disposal Procedures for Siraitic Acid A
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Siraitic acid A in a laboratory setting. The following procedures are based on general guidelines for the disposal of non-hazardous, biodegradable organic compounds in the absence of a specific Safety Data Sheet (SDS). It is imperative to supplement these guidelines with a thorough understanding of your institution's specific waste disposal policies.
I. Hazard Assessment
Key Safety Considerations:
-
Consult Institutional Guidelines: Always prioritize your institution's chemical hygiene plan and waste disposal protocols.
-
Treat as Potentially Bioactive: As a compound often investigated for its biological properties, it should be handled with care to avoid unnecessary exposure.
-
Personal Protective Equipment (PPE): At a minimum, wear standard laboratory attire, including a lab coat, safety glasses, and gloves, when handling this compound.
II. Disposal of Unused this compound
The appropriate disposal method for this compound depends on the quantity and the form (solid or in solution).
Table 1: Disposal Methods for this compound
| Quantity | Form | Recommended Disposal Procedure |
| Small Quantities (< 1 gram) | Solid | 1. Confirm with your institution's Environmental Health & Safety (EHS) office if disposal as non-hazardous solid waste is permissible. 2. If approved, double-bag the compound in sealed, clearly labeled containers. 3. Dispose of in the designated solid waste stream for non-hazardous laboratory materials. |
| Solution (Aqueous) | 1. Neutralize the solution to a pH between 6.0 and 8.0 using a weak base (e.g., sodium bicarbonate). 2. Once neutralized, flush down the sanitary sewer with copious amounts of water (at least a 20-fold excess of water).[1] | |
| Large Quantities (> 1 gram) | Solid or Solution | 1. Contact your institution's EHS office for guidance on disposal as chemical waste. 2. Package the waste in a sealed, clearly labeled, and appropriate container. 3. Affix a hazardous waste label, listing all components of the waste. 4. Arrange for pickup by the institution's hazardous waste management service. |
III. Spill Cleanup Procedures
In the event of a spill, follow these steps to ensure safety and proper cleanup.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and increase ventilation.
-
Don Appropriate PPE: Wear a lab coat, safety glasses, and chemical-resistant gloves. For large spills, consider respiratory protection.
-
Contain the Spill:
-
For solid spills: Gently cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent) to prevent the powder from becoming airborne.
-
For liquid spills: Surround the spill with an absorbent barrier to prevent it from spreading.
-
-
Collect the Spilled Material:
-
Carefully sweep the absorbed solid material into a designated waste container.
-
Use absorbent pads to soak up the liquid and place them in the waste container.
-
-
Decontaminate the Area:
-
Wipe the spill area with a damp cloth or paper towel.
-
Wash the area with soap and water.
-
-
Dispose of Cleanup Materials:
-
All cleanup materials (absorbent, gloves, etc.) should be placed in a sealed, labeled container and disposed of as chemical waste through your institution's EHS office.
-
IV. Logical Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
References
Handling Siraitic Acid A: A Precautionary Approach to Laboratory Safety
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical guidance for handling Siraitic acid A in a laboratory setting. As a novel compound, specific toxicological and safety data for this compound are not extensively available. Therefore, a cautious and conservative approach is mandatory to ensure personnel safety and prevent accidental exposure. The following procedures are based on best practices for handling new or uncharacterized chemical entities, with particular consideration for its classification as a triterpenoid saponin and an organic acid.
Hazard Assessment and Precautionary Data
Due to the lack of a specific Safety Data Sheet (SDS) for this compound, its potential hazards must be inferred from its chemical structure and class. It should be treated as a potentially hazardous substance.
Inferred Chemical and Physical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₂₉H₄₄O₅ | PubChem[1] |
| Molecular Weight | 472.66 g/mol | MedChemExpress[2] |
| Physical State | Assumed to be a solid (powder) at room temperature. | General property of similar compounds. |
| Solubility | Unknown. Assume low aqueous solubility and test in small quantities. | General property of triterpenoid saponins. |
| Stability | Unknown. Store away from strong oxidizing agents, acids, and bases. | General chemical safety principle. |
| Toxicity | Not established. Handle with caution to avoid skin contact, eye contact, and inhalation. | Precautionary principle for novel compounds. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling substances with unknown toxicological profiles. The following table outlines the recommended PPE for handling this compound.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles of the compound. |
| Hands | Chemical-resistant gloves (e.g., nitrile). Consider double-gloving. | To prevent skin contact. Ensure gloves are regularly inspected for tears or contamination. |
| Body | A fully buttoned laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if there is a risk of aerosolization or if handling outside of a certified chemical fume hood. | To prevent inhalation of airborne particles, especially when handling powders. |
| Feet | Closed-toe shoes. | To protect feet from spills.[3] |
Operational Plan: From Receipt to Disposal
A clear, step-by-step plan is essential for the safe handling of this compound throughout its lifecycle in the laboratory.
3.1. Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the compound name, date received, and a "Caution: Potentially Hazardous" warning.
-
Storage: Store in a cool, dry, and well-ventilated area. Keep it segregated from incompatible materials such as strong oxidizing agents, acids, and bases.[3]
3.2. Handling and Use
-
Designated Area: All handling of this compound should be performed in a designated area within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or in an enclosure with local exhaust ventilation to control dust.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. If diluting an acid, always add the acid to water, never the other way around.[4]
-
Avoid Contamination: Use dedicated spatulas and glassware. Clean all equipment thoroughly after use.
3.3. Spill Management
-
Small Spills: In the event of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for hazardous waste disposal. Clean the spill area with an appropriate solvent.
-
Large Spills: For larger spills, evacuate the immediate area and alert laboratory safety personnel. Do not attempt to clean up a large spill without appropriate training and equipment.
3.4. Disposal Plan
-
Waste Collection: All solid waste contaminated with this compound (e.g., gloves, weighing paper, absorbent materials) and unused compound should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste.
-
Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations for chemical waste. Do not pour solutions down the drain.
Experimental Workflow and Safety Logic
The following diagram illustrates the logical workflow for assessing risk and selecting appropriate controls when handling a compound with limited safety information like this compound.
Caption: Risk Assessment and Control Workflow for this compound.
This systematic approach ensures that even without specific data, a high level of safety is maintained through the application of established laboratory safety principles. By treating this compound with the caution it deserves, researchers can minimize risks while continuing their valuable work.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
